molecular formula C8H14 B14642979 3,5-Dimethylcyclohexene CAS No. 56021-63-7

3,5-Dimethylcyclohexene

Cat. No.: B14642979
CAS No.: 56021-63-7
M. Wt: 110.20 g/mol
InChI Key: YACYBRMPSZPZDF-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexene is an organic compound with the molecular formula C8H14 and a molecular weight of 110.20 g/mol . It is a cyclohexene derivative featuring methyl substituents at the 3 and 5 positions of the ring. This structure exists in stereoisomeric forms, including the trans-3,5-dimethylcyclohexene isomer (CAS 56021-63-7) . As a building block in organic synthesis, researchers value this compound for studying stereochemistry and regioselectivity in catalytic hydrogenation and addition reactions due to its specific substitution pattern. Its structure serves as a key intermediate for synthesizing more complex molecules, such as 3,5-dimethyl-2-cyclohexen-1-one (CAS 1123-09-7), a compound found in nature . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACYBRMPSZPZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971406
Record name 3,5-Dimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56021-63-7, 823-17-6
Record name trans-3,5-Dimethylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056021637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3,5-Dimethylcyclohexene from 3,5-Dimethylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylcyclohexene from 3,5-dimethylcyclohexanol (B146684) via acid-catalyzed dehydration. This transformation is a classic example of an E1 elimination reaction, a fundamental process in organic synthesis. This document details the reaction mechanism, provides a generalized experimental protocol, summarizes key quantitative data, and includes visualizations to aid in understanding the process.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed dehydration of 3,5-dimethylcyclohexanol to this compound proceeds through a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a secondary carbocation intermediate. A proton is then abstracted from an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to form the alkene. The formation of the more substituted double bond is generally favored, in accordance with Zaitsev's rule.

E1_Mechanism cluster_reactant 3,5-Dimethylcyclohexanol cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_product Deprotonation & Product Formation Reactant 3,5-Dimethylcyclohexanol Structure Protonated_Alcohol Protonated Alcohol Structure Reactant->Protonated_Alcohol + H⁺ Carbocation Secondary Carbocation Structure Protonated_Alcohol->Carbocation - H₂O (Slow, Rate-Determining) Product This compound Structure Carbocation->Product - H⁺

Caption: E1 Dehydration Mechanism of 3,5-Dimethylcyclohexanol.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard procedures for the dehydration of cyclohexanols.[1]

Materials:

  • 3,5-Dimethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle or sand bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3,5-dimethylcyclohexanol and a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid. Add a few boiling chips to ensure smooth boiling.

  • Dehydration and Distillation: Assemble a distillation apparatus and heat the reaction mixture using a heating mantle or sand bath.[2][3] The lower-boiling alkene product will co-distill with water as it is formed.[1] Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up - Neutralization: Transfer the distillate to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently and then shake, venting the funnel frequently to release any pressure buildup from carbon dioxide evolution. Remove the aqueous layer.

  • Work-up - Washing: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove the bulk of the dissolved water. Separate the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or calcium chloride to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the this compound by simple or fractional distillation, collecting the fraction corresponding to the boiling point of the product.

  • Characterization: Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Experimental_Workflow Start Combine 3,5-Dimethylcyclohexanol, Acid Catalyst, and Boiling Chips Reaction Heat Mixture and Collect Distillate (Alkene + Water) Start->Reaction Neutralization Wash with Saturated NaHCO₃ Solution Reaction->Neutralization Washing Wash with Saturated NaCl (Brine) Neutralization->Washing Drying Dry Organic Layer with Anhydrous MgSO₄ or CaCl₂ Washing->Drying Purification Purify by Distillation Drying->Purification Characterization Characterize Product (GC-MS, NMR) Purification->Characterization

Caption: Experimental Workflow for this compound Synthesis.

Data Presentation

This section summarizes the key physical and spectroscopic data for the starting material and the final product.

Table 1: Physical Properties of Reactant and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3,5-DimethylcyclohexanolC₈H₁₆O128.21~185-187
This compoundC₈H₁₄110.20~125-126

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
GC-MS Molecular Ion Peak (M⁺) at m/z = 110.[4][5]
¹H NMR (CDCl₃) Signals in the olefinic region (δ ~5.5-5.7 ppm) corresponding to the C=C-H protons. Signals in the aliphatic region for the methyl and methylene (B1212753) protons.
¹³C NMR (CDCl₃) Signals in the olefinic region (δ ~125-135 ppm) for the sp² hybridized carbons of the double bond. Signals in the aliphatic region for the sp³ hybridized carbons.
IR Spectroscopy Characteristic C=C stretch around 1650 cm⁻¹. C-H stretch of the sp² carbons around 3020 cm⁻¹.

Conclusion

The synthesis of this compound from 3,5-dimethylcyclohexanol via acid-catalyzed dehydration is a robust and well-understood reaction. The E1 mechanism governs this transformation, leading to the formation of the thermodynamically favored alkene product. The experimental protocol, involving reaction, distillation, work-up, and purification, is a standard procedure in organic synthesis. The identity and purity of the product can be reliably confirmed through various spectroscopic techniques. This guide provides a foundational understanding of this synthesis for professionals in research and drug development.

References

An In-depth Technical Guide to the Separation of Cis and Trans Isomers of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the separation of cis and trans isomers of 3,5-dimethylcyclohexene. Due to the limited availability of direct experimental protocols for this specific compound, this document synthesizes information from the separation of analogous dimethylcyclohexane isomers and general principles of diastereomer separation to propose effective analytical and preparative strategies.

Introduction

This compound is a cyclic alkene with two stereocenters, leading to the existence of diastereomers, namely cis-3,5-dimethylcyclohexene and trans-3,5-dimethylcyclohexene. The spatial arrangement of the two methyl groups relative to the cyclohexene (B86901) ring significantly influences the molecule's physical and chemical properties. In drug development and fine chemical synthesis, the stereochemical purity of intermediates and final products is paramount, necessitating robust methods for the separation and quantification of such isomers.

This guide focuses primarily on gas chromatography (GC) as the most promising technique for the analytical and potentially preparative-scale separation of these isomers, drawing parallels from established methods for other dimethylcyclohexane isomers.

Physicochemical Data of this compound

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for developing and optimizing separation methods.

PropertyValueSource
Molecular FormulaC₈H₁₄PubChem[1][2]
Molecular Weight110.20 g/mol PubChem[1][2]
CAS Number823-17-6 (unspecified stereochemistry)PubChem[1]
CAS Number (trans)56021-63-7PubChem[1][2]
Kovats Retention Index912 (Semi-standard non-polar column)PubChem[1]

Proposed Separation Methodologies

Gas Chromatography (GC)

The separation of geometric isomers by GC relies on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The choice of the stationary phase is critical for achieving resolution between isomers with very similar boiling points.

The following protocol is a proposed starting point for the separation of cis and trans-3,5-dimethylcyclohexene, based on methods for other dimethylcyclohexane isomers.[4][5]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column.

  • Autosampler.

Chromatographic Conditions:

ParameterProposed Value/ConditionRationale
Column
Stationary PhaseChirasil-Dex or a calixarene-based phase (e.g., C6A-C10)These phases have shown excellent selectivity for other dimethylcyclohexane isomers.[4][5] Chiral stationary phases can effectively resolve diastereomers.
Length25 m - 30 mStandard length for good resolution.
Internal Diameter0.25 mmProvides a good balance between sample capacity and resolution.
Film Thickness0.25 µmStandard thickness for general-purpose analysis.
Temperatures
Injector250 °CTo ensure complete volatilization of the sample.
Detector (FID)250 °CTo prevent condensation of the analytes.
Oven ProgramInitial: 40 °C (hold for 2 min), Ramp: 5 °C/min to 150 °CA temperature ramp is often necessary to achieve separation of closely eluting isomers.
Gas Flows
Carrier GasHelium or HydrogenInert carrier gases.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Injection
Injection Volume1 µL
Split Ratio50:1To prevent column overloading.

Sample Preparation: Dilute the mixture of cis and trans-3,5-dimethylcyclohexene in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL.

The proposed method is expected to provide separation of the cis and trans isomers. The elution order will depend on the specific interactions with the stationary phase. Optimization of the temperature program (initial temperature, ramp rate, and final temperature) will be crucial to maximize resolution. A slower ramp rate may improve separation.

For quantitative analysis, calibration curves should be prepared using standards of known concentration for each isomer, if available. In the absence of pure standards, relative quantification can be performed assuming equal detector response for both isomers. For definitive peak identification, coupling the GC to a mass spectrometer (GC-MS) is highly recommended.[1][2]

Alternative and Complementary Techniques

While GC is the most promising technique, other methods could potentially be explored for the separation of cis and trans-3,5-dimethylcyclohexene, particularly for preparative-scale purification.

Fractional Distillation

Given that diastereomers have different physical properties, a difference in boiling points between the cis and trans isomers of this compound is expected. High-efficiency fractional distillation could potentially be used for their separation, especially on a larger scale. However, this method is often less effective for isomers with very close boiling points.

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC with a silica (B1680970) gel or a more selective stationary phase could be investigated. The separation would be based on the small differences in polarity between the isomers. Chiral HPLC has been successfully used for the separation of other cyclohexane (B81311) derivatives and could be a viable option.

Crystallization

If one of the isomers is a solid at a certain temperature and can be selectively crystallized from a solvent mixture, fractional crystallization could be a powerful purification technique. This would require a significant difference in the melting points and solubilities of the two isomers.

Experimental Workflow and Logical Relationships

The general workflow for the separation and analysis of cis and trans-3,5-dimethylcyclohexene isomers is depicted in the following diagram.

Separation_Workflow Workflow for Isomer Separation and Analysis cluster_synthesis Synthesis & Initial Mixture cluster_separation Separation cluster_analysis Analysis & Characterization cluster_outcome Outcome Synthesis Synthesis of this compound Mixture Mixture of cis and trans Isomers Synthesis->Mixture GC Gas Chromatography (GC) Mixture->GC Analytical Separation HPLC High-Performance Liquid Chromatography (HPLC) Mixture->HPLC Alternative Separation Distillation Fractional Distillation Mixture->Distillation Preparative Separation FID Flame Ionization Detector (FID) (Quantification) GC->FID MS Mass Spectrometry (MS) (Identification) GC->MS Isolated_Isomers Isolated cis and trans Isomers HPLC->Isolated_Isomers Distillation->Isolated_Isomers Purity_Determination Purity Determination FID->Purity_Determination NMR Nuclear Magnetic Resonance (NMR) (Structural Confirmation) Isolated_Isomers->NMR

Caption: A flowchart illustrating the general workflow from the initial isomer mixture to separation, analysis, and final characterization.

Conclusion

The separation of cis and trans isomers of this compound is a challenging but achievable task. Gas chromatography, particularly with specialized stationary phases such as chiral or calixarene-based columns, offers the most promising route for high-resolution separation and accurate quantification. While direct experimental data for this specific compound is scarce, the protocols and principles established for the separation of other dimethylcyclohexane isomers provide a solid foundation for method development. Further research and experimental validation of the proposed GC method are necessary to establish a robust and reliable protocol for routine analysis and purification.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dimethylcyclohexene. Due to the absence of a publicly available experimental spectrum with full data, this guide presents a detailed prediction of the spectrum based on established principles of NMR spectroscopy. It includes a summary of predicted quantitative data, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the structural relationships and spectral interpretation.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, including the presence of the double bond and the methyl substituents. The predicted data is summarized in the table below.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H1, H25.5 - 5.7MultipletJ(H1-H2) ≈ 10 (alkenic)J(H1-H6), J(H2-H3) (allylic)2H
H3, H52.0 - 2.3Multiplet-2H
H4 (axial)~1.2Multiplet-1H
H4 (equatorial)~1.9Multiplet-1H
H6 (axial)~1.4Multiplet-1H
H6 (equatorial)~2.1Multiplet-1H
CH₃ at C30.9 - 1.1Doublet~73H
CH₃ at C50.9 - 1.1Doublet~73H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific conformation of the molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[1][2][3][4]

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral analysis.

  • Solvent Selection: A deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.[3][5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound.

  • Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent is recommended.[2][4]

  • Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop of TMS can be added to the bulk deuterated solvent before use.[2]

  • Homogenization: After capping the NMR tube, the solution should be gently agitated to ensure it is homogeneous.

NMR Instrument Setup and Data Acquisition

The following steps describe a general procedure for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.

  • Spectrometer Preparation: Before inserting the sample, ensure the spectrometer is properly set up, including checking the level of cryogens if it is a superconducting magnet.

  • Sample Insertion: The NMR tube is placed in a spinner turbine and its depth is adjusted using a sample depth gauge. The sample is then carefully inserted into the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). This compensates for any drift in the magnetic field during the experiment.[6]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming.[6] This involves adjusting a series of shim coils to produce sharp, symmetrical NMR signals. This can be done manually or automatically.

  • Tuning and Matching: The NMR probe is tuned and matched to the frequency of the protons (¹H) to ensure efficient transfer of radiofrequency power and detection of the NMR signal.[6]

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically used. These include:

    • Pulse Angle: A 90° pulse is commonly used to excite the protons.

    • Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient for most organic molecules.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the protons to return to their equilibrium state.

    • Number of Scans: For a sample with sufficient concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have the correct absorptive lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under each peak are integrated to determine the relative number of protons giving rise to each signal.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its ¹H NMR spectrum analysis.

Caption: Molecular structure of this compound with proton labeling.

G ¹H NMR Analysis Workflow Sample This compound Sample Preparation Sample Preparation (Solvent, Standard, Filtration) Sample->Preparation Acquisition NMR Data Acquisition (Lock, Shim, Acquire FID) Preparation->Acquisition Processing Data Processing (FT, Phasing, Integration) Acquisition->Processing Spectrum ¹H NMR Spectrum Processing->Spectrum Analysis Spectral Analysis Spectrum->Analysis ChemShift Chemical Shift (δ) - Electronic Environment Analysis->ChemShift Integration Integration - Proton Ratio Analysis->Integration Multiplicity Multiplicity (Splitting) - Neighboring Protons Analysis->Multiplicity Coupling Coupling Constants (J) - Dihedral Angles Analysis->Coupling Structure Structure Elucidation ChemShift->Structure Integration->Structure Multiplicity->Structure Coupling->Structure

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the cis and trans isomers of 3,5-dimethylcyclohexene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted chemical shift values based on established spectroscopic principles and data from analogous compounds. It also includes a standardized experimental protocol for acquiring ¹³C NMR spectra and logical diagrams to illustrate the structure-spectrum correlations.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts for the carbon atoms in cis- and trans-3,5-dimethylcyclohexene have been estimated using incremental rules based on the known spectrum of cyclohexene (B86901) and the substituent effects of methyl groups. These predictions provide a valuable reference for the identification and characterization of these compounds.

For cyclohexene, the olefinic carbons (C1 and C2) resonate at approximately 127.2 ppm, the allylic carbons (C3 and C6) at 25.5 ppm, and the remaining sp³ carbons (C4 and C5) at 22.9 ppm. The introduction of methyl groups at the C3 and C5 positions induces shifts in these values.

Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound

Carbon AtomPredicted Shift (cis)Predicted Shift (trans)Rationale for Shift Prediction
C1~128~128Minimal effect from remote methyl groups.
C2~126~126Minimal effect from remote methyl groups.
C3~32~32α-effect of the methyl group causes a downfield shift.
C4~30~30β-effect of the C3-methyl and γ-effect of the C5-methyl.
C5~30~30α-effect of the methyl group causes a downfield shift.
C6~32~32β-effect of the C5-methyl and γ-effect of the C3-methyl.
3-CH₃~21~21Typical range for a methyl group on an sp³ carbon.
5-CH₃~21~21Typical range for a methyl group on an sp³ carbon.

Disclaimer: These are predicted values and may differ from experimental results. The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Standard Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum for a liquid organic sample such as this compound.

1. Sample Preparation:

  • Analyte: Weigh approximately 50-100 mg of this compound. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1] Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. TMS is assigned a chemical shift of 0.0 ppm.[1]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

  • Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to ensure efficient signal detection.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is typically used.

    • Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio. The acquisition time will depend on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is used to cover the entire range of ¹³C chemical shifts.

    • Temperature: The experiment is typically run at a constant temperature, often 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (TMS) to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of the peaks in the spectrum are identified and tabulated.

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the logical connection between the carbon atoms in this compound and their corresponding predicted ¹³C NMR chemical shift regions.

G Structure-Spectrum Correlation for this compound cluster_structure This compound Structure cluster_shifts Predicted 13C NMR Chemical Shift Regions (ppm) C1 C1 C2 C2 C1->C2 Olefinic ~126-128 ppm (Olefinic) C1->Olefinic C3 C3 C2->C3 C2->Olefinic C4 C4 C3->C4 Me3 3-CH3 C3->Me3 Allylic ~30-32 ppm (Allylic/Alkyl) C3->Allylic C5 C5 C4->C5 C4->Allylic C6 C6 C5->C6 Me5 5-CH3 C5->Me5 C5->Allylic C6->C1 C6->Allylic Methyl ~21 ppm (Methyl) Me3->Methyl Me5->Methyl

Caption: Correlation of carbon atoms in this compound to their predicted chemical shift regions.

References

An In-depth Technical Guide to the FT-IR Spectroscopic Data of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 3,5-dimethylcyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational modes of the molecule, presents a detailed experimental protocol for obtaining FT-IR spectra, and includes a visual representation of the analytical workflow.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to this compound (C₈H₁₄), FT-IR spectroscopy reveals characteristic absorption bands corresponding to the vibrational modes of its specific chemical bonds.[1] The spectrum of this compound is distinguished by features arising from its alkene C=C double bond, the associated vinylic C-H bonds, and the C-H bonds of the saturated alkyl portions of the cyclohexene (B86901) ring and methyl substituents.[2]

FT-IR Spectroscopic Data of this compound

The vapor phase infrared spectrum of this compound displays several key absorption bands that are indicative of its molecular structure.[2][3][4] The primary vibrational modes and their corresponding characteristic wavenumbers are summarized in the table below.

Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Bond Type
=C-H Stretch3020 – 3050C-H (sp²)
C-H Stretch2850 – 2960C-H (sp³)
C=C Stretch~1650C=C
C-H Bend1375 – 1465C-H

Table 1: Key Infrared Absorption Bands for this compound.[2]

The presence of the carbon-carbon double bond is confirmed by a C=C stretching vibration typically observed around 1650 cm⁻¹.[2] The C-H bonds associated with this double bond (=C-H) exhibit a stretching absorption at a frequency slightly above 3000 cm⁻¹, generally in the 3020-3050 cm⁻¹ range.[2] In contrast, the C-H bonds of the saturated portions of the molecule, including the ring's CH₂ and CH groups and the methyl groups, show stretching vibrations at frequencies just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.[2] Additionally, various C-H bending vibrations for both sp² and sp³ hybridized carbons appear in the fingerprint region (below 1500 cm⁻¹), which provides a unique pattern for the molecule.[2]

Experimental Protocol for FT-IR Analysis of Liquid Samples

The following protocol outlines the methodology for obtaining the FT-IR spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) or Transmission Cell method.

3.1. Instrumentation

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Accessory for liquid sampling (e.g., ATR crystal or liquid transmission cell with IR-transparent windows such as NaCl or KBr).[1][5]

3.2. Sample Preparation

This compound is a liquid at room temperature and can be analyzed directly.

  • For ATR Method:

    • Ensure the ATR crystal is clean and free from any contaminants.[5]

    • Place a single drop of the this compound sample directly onto the ATR crystal.[5]

  • For Transmission Cell Method:

    • Select a liquid cell with appropriate window materials (e.g., NaCl or KBr).[6]

    • Introduce a few drops of the liquid sample into the cell.[5]

    • Ensure the cell is properly sealed to prevent any leakage.[5]

3.3. Data Acquisition

  • Background Spectrum: A background spectrum should be collected first to account for atmospheric and instrumental interferences. For the ATR method, this is done with a clean, empty crystal. For the transmission method, the background is taken with an empty cell.

  • Sample Spectrum:

    • Place the prepared sample in the FT-IR spectrometer's sample compartment.

    • Acquire the spectrum over a typical mid-IR range (e.g., 4000 to 400 cm⁻¹).[1]

    • To improve the signal-to-noise ratio, multiple scans are typically co-added.[1]

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3.4. Post-Analysis

  • Thoroughly clean the ATR crystal or liquid cell with an appropriate solvent to prevent contamination of subsequent samples.[1]

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output start Start sample_prep Prepare Liquid Sample start->sample_prep background Acquire Background Spectrum sample_prep->background sample_spec Acquire Sample Spectrum background->sample_spec processing Process Raw Data sample_spec->processing interpretation Interpret Spectrum processing->interpretation end Final Report interpretation->end

References

Mass Spectrometry Fragmentation of 3,5-Dimethylcyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3,5-dimethylcyclohexene. The document outlines the primary fragmentation pathways, presents quantitative data for key fragments, and provides a detailed experimental protocol for the analysis of this and similar volatile organic compounds.

Core Fragmentation Mechanism: The Retro-Diels-Alder Reaction

The mass spectrum of this compound is dominated by a characteristic fragmentation pattern resulting from a retro-Diels-Alder (rDA) reaction.[1][2] This pericyclic reaction is the microscopic reverse of the Diels-Alder cycloaddition and is a common fragmentation pathway for cyclohexene (B86901) derivatives under electron ionization conditions.[1][2]

Upon electron ionization, a radical cation of the this compound molecule is formed (m/z 110). This molecular ion then undergoes a [4+2] cycloelimination, breaking the ring to form a diene and a dienophile.[1] In the case of this compound, this reaction is predicted to yield a radical cation of 1,3-pentadiene (B166810) (m/z 68) and a neutral propene molecule, or a propene radical cation (m/z 42) and a neutral 1,3-pentadiene. The charge can be retained by either fragment, leading to the observation of both ions in the mass spectrum.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions are crucial for the identification and structural elucidation of the compound. The data presented below is a summary of the major peaks observed in the NIST Mass Spectrometry Data Center.[3]

m/zRelative Intensity (%)Proposed Fragment Ion
11015[C8H14]+• (Molecular Ion)
95100[M - CH3]+
6880[C5H8]+• (Radical cation of 1,3-pentadiene)
6775[C5H7]+
5330[C4H5]+
4240[C3H6]+• (Radical cation of propene)
4165[C3H5]+

Fragmentation Pathway Visualization

The logical flow of the retro-Diels-Alder fragmentation of this compound is depicted in the following diagram:

fragmentation_pathway M This compound (m/z = 110) MI Molecular Ion [M]+• (m/z = 110) M->MI Electron Ionization Frag1 Radical Cation of 1,3-Pentadiene (m/z = 68) MI->Frag1 Retro-Diels-Alder Frag2 Neutral Propene MI->Frag2 Retro-Diels-Alder Frag3 Neutral 1,3-Pentadiene MI->Frag3 Retro-Diels-Alder Frag4 Radical Cation of Propene (m/z = 42) MI->Frag4 Retro-Diels-Alder Loss_CH3 [M - CH3]+ (m/z = 95) MI->Loss_CH3 Loss of Methyl Radical

Figure 1: Proposed retro-Diels-Alder fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's sensitivity, typically in the range of 1-100 µg/mL.

2. Gas Chromatography (GC) Parameters:

  • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Final hold: 5 minutes at 200 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).[4]

  • Electron Energy: 70 eV.[4]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Scan Speed: 1000 amu/s.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Acquire the mass spectrum for the identified peak.

  • Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.

  • Analyze the fragmentation pattern to confirm the presence of key ions as detailed in the quantitative data table.

This comprehensive guide provides the necessary information for the identification and characterization of this compound using mass spectrometry, with a focus on its characteristic retro-Diels-Alder fragmentation. The provided experimental protocol can be adapted for the analysis of other volatile organic compounds.

References

Technical Guide: Physical Properties of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,5-Dimethylcyclohexene, with a primary focus on its boiling point. This information is critical for professionals in research, chemical synthesis, and drug development who require a thorough understanding of this compound's behavior for handling, purification, and reaction design.

Core Physical and Chemical Properties

This compound is a cyclic alkene with the molecular formula C8H14 and a molecular weight of approximately 110.20 g/mol .[1][2] Its structure consists of a six-membered carbon ring with a double bond and two methyl group substituents. The precise positioning of these functional groups influences its physical characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

PropertyValueUnitSource(s)
Boiling Point 122.5°C at 760 mmHg[3]
398.00 ± 3.00K[4]
Density 0.788g/cm³[3]
Flash Point 6.8°C[3]
Refractive Index 1.438[3]
Molecular Weight 110.19700 g/mol [2][3]
LogP (Octanol/Water Partition Coefficient) 2.60860[3][4]
Enthalpy of Vaporization (ΔvapH°) 33.81kJ/mol[4]
Critical Temperature (Tc) 598.94K[4]
Critical Pressure (Pc) 3163.27kPa[4]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For a volatile organic compound like this compound, several established methods can be employed for accurate determination. The following outlines a common and reliable experimental protocol.

Methodology: Boiling Point Determination via Simple Distillation

This method is suitable for purifying the compound and concurrently determining its boiling point.[6][7]

Apparatus:

  • Round-bottom flask (distilling flask)

  • Heating mantle or sand bath

  • Clamps and stand

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Thermometer

  • Boiling chips or a magnetic stirrer

  • Barometer

Procedure:

  • Preparation: Place approximately 5 mL of this compound into the distilling flask along with a few boiling chips to ensure smooth boiling.[7]

  • Apparatus Assembly: Assemble the simple distillation apparatus as shown in the standard laboratory technique. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]

  • Heating: Gently and uniformly heat the distilling flask.

  • Distillation: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy and be collected in the receiving flask.

  • Temperature Reading: Record the temperature when the liquid is actively distilling and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.[6]

  • Pressure Correction: Record the barometric pressure. If the atmospheric pressure is not 760 mmHg, a correction may be necessary to report the normal boiling point.

Factors Influencing Boiling Point

The boiling point of a molecule is primarily determined by the strength of its intermolecular forces. For a non-polar molecule like this compound, London dispersion forces are the most significant. The following diagram illustrates the key factors that influence the boiling point of such a compound.

G A Boiling Point of This compound B Strength of Intermolecular Forces A->B is determined by E Polarity (Dipole-Dipole Interactions) B->E influenced by F London Dispersion Forces B->F primarily C Molecular Weight D Molecular Shape (Branching) F->C increases with F->D decreases with more

Caption: Logical relationship of factors affecting the boiling point.

References

Stereoisomerism in 3,5-Dimethylcyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylcyclohexene, a cyclic alkene with the chemical formula C₈H₁₄, serves as a fundamental model for understanding the principles of stereoisomerism in cyclic systems.[1][2] The presence of two stereocenters and a double bond within the cyclohexene (B86901) ring gives rise to a rich stereochemical landscape, including the existence of diastereomers (cis and trans isomers) and enantiomers. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, including the identification of its stereoisomers, their relationships, and, where available, their spectral and physical properties. Due to the limited availability of specific experimental data for this compound, this guide also draws parallels with the well-studied stereoisomerism of 1,3-dimethylcyclohexane (B1346967) to illustrate key concepts.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In this compound, the carbon atoms at positions 3 and 5 are chiral centers, as each is bonded to four different groups. This gives rise to a total of 2² = 4 possible stereoisomers.

These stereoisomers can be categorized into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. In the case of this compound, this diastereomeric relationship is described by the terms cis and trans, which denote the relative orientation of the two methyl groups with respect to the cyclohexene ring.

The Stereoisomers of this compound

The four stereoisomers of this compound are:

  • cis-3,5-Dimethylcyclohexene: In this diastereomer, the two methyl groups are on the same side of the cyclohexene ring. A plane of symmetry can pass through the double bond and bisect the C4-C5 and C3-C6 bonds, rendering the cis isomer a meso compound. Meso compounds are achiral despite having chiral centers. Therefore, cis-3,5-dimethylcyclohexene does not have an enantiomer.

  • trans-3,5-Dimethylcyclohexene: In this diastereomer, the two methyl groups are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers:

    • (3R,5S)-3,5-dimethylcyclohexene

    • (3S,5R)-3,5-dimethylcyclohexene[3]

The relationship between cis-3,5-dimethylcyclohexene and either of the trans enantiomers is diastereomeric.

Below is a diagram illustrating the relationships between the stereoisomers of this compound.

Stereoisomeric relationships of this compound.

Quantitative Data

PropertyThis compound (unspecified isomers)trans-3,5-DimethylcyclohexeneReference
Molecular Formula C₈H₁₄C₈H₁₄[1][4]
Molecular Weight 110.1968 g/mol 110.1968 g/mol [1][4]
CAS Registry Number 823-17-656021-63-7[1][4]
IUPAC Name 3,5-dimethylcyclohex-1-ene(3S,5R)-3,5-dimethylcyclohex-1-ene[2][3]

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of this compound isomers are not extensively documented in readily accessible literature. However, general approaches for the synthesis and separation of substituted cyclohexenes can be adapted.

Synthesis

A common route to substituted cyclohexenes involves the dehydration of the corresponding cyclohexanol. For this compound, this would involve the synthesis of 3,5-dimethylcyclohexanol (B146684) followed by an acid-catalyzed dehydration. The stereochemistry of the starting alcohol and the reaction conditions would influence the stereochemical outcome of the product.

Illustrative Workflow for Synthesis:

SynthesisWorkflow 3,5-Dimethylcyclohexanone 3,5-Dimethylcyclohexanone 3,5-Dimethylcyclohexanol 3,5-Dimethylcyclohexanol 3,5-Dimethylcyclohexanone->3,5-Dimethylcyclohexanol Reduction (e.g., NaBH4) This compound This compound 3,5-Dimethylcyclohexanol->this compound Dehydration (e.g., H2SO4, heat)

General synthetic approach to this compound.
Separation

The separation of the cis and trans diastereomers of this compound can be achieved using chromatographic techniques such as gas chromatography (GC), owing to their different physical properties (e.g., boiling points). The separation of the enantiomers of trans-3,5-dimethylcyclohexene would require a chiral stationary phase in either GC or high-performance liquid chromatography (HPLC).

Illustrative Workflow for Separation:

SeparationWorkflow Mixture of Stereoisomers Mixture of Stereoisomers Separation by GC Separation by GC Mixture of Stereoisomers->Separation by GC Non-chiral column cis-3,5-Dimethylcyclohexene cis-3,5-Dimethylcyclohexene Separation by GC->cis-3,5-Dimethylcyclohexene trans-3,5-Dimethylcyclohexene (racemic) trans-3,5-Dimethylcyclohexene (racemic) Separation by GC->trans-3,5-Dimethylcyclohexene (racemic) Chiral Separation (GC or HPLC) Chiral Separation (GC or HPLC) trans-3,5-Dimethylcyclohexene (racemic)->Chiral Separation (GC or HPLC) Chiral stationary phase (3R,5S)-trans-isomer (3R,5S)-trans-isomer Chiral Separation (GC or HPLC)->(3R,5S)-trans-isomer (3S,5R)-trans-isomer (3S,5R)-trans-isomer Chiral Separation (GC or HPLC)->(3S,5R)-trans-isomer

General separation strategy for this compound isomers.

Spectroscopic Characterization

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for the characterization of this compound isomers.

  • Mass Spectrometry (MS): The NIST Chemistry WebBook provides mass spectral data for this compound and its trans isomer, which can be used for identification purposes.[1][4]

Conclusion

The stereoisomerism of this compound provides a clear example of how structural features in a cyclic molecule lead to the formation of diastereomers and enantiomers. The cis isomer exists as a single achiral meso compound, while the trans isomer is a pair of enantiomers. While specific quantitative data and detailed experimental protocols for this particular compound are sparse in the literature, the fundamental principles of stereochemistry, along with analytical techniques like chromatography and spectroscopy, provide the necessary tools for its study and characterization. This guide serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in the stereochemical aspects of substituted cyclohexenes.

References

Quantum Chemical Blueprint for Stability: An In-depth Technical Guide to the Conformational Landscape of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Quantum Chemical Calculations for 3,5-Dimethylcyclohexene Stability.

This whitepaper provides a detailed exploration of the theoretical and practical aspects of determining the conformational stability of cis- and trans-3,5-dimethylcyclohexene. Leveraging established principles of quantum chemical calculations, this guide offers a robust framework for understanding the intricate balance of steric and electronic factors that govern the geometry and relative energies of this substituted cyclohexene (B86901). While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes analogous data and well-established computational methodologies to present a thorough analysis.

Theoretical Foundation: Beyond the Chair to the Half-Chair Conformation

Unlike cyclohexane, which famously adopts a chair conformation to minimize angular and torsional strain, the presence of a double bond in the cyclohexene ring of this compound dictates a half-chair (or sofa) conformation. In this arrangement, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. This fundamental structural difference is paramount to understanding the stability of its substituted derivatives.

The primary determinant of conformational preference in substituted cyclohexenes is allylic strain , a form of steric strain that arises between substituents on the double bond and those on adjacent allylic positions. Two key types of allylic strain are at play in this compound:

  • A(1,2) Strain: This occurs between a substituent at an allylic position (C3 or C5) and a substituent on an adjacent vinylic carbon (C2 or C4, respectively).

  • A(1,3) Strain: This more significant steric interaction arises between a substituent at an allylic position and a substituent on the other vinylic carbon of the double bond.

The interplay of these strains dictates the preference for methyl groups to occupy either pseudo-axial or pseudo-equatorial positions.

Isomers of this compound: A Conformational Overview

This compound exists as two diastereomers: cis and trans. Each of these isomers, in turn, possesses distinct conformational possibilities.

  • cis-3,5-Dimethylcyclohexene: In the cis isomer, the two methyl groups are on the same face of the ring. This leads to two primary half-chair conformers: one where both methyl groups are in pseudo-equatorial positions (diequatorial) and another where they are both in pseudo-axial positions (diaxial).

  • trans-3,5-Dimethylcyclohexene: In the trans isomer, the methyl groups are on opposite faces of the ring. Ring inversion of the half-chair conformation leads to the interconversion of two conformers, each having one pseudo-axial and one pseudo-equatorial methyl group.

The relative stabilities of these conformers are determined by the magnitude of the allylic strain experienced by the methyl groups in the pseudo-axial and pseudo-equatorial positions. Generally, substituents prefer the less sterically hindered pseudo-equatorial position to minimize allylic strain.

cluster_cis cis-3,5-Dimethylcyclohexene Conformational Equilibrium cluster_trans trans-3,5-Dimethylcyclohexene Conformational Equilibrium cis_dieq Diequatorial (More Stable) cis_diax Diaxial (Less Stable) cis_dieq->cis_diax Ring Inversion trans_eqax1 Equatorial-Axial 1 (Equal Stability) trans_eqax2 Equatorial-Axial 2 (Equal Stability) trans_eqax1->trans_eqax2 Ring Inversion

Conformational Equilibria of this compound Isomers.

Computational Methodology for Determining Stability

Quantum chemical calculations provide a powerful tool for quantifying the relative energies of the different conformers of this compound. A typical computational workflow involves the following steps:

start Initial Structure Generation (cis and trans isomers) conf_search Conformational Search (Identify all low-energy conformers) start->conf_search geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPVE) geom_opt->freq_calc spe_calc Single-Point Energy Calculation (High-level theory, e.g., CCSD(T)) freq_calc->spe_calc analysis Analysis of Results (Relative energies, Boltzmann distribution) spe_calc->analysis

Computational Workflow for Stability Analysis.

Detailed Protocol:

  • Initial Structure Generation: The starting 3D structures for cis- and trans-3,5-dimethylcyclohexene are generated. For the cis isomer, both diequatorial and diaxial conformers are created. For the trans isomer, the equatorial-axial conformer is generated.

  • Conformational Search: A systematic conformational search is performed to ensure all low-energy minima on the potential energy surface are identified.

  • Geometry Optimization: The geometry of each identified conformer is optimized to a stationary point on the potential energy surface. A common and reliable method for this is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).

  • Frequency Calculation: A frequency calculation is performed at the same level of theory as the geometry optimization. This step serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculation: To obtain more accurate relative energies, a single-point energy calculation is performed on the optimized geometries using a higher level of theory, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set.

  • Analysis of Results: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers are calculated. The expected equilibrium population of each conformer at a given temperature can be determined using the Boltzmann distribution.

Predicted Quantitative Data

Table 1: Predicted Relative Energies of cis-3,5-Dimethylcyclohexene Conformers

ConformerMethyl Group PositionsPredicted Relative Energy (kcal/mol)
1Diequatorial0.0 (Reference)
2Diaxial> 4.0

Table 2: Predicted Relative Energies of trans-3,5-Dimethylcyclohexene Conformers

ConformerMethyl Group PositionsPredicted Relative Energy (kcal/mol)
1Equatorial-Axial0.0 (Reference)
2Axial-Equatorial0.0

Note: These are estimated values based on analogous systems. Actual values would need to be determined through specific quantum chemical calculations.

Experimental Protocols for Conformational Analysis

The conformational equilibrium of this compound can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

NMR Spectroscopy

Objective: To determine the equilibrium constant (K_eq) between the conformers by analyzing the temperature-dependent NMR spectra.

Methodology:

  • Sample Preparation: A solution of the purified cis- or trans-3,5-dimethylcyclohexene isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Low-Temperature NMR: The ¹H NMR spectrum of the sample is recorded at a range of low temperatures. As the temperature is lowered, the rate of interconversion between the conformers slows down, and at a sufficiently low temperature (the coalescence temperature), separate signals for the pseudo-axial and pseudo-equatorial protons may be observed.

  • Signal Integration: The relative populations of the conformers at equilibrium can be determined by integrating the signals corresponding to each conformer.

  • Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the integrated signal areas.

  • Thermodynamic Parameters: By measuring K_eq at different temperatures, the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the conformational equilibrium can be determined using the van't Hoff equation.

Gas Chromatography (GC)

Objective: To separate the cis and trans diastereomers.

Methodology:

  • Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar or moderately polar phase) is chosen to achieve separation based on the different boiling points and polarities of the cis and trans isomers.

  • Temperature Program: An optimized temperature program for the GC oven is developed to ensure baseline separation of the isomers.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

  • Analysis: The relative amounts of the cis and trans isomers in a mixture can be determined from the integrated peak areas in the chromatogram.

Conclusion

The stability of this compound is a nuanced interplay of its half-chair conformation and the allylic strain imposed by the two methyl groups. Quantum chemical calculations, particularly DFT and higher-level ab initio methods, provide a robust and predictive framework for understanding the relative energies of the various conformers of the cis and trans isomers. These computational predictions can be corroborated by experimental techniques such as low-temperature NMR spectroscopy. This guide provides the foundational knowledge and methodological outlines for researchers to confidently investigate the conformational landscape of this compound and other substituted cyclohexene systems, which are prevalent scaffolds in medicinal and materials chemistry.

An In-depth Technical Guide to the Dehydration Reaction of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive examination of the acid-catalyzed dehydration of 3,5-dimethylcyclohexanol (B146684). It details the underlying E1 reaction mechanism, predicts the resulting isomeric alkenes based on carbocation stability, and furnishes a generalized experimental protocol for conducting the synthesis.

Core Reaction Mechanism

The acid-catalyzed dehydration of 3,5-dimethylcyclohexanol, a secondary alcohol, proceeds via an E1 (unimolecular elimination) mechanism.[1][2][3] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group, converting it into an effective leaving group (water). The subsequent departure of this leaving group generates a carbocation intermediate, which is the rate-determining step of the reaction.[1][2][4] Finally, a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of a π-bond and yielding an alkene.[1][2]

The key steps are as follows:

  • Protonation of the Hydroxyl Group: The reaction begins with the rapid and reversible protonation of the hydroxyl group by a strong acid catalyst, such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄), to form a protonated alcohol (an alkyloxonium ion).[1][2][5] This step is crucial as the hydroxide (B78521) ion (⁻OH) is a poor leaving group, whereas water (H₂O) is an excellent one.

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water in the slow, rate-determining step to form a secondary carbocation intermediate.[1][4] The stability of this carbocation is a key factor influencing the reaction rate; secondary and tertiary alcohols undergo dehydration more readily than primary alcohols because they form more stable carbocations.[3][6]

  • Deprotonation to Form an Alkene: In the final step, a base (e.g., H₂O) removes a proton from a carbon atom adjacent (β-carbon) to the positively charged carbon. The electrons from the C-H bond then form a new carbon-carbon double bond, yielding the alkene product and regenerating the acid catalyst.[1][5]

When multiple β-hydrogens are available for abstraction, the reaction can yield a mixture of isomeric alkenes. The composition of this mixture is governed by Zaitsev's rule, which states that the major product will be the most substituted (and therefore most thermodynamically stable) alkene.[3][6][7]

In the case of the 3,5-dimethylcyclohexyl carbocation, deprotonation can occur at C2 or C4.

  • Path A (Major Product): Abstraction of a proton from the more substituted C4 leads to the formation of 1,3-dimethylcyclohex-1-ene , a tetrasubstituted alkene.

  • Path B (Minor Product): Abstraction of a proton from C2 results in 3,5-dimethylcyclohex-1-ene , a disubstituted alkene.

Due to its greater stability, 1,3-dimethylcyclohex-1-ene is the predicted major product of this reaction.[8]

E1_Mechanism cluster_reactant 3,5-Dimethylcyclohexanol cluster_protonation Step 1: Protonation cluster_carbocation Step 2: Carbocation Formation (Rate-Determining) cluster_products Step 3: Deprotonation reactant Start reactant_img protonated_img reactant_img->protonated_img + H⁺ (from H₃PO₄) protonated Protonated Alcohol carbocation_img protonated_img->carbocation_img - H₂O (slow) carbocation Secondary Carbocation product_major_img carbocation_img->product_major_img - H⁺ (from C4) (Path A) product_minor_img carbocation_img->product_minor_img - H⁺ (from C2) (Path B) product_major 1,3-Dimethylcyclohexene (Major Product - Zaitsev) product_minor 3,5-Dimethylcyclohexene (Minor Product)

Caption: E1 mechanism for the dehydration of 3,5-dimethylcyclohexanol.

(Note: The images in the DOT script are placeholders. A chemical drawing tool would be required to generate the precise structural images for each step.)

Data Presentation: Predicted Product Distribution

Product NameAlkene SubstitutionPredicted AbundanceRationale
1,3-Dimethylcyclohex-1-eneTetrasubstitutedMajorForms via the most stable alkene transition state (Zaitsev's Rule).[9][10]
3,5-Dimethylcyclohex-1-eneDisubstitutedMinorLess substituted and thermodynamically less stable product.

Experimental Protocols

The following is a generalized protocol for the acid-catalyzed dehydration of a secondary cyclohexanol (B46403) derivative, adapted from standard procedures for similar alcohols.[11][12]

Safety Precautions: Concentrated phosphoric and sulfuric acids are highly corrosive.[10] All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The alkene products are flammable.

Materials and Equipment:

  • 3,5-dimethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

  • Round-bottom flask (50 mL or 100 mL)

  • Simple or fractional distillation apparatus

  • Heating mantle with variable transformer

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 3,5-dimethylcyclohexanol (e.g., 10.0 g).

    • Carefully add the acid catalyst (e.g., 2.5 mL of 85% H₃PO₄) and a few boiling chips to the flask.[12][13]

    • Swirl the flask gently to ensure thorough mixing of the reactants.

  • Distillation:

    • Assemble a distillation apparatus with the round-bottom flask as the distilling flask.[14]

    • Heat the mixture gently using a heating mantle. The goal is to co-distill the alkene products and water as they are formed.[11] This application of Le Chatelier's principle drives the reversible reaction toward the products.[7][10]

    • Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained just below 100°C initially, as water will co-distill with the lower-boiling alkenes.[14]

    • Continue distillation until only a small amount of dark residue remains in the distilling flask. Do not distill to dryness.

  • Product Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate by adding 10-15 mL of 5% sodium bicarbonate solution to neutralize any co-distilled acid catalyst.[12] Stopper the funnel, shake gently with frequent venting, and then allow the layers to separate. Drain and discard the lower aqueous layer.

    • Wash the organic layer with 10-15 mL of water to remove any remaining bicarbonate solution. Separate and discard the aqueous layer.

    • Transfer the crude alkene product (the top organic layer) to a clean, dry Erlenmeyer flask.

  • Drying and Isolation:

    • Dry the product by adding a small amount of anhydrous calcium chloride or magnesium sulfate.[11][14] Swirl the flask and allow it to stand for 10-15 minutes. The liquid should be clear, not cloudy.

    • Carefully decant or filter the dried product into a pre-weighed, clean, dry vial to obtain the final yield.

  • Analysis:

    • The purity of the product and the ratio of the isomeric alkenes can be determined using gas chromatography (GC).[10][12]

    • The successful formation of an alkene can be confirmed by infrared (IR) spectroscopy (presence of a C=C stretch) or by chemical tests, such as the disappearance of the color of a bromine or potassium permanganate (B83412) solution.[10][11]

Workflow A 1. Reaction Setup (Alcohol + Acid Catalyst) B 2. Distillation (Heat to collect alkene/water mixture) A->B C 3. Work-up (Separatory Funnel) B->C C1 a. NaHCO₃ Wash (Neutralize Acid) C->C1 C2 b. H₂O Wash C1->C2 D 4. Drying (Add Anhydrous MgSO₄) C2->D Organic Layer E 5. Isolation (Decant/Filter) D->E F 6. Analysis (GC, IR Spectroscopy) E->F

Caption: Generalized experimental workflow for alcohol dehydration.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethylcyclohexene is a substituted cyclic olefin with the potential to serve as a monomer in the synthesis of novel polyolefins. The resulting polymer, poly(this compound), would be a hydrocarbon-based macromolecule with a repeating unit containing a cyclohexane (B81311) ring and two methyl groups. The stereochemistry of the methyl groups (cis or trans) in the monomer and the polymerization mechanism will significantly influence the microstructure and properties of the final polymer.

Polymers derived from substituted cyclohexenes are of interest due to their potential for tunable thermal and mechanical properties. The presence of the bulky, saturated cyclohexane ring in the polymer backbone can impart rigidity, leading to higher glass transition temperatures compared to their linear analogues. The methyl substituents can further modify the polymer's properties, affecting its crystallinity, solubility, and thermal stability.

Potential applications for such polymers, particularly in the biomedical and pharmaceutical fields, could include their use as hydrophobic matrices for controlled drug release, components of medical devices, or as specialty additives.

This document outlines theoretical protocols for the polymerization of this compound via cationic and Ziegler-Natta polymerization, two common methods for polymerizing cycloolefins through vinylic (double-bond) opening. Ring-opening metathesis polymerization (ROMP) is generally less effective for simple cyclohexenes due to their low ring strain[1].

Polymerization Methods

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, which attacks the carbon-carbon double bond of the monomer, creating a propagating carbocationic species.[2][3] Alkenes with electron-donating groups, such as the methyl groups in this compound, can stabilize the carbocation, making them suitable for this type of polymerization.[2]

Potential Applications: The resulting poly(this compound) is expected to be a rigid, hydrophobic polymer. Such materials could be investigated for:

  • Drug Delivery: As a matrix for the sustained release of hydrophobic drugs.

  • Medical Device Coatings: To enhance the biocompatibility or modify the surface properties of medical implants.

  • Specialty Films and Membranes: For applications requiring good thermal stability and hydrophobicity.

Experimental Protocol (Representative)

Materials:

  • This compound (purified by distillation over a drying agent like CaH₂)

  • Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂) or Aluminum chloride (AlCl₃))

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Methanol (B129727) (for termination)

  • Hexane (for precipitation)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a rubber septum is assembled.

  • Monomer and Solvent Addition: The flask is charged with the anhydrous solvent and cooled to the desired reaction temperature (e.g., -78°C to 0°C) in a suitable cooling bath. The purified this compound is then added via syringe.

  • Initiation: The Lewis acid initiator is added dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight.

  • Polymerization: The reaction is allowed to proceed for a set time (e.g., 1-2 hours), during which the solution may become more viscous.

  • Termination: The polymerization is quenched by the rapid addition of pre-chilled methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.

Illustrative Data Table for Cationic Polymerization

EntryInitiator[M]/[I] RatioTemp (°C)Time (h)Conversion (%)Mn ( g/mol ) (Expected)PDI (Expected)
1BF₃·OEt₂100:1-782>9010,000 - 15,0001.5 - 2.5
2AlCl₃100:1-301>9012,000 - 18,0001.8 - 3.0
3BF₃·OEt₂200:1-782>9020,000 - 25,0001.6 - 2.8

Note: The data in this table is hypothetical and based on typical results for cationic polymerization of similar monomers. Actual results may vary.

Logical Workflow for Cationic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (this compound) Monomer_Addition Monomer & Solvent Addition Monomer_Purification->Monomer_Addition Solvent_Drying Solvent Drying (e.g., Dichloromethane) Solvent_Drying->Monomer_Addition Glassware_Prep Glassware Flame-Drying Reactor_Setup Reactor Setup (Inert Atmosphere) Glassware_Prep->Reactor_Setup Cooling Cooling to Reaction Temp (-78°C to 0°C) Reactor_Setup->Cooling Cooling->Monomer_Addition Initiator_Addition Initiator Addition (e.g., BF3·OEt2) Monomer_Addition->Initiator_Addition Polymerization Polymerization (1-2 hours) Initiator_Addition->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Workflow for the cationic polymerization of this compound.
Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on a transition metal compound and an organoaluminum co-catalyst, are widely used for the polymerization of olefins.[4][5] This method can often produce polymers with high stereoregularity, which can significantly impact their physical properties.[4] For this compound, a Ziegler-Natta catalyst could potentially lead to a stereoregular polymer (isotactic or syndiotactic), which might exhibit crystallinity.

Potential Applications: A stereoregular, potentially crystalline poly(this compound) could be useful as:

  • Engineering Plastics: If it exhibits a high melting point and good mechanical strength.

  • Biomedical Implants: Crystalline domains could enhance the mechanical integrity of devices.

  • Separation Membranes: The regular structure might lead to well-defined pore sizes.

Experimental Protocol (Representative)

Materials:

  • This compound (purified)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃)

  • Anhydrous solvent (e.g., heptane (B126788) or toluene)

  • Methanol with HCl (for catalyst deactivation)

  • Methanol (for washing)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A dry, inert gas-purged reactor equipped with mechanical stirring is used.

  • Solvent and Co-catalyst: Anhydrous solvent is introduced, followed by the triethylaluminum co-catalyst.

  • Catalyst Addition: Titanium tetrachloride is added to the stirred solution to form the active catalyst complex. The order and rate of addition can be critical.

  • Polymerization: The purified this compound is fed into the reactor. The polymerization is typically carried out at a controlled temperature (e.g., 50-80°C) for several hours.

  • Catalyst Deactivation: The reaction is terminated by adding methanol containing a small amount of hydrochloric acid to deactivate the catalyst.

  • Polymer Isolation and Purification: The polymer is precipitated, filtered, and then washed extensively with methanol to remove catalyst residues.

  • Drying: The purified polymer is dried under vacuum at an elevated temperature.

Illustrative Data Table for Ziegler-Natta Polymerization

EntryCatalyst SystemAl/Ti RatioTemp (°C)Time (h)Yield (%)Mn ( g/mol ) (Expected)PDI (Expected)
1TiCl₄/Al(C₂H₅)₃2:1704>8550,000 - 100,0003.0 - 6.0
2TiCl₄/Al(C₂H₅)₃3:1704>9080,000 - 150,0004.0 - 8.0
3TiCl₃/Al(C₂H₅)₂Cl2:1605>8060,000 - 120,0003.5 - 7.0

Note: This data is hypothetical and reflects typical outcomes for Ziegler-Natta polymerization of olefins. The molecular weight and PDI can be broad with this method.

Signaling Pathway for Ziegler-Natta Polymerization

G cluster_catalyst Catalyst Formation cluster_polymerization Polymerization Cycle TiCl4 TiCl₄ Active_Catalyst Active Catalyst Site [Ti-Al Complex] TiCl4->Active_Catalyst AlEt3 Al(C₂H₅)₃ AlEt3->Active_Catalyst Coordination Monomer Coordination to Ti Center Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion π-complex formation Propagation Chain Propagation Insertion->Propagation forms new C-C bond Propagation->Coordination regenerates vacant site Termination Chain Transfer/ Termination Propagation->Termination

Caption: General mechanism for Ziegler-Natta polymerization of this compound.

Expected Polymer Properties and Characterization

The synthesized poly(this compound) should be characterized using standard polymer analysis techniques:

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure by identifying the absence of vinylic protons and the presence of a saturated polymer backbone.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if the polymer is crystalline.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

Expected Properties Summary

PropertyExpected Value/Characteristic
Appearance White to off-white powder or solid
Solubility Expected to be soluble in nonpolar organic solvents (e.g., toluene, THF, chloroform) and insoluble in polar solvents (e.g., water, methanol).
Glass Transition (Tg) Expected to be relatively high (>100°C) due to the rigid cyclohexane ring in the backbone.
Crystallinity May be amorphous (from cationic polymerization) or semi-crystalline (potentially from stereoregular Ziegler-Natta polymerization).
Thermal Stability Expected to be stable up to >300°C, typical for polyolefins.

Conclusion

While specific literature on the polymerization of this compound is scarce, the fundamental principles of cationic and Ziegler-Natta polymerization provide a strong basis for developing synthetic routes to poly(this compound). The protocols and expected data presented here serve as a guide for researchers to explore the synthesis and properties of this novel polymer. The resulting material, with its hydrophobic and thermally stable nature, holds promise for various applications, including in the fields of drug delivery and advanced materials. Experimental validation and optimization are necessary to fully elucidate the structure-property relationships of this polymer.

References

Application Notes and Protocols for the Ring-Opening Metathesis Polymerization (ROMP) of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Low-Strain Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with well-defined structures and functionalities. The primary thermodynamic driving force for this reaction is the relief of ring strain in the cyclic olefin monomer.[1][2][3] Highly strained monomers, such as norbornene derivatives, readily undergo ROMP to produce high molecular weight polymers.[4]

However, cyclohexene (B86901) and its derivatives, including 3,5-dimethylcyclohexene, possess very low ring strain energy.[1][5][6] Consequently, their polymerization via ROMP is thermodynamically disfavored, and they are generally considered non-polymerizable under standard conditions.[1] This document provides an overview of the challenges and outlines potential strategies and exploratory protocols to approach the ROMP of low-strain cyclic olefins like this compound.

Overcoming the Thermodynamic Barrier: Key Strategies

Several strategies have been developed to facilitate the ROMP of low-strain cyclic olefins. These approaches aim to shift the polymerization-depolymerization equilibrium towards the polymer.

  • Low Temperature Polymerization: By lowering the reaction temperature, the unfavorable entropic contribution to the Gibbs free energy of polymerization is minimized, which can favor polymer formation.[7][8]

  • High Monomer Concentration: Using a high concentration of the monomer can also shift the equilibrium towards the polymer product.[7]

  • Highly Active Catalysts: The use of highly active ruthenium-based catalysts, such as the Grubbs third-generation catalyst, can promote the polymerization of less reactive monomers.[9][10]

  • Copolymerization with High-Strain Monomers: Incorporating a highly strained comonomer can provide the necessary driving force to facilitate the overall polymerization process.[11]

  • Alternating ROMP (AROMP): This technique involves the copolymerization of a low-strain monomer, like cyclohexene, with a monomer that does not readily homopolymerize. This forces the formation of a strictly alternating copolymer.[12]

  • Monomer Design to Increase Ring Strain: A more advanced strategy involves modifying the monomer itself, for instance, by fusing a five-membered heterocycle to the cyclohexene ring to increase its strain energy.[5]

Data Presentation: Challenges and Strategies

The following table summarizes the primary challenges in the ROMP of this compound and the corresponding strategies to address them.

ChallengeDescriptionPotential StrategyKey Experimental Parameters
Low Ring Strain Insufficient thermodynamic driving force for polymerization, leading to a polymerization-depolymerization equilibrium that favors the monomer.[1][5]Lower reaction temperature, increase monomer concentration, use highly active catalysts.[7][8]Temperature, Monomer:Catalyst Ratio, Catalyst Choice
Competing Depolymerization The rate of the back-reaction (ring-closing metathesis) can be significant, preventing the formation of high molecular weight polymer.[7]Conduct polymerization at low temperatures to disfavor the entropically driven depolymerization.[8]Temperature Control
Catalyst Deactivation The catalyst may decompose or become inactive before high monomer conversion is achieved, especially with less reactive monomers.Employ more stable and highly active catalysts, such as third-generation Grubbs catalysts.[9]Catalyst Selection, Solvent Purity
Difficulty in Homopolymerization The homopolymerization of cyclohexene derivatives is particularly challenging due to the unfavorable thermodynamics.[6][12]Employ copolymerization with a high-strain monomer or utilize an alternating ROMP (AROMP) approach with a suitable comonomer.[11][12]Comonomer Selection, Monomer Feed Ratio

Experimental Protocols (Exploratory)

The following are generalized, exploratory protocols for attempting the ROMP of this compound based on the strategies discussed. Note: These are not validated protocols for this specific monomer and should be considered starting points for investigation.

Protocol 1: Low-Temperature Homopolymerization

Objective: To attempt the homopolymerization of this compound by minimizing the depolymerization reaction at low temperatures.

Materials:

  • This compound (rigorously purified and degassed)

  • Grubbs Third-Generation Catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium)

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or other suitable solvent

  • Schlenk line and appropriate glassware

  • Cryostat or low-temperature bath

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of Grubbs third-generation catalyst in a minimal amount of anhydrous, degassed DCM in a Schlenk flask.

  • In a separate Schlenk flask, prepare a high-concentration solution of this compound in anhydrous, degassed DCM. A high monomer concentration is recommended.[7]

  • Cool both solutions to the desired low temperature (e.g., -20 °C to 0 °C) using a cryostat.

  • Transfer the catalyst solution to the monomer solution via cannula while maintaining the low temperature and inert atmosphere.

  • Stir the reaction mixture at the low temperature for an extended period (e.g., 24-48 hours).

  • Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing them by ¹H NMR spectroscopy for the disappearance of the monomer's olefinic protons and the appearance of the polymer's olefinic protons.

  • To terminate the polymerization, add a small amount of ethyl vinyl ether and allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for its structure.

Protocol 2: Alternating ROMP (AROMP) with a Non-Homopolymerizable Comonomer

Objective: To synthesize a copolymer of this compound and a comonomer that forces an alternating structure. This protocol is adapted from procedures for cyclohexene.[12]

Materials:

  • This compound (rigorously purified and degassed)

  • A suitable 1-substituted cyclobutene (B1205218) derivative (e.g., a bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide, which does not homopolymerize)[12]

  • Grubbs Catalyst (e.g., a third-generation catalyst)[12]

  • Anhydrous, degassed solvent (e.g., CDCl₃ for NMR monitoring, or toluene (B28343) for larger scale)[12]

  • Schlenk line and NMR tubes with J. Young valves

Procedure:

  • Under an inert atmosphere, dissolve the catalyst in the anhydrous, degassed solvent in a Schlenk flask.

  • In a separate Schlenk flask, dissolve equimolar amounts of this compound and the chosen cyclobutene comonomer in the anhydrous, degassed solvent.

  • Transfer the monomer solution to the catalyst solution via cannula.

  • Heat the reaction mixture to a temperature suitable for the chosen catalyst and monomers (e.g., 35-45 °C).[12]

  • Monitor the reaction by ¹H NMR spectroscopy, observing the disappearance of the monomer peaks and the appearance of new polymer peaks.

  • Upon completion (or when no further change is observed), terminate the polymerization by adding ethyl vinyl ether.

  • Precipitate, collect, and characterize the resulting alternating copolymer as described in Protocol 1.

Visualizations

General ROMP Mechanism

ROMP_Mechanism Catalyst Ru=CH-R (Catalyst) Intermediate Metallacyclobutane Intermediate Catalyst->Intermediate + Monomer Monomer Cyclic Olefin (Monomer) Monomer->Intermediate Propagating Ru=CH-(Polymer)-R' (Propagating Species) Intermediate->Propagating Ring Opening Propagating->Intermediate + Monomer Polymer Polymer Chain Propagating->Polymer Termination

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Thermodynamic Challenge in Low-Strain ROMP

Low_Strain_ROMP cluster_reactants Reactants cluster_products Products Monomer Low-Strain Monomer (e.g., this compound) + Catalyst Polymer Polymer Chain Monomer->Polymer Polymerization (ROMP) ΔG ≈ 0 or > 0 Polymer->Monomer Depolymerization (Back-biting) Favored at Higher Temps Equilibrium Equilibrium Favors Monomer

Caption: Thermodynamic equilibrium in the ROMP of low-strain cyclic olefins.

References

Application Notes and Protocols: Electrophilic Addition of HBr to 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the electrophilic addition of hydrogen bromide (HBr) to 3,5-dimethylcyclohexene. It outlines the underlying reaction mechanism, predicts the resulting products based on established chemical principles, and offers a comprehensive experimental protocol for the synthesis and purification of the expected brominated dimethylcyclohexane derivatives. The stereochemical and regiochemical aspects of the reaction are discussed in the context of carbocation stability. This guide is intended to serve as a practical resource for chemists engaged in organic synthesis and drug discovery.

Introduction

The electrophilic addition of hydrogen halides to alkenes is a fundamental transformation in organic synthesis, providing a direct route to functionalized alkanes. The reaction with this compound serves as an excellent case study for understanding the principles of regioselectivity and stereoselectivity in the context of substituted cyclic systems. The reaction proceeds via a carbocation intermediate, and the stability of this intermediate dictates the final product distribution, in accordance with Markovnikov's rule.[1][2][3] In the absence of peroxides, the reaction follows an ionic mechanism where the bromine atom adds to the more substituted carbon of the double bond.[2]

Reaction Mechanism

The electrophilic addition of HBr to this compound proceeds in a two-step mechanism:

  • Protonation of the Alkene: The π electrons of the double bond in this compound act as a nucleophile, attacking the electrophilic hydrogen of HBr. This initial protonation can occur at either carbon of the double bond, leading to the formation of two possible carbocation intermediates. However, the formation of the more stable carbocation is favored.[4][5] In the case of this compound, protonation at the carbon atom further from the methyl groups would lead to a more stable tertiary carbocation, while protonation at the other carbon would result in a less stable secondary carbocation. Therefore, the pathway involving the tertiary carbocation is the major operative mechanism.

  • Nucleophilic Attack by Bromide: The bromide ion (Br-), acting as a nucleophile, then attacks the electrophilic carbocation. Since the carbocation is planar, the bromide ion can attack from either face of the ring, potentially leading to a mixture of stereoisomers.[2]

Predicted Products and Stereochemistry

Based on the mechanism, the major product of the reaction is predicted to be 1-bromo-3,5-dimethylcyclohexane . Due to the formation of a new stereocenter at the bromine-bearing carbon and the pre-existing stereocenters of the methyl groups, a mixture of diastereomers is expected. The attack of the bromide ion on the planar carbocation can occur from either the top or bottom face, leading to both cis and trans isomers relative to the methyl groups. The exact ratio of these diastereomers would depend on the steric hindrance presented by the specific chair conformation of the carbocation intermediate.

Quantitative Data

Due to the absence of specific experimental literature data for the electrophilic addition of HBr to this compound, the following table presents predicted product distribution based on established principles of carbocation stability. The formation of the product derived from the more stable tertiary carbocation is expected to be significantly favored.

Product NameStructurePredicted YieldRationale
1-bromo-3,5-dimethylcyclohexane1-bromo-3,5-dimethylcyclohexaneMajor ProductFormation via the more stable tertiary carbocation intermediate.
2-bromo-1,3-dimethylcyclohexane2-bromo-1,3-dimethylcyclohexaneMinor ProductFormation via the less stable secondary carbocation intermediate.

Experimental Protocol

This protocol is adapted from a general procedure for the hydrobromination of cyclohexene (B86901) and is tailored for the reaction with this compound.[6]

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). In a fume hood, carefully add 48% hydrobromic acid (2.5 eq).

  • Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle. Stir the mixture vigorously and heat to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add diethyl ether to the separatory funnel and shake gently. Allow the layers to separate and remove the aqueous (bottom) layer.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution. Separate the layers.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure 1-bromo-3,5-dimethylcyclohexane.

Visualizations

Electrophilic_Addition_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Carbocation Tertiary Carbocation Intermediate This compound->Carbocation Protonation HBr HBr Product 1-bromo-3,5-dimethylcyclohexane Carbocation->Product Nucleophilic Attack by Br-

Caption: Mechanism of HBr addition to this compound.

Experimental_Workflow A Reaction Setup: This compound + HBr B Reflux A->B Heat and Stir C Work-up: Cooling and Transfer B->C Reaction Completion D Extraction with Diethyl Ether C->D E Wash with NaHCO3 D->E F Dry with Na2SO4 E->F G Solvent Removal F->G H Purification G->H

References

Application Notes and Protocols for the Use of 3,5-Dimethylcyclohexene in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fragrance ingredients derived from 3,5-dimethylcyclohexene. The protocols detailed below are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of target fragrance molecules.

Introduction

This compound is a cyclic olefin that serves as a versatile precursor for the synthesis of various fragrance ingredients. Its derivatives, particularly alcohols and aldehydes, are known to possess desirable olfactory properties, often contributing to floral, green, and fresh notes in perfume compositions. The functionalization of the cyclohexene (B86901) ring allows for the creation of a range of molecules with diverse and nuanced scents. This document outlines the synthesis of key fragrance compounds from this compound, focusing on hydroformylation to produce an aldehyde and its subsequent reduction to an alcohol.

Target Molecules and Olfactory Profile

The primary target molecules for synthesis from this compound are:

  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde: Aldehydes derived from cyclohexene often exhibit fresh, green, and sometimes fruity or floral notes. This compound is expected to contribute a sharp, green, and slightly woody aroma to a fragrance blend.

  • This compound-1-methanol: Alcohols in this class tend to have softer, more rounded floral and woody scents. This derivative is a known fragrance ingredient with established safety data.[1] It is likely to impart a mild, floral-woody character with a hint of a green facet.

These compounds can be used individually or in combination to create complex and appealing fragrance accords.

Synthesis Pathways

The primary synthetic route involves a two-step process:

  • Hydroformylation of this compound to yield 3,5-dimethylcyclohex-3-ene-1-carbaldehyde.

  • Reduction of the resulting aldehyde to this compound-1-methanol.

SynthesisPathway Start This compound Aldehyde 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde Start->Aldehyde Hydroformylation (Rh or Co catalyst, CO/H₂) Alcohol This compound-1-methanol Aldehyde->Alcohol Reduction (e.g., NaBH₄)

Caption: General synthesis pathway from this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of the target fragrance ingredients.

Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound

This protocol is adapted from established procedures for the hydroformylation of cyclohexene derivatives.

Objective: To synthesize 3,5-dimethylcyclohex-3-ene-1-carbaldehyde.

Materials:

  • This compound

  • Rh(CO)₂(acac) (Rhodium dicarbonyl acetylacetonate)

  • Tris(o-tolyl)phosphine (ligand)

  • Anhydrous, degassed toluene

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave with magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst and ligand in anhydrous, degassed toluene. A typical catalyst loading is 0.01 to 0.1 mol% relative to the substrate.

  • Reactor Setup: Transfer the catalyst solution to the high-pressure autoclave.

  • Substrate Addition: Add this compound to the autoclave.

  • Reaction:

    • Seal the autoclave and purge several times with syngas.

    • Pressurize the reactor to 20-50 atm with the 1:1 CO/H₂ mixture.

    • Heat the reactor to 80-100 °C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor design permits) and analyzing by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and carefully vent the excess gas.

    • Transfer the reaction mixture to a round-bottom flask.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Table 1: Representative Quantitative Data for Hydroformylation

ParameterValue
SubstrateThis compound
CatalystRh(CO)₂(acac) / Tris(o-tolyl)phosphine
Pressure30 atm (1:1 CO/H₂)
Temperature90 °C
Reaction Time6 hours
Expected Yield 70-85%
Purity (post-purification) >98%

Table 2: Spectroscopic Data for 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde

SpectroscopyExpected Data
¹H NMR (CDCl₃) δ 9.5-9.7 (s, 1H, -CHO), 5.3-5.5 (m, 1H, vinyl H), 1.6-2.5 (m, cyclohexene ring protons), 0.9-1.1 (d, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃) δ ~203 (-CHO), ~120-135 (C=C), various signals for the saturated ring carbons and methyl groups
IR (neat) ~2720 cm⁻¹ (C-H stretch of aldehyde), ~1725 cm⁻¹ (C=O stretch of aldehyde), ~1650 cm⁻¹ (C=C stretch)
Mass Spec (EI) M⁺ at m/z = 138
Protocol 2: Reduction of 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde

Objective: To synthesize this compound-1-methanol.

Materials:

Procedure:

  • Dissolution: Dissolve the aldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude alcohol, which can be further purified by vacuum distillation or column chromatography if necessary.

Table 3: Representative Quantitative Data for Reduction

ParameterValue
Substrate3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
Reducing AgentSodium borohydride
SolventMethanol
Temperature0 °C to room temperature
Reaction Time1.5 hours
Expected Yield >90%
Purity (post-purification) >99%

Safety and Handling

  • This compound: Flammable liquid and vapor. Handle in a well-ventilated area.

  • Hydroformylation: This reaction should be carried out in a specialized high-pressure reactor by trained personnel. Carbon monoxide is a toxic gas.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care.

  • This compound-1-methanol: A safety assessment by the Research Institute for Fragrance Materials (RIFM) has found this material to be not genotoxic.[1] However, it is a skin sensitizer, and maximum acceptable concentrations in finished products are established.[1] Standard laboratory personal protective equipment (gloves, safety glasses) should be worn.

Table 4: Maximum Acceptable Concentrations for this compound-1-methanol in Finished Products

IFRA CategoryProduct TypeMax. Concentration (%)
1Lip products0.29
2Deodorants and antiperspirants0.087
3Products applied to the face/body using fingertips1.8
4Fine fragrances0.58
5ABody lotions0.29
6Mouthwash, toothpaste0.93
(Abridged list based on RIFM safety assessment)[1]

Experimental Workflow Visualization

ExperimentalWorkflow cluster_hydroformylation Protocol 1: Hydroformylation cluster_reduction Protocol 2: Reduction P1_Start Prepare catalyst solution P1_Setup Set up high-pressure autoclave P1_React Add substrate & run reaction (20-50 atm, 80-100 °C) P1_Monitor Monitor by GC/GC-MS P1_Workup Cool, vent, and extract P1_Purify Purify by distillation/chromatography P1_Product Product 1: Aldehyde P2_Start Dissolve aldehyde in alcohol P1_Product->P2_Start Use as starting material P2_React Add NaBH₄ at 0 °C P2_Monitor Monitor by TLC P2_Workup Quench and extract P2_Purify Dry and remove solvent P2_Product Product 2: Alcohol

Caption: Step-by-step experimental workflow for synthesis.

References

Application Notes and Protocol for the Catalytic Hydrogenation of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, enabling the reduction of unsaturated compounds to their saturated counterparts. This application note provides a detailed protocol for the catalytic hydrogenation of 3,5-dimethylcyclohexene to yield 1,3-dimethylcyclohexane. The reaction proceeds via the addition of hydrogen across the double bond, mediated by a heterogeneous catalyst. The stereochemical outcome of this reaction, yielding either cis- or trans-1,3-dimethylcyclohexane, is of significant interest in stereoselective synthesis.

The hydrogenation of substituted cyclohexenes is a key reaction in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where precise control of stereochemistry is often critical for biological activity. This protocol outlines the general procedure for this transformation and discusses the key parameters influencing the reaction's efficiency and diastereoselectivity.

Reaction Scheme

Data Presentation

While specific quantitative data for the catalytic hydrogenation of this compound is not extensively available in the reviewed literature, the following tables provide a template for presenting such data. The values presented are representative examples based on the hydrogenation of substituted cyclohexenes and should be considered as such.[1] Researchers should optimize these conditions for their specific experimental setup.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of this compound (Representative Data)

CatalystCatalyst Loading (mol%)H₂ Pressure (psi)Temperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
10% Pd/C150254>9585:15
PtO₂ (Adam's catalyst)250256>9580:20
5% Rh/C1100502>9590:10

Table 2: Effect of Solvent on Diastereoselectivity (Representative Data for Pd/C catalyst)

SolventTemperature (°C)Diastereomeric Ratio (cis:trans)
Ethanol2585:15
Ethyl Acetate2582:18
Hexane2580:20
Acetic Acid2588:12

Experimental Protocols

This protocol provides a detailed methodology for the catalytic hydrogenation of this compound using Palladium on carbon (Pd/C) as the catalyst. Similar procedures can be adapted for other catalysts like Platinum oxide (PtO₂) and Rhodium on carbon (Rh/C).

Materials and Equipment
  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask or a Parr hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogen cylinder with regulator

  • Vacuum/inert gas manifold

  • Celite® or other filter aid

  • Standard laboratory glassware

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Safety Precautions
  • Palladium on carbon is highly flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care in an inert atmosphere.

  • Hydrogen gas is explosive. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Always purge the reaction vessel with an inert gas before introducing hydrogen.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Procedure

1. Catalyst Handling and Reaction Setup:

  • In a fume hood, carefully weigh the desired amount of 10% Pd/C (e.g., 1 mol%) and add it to a dry round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Under a positive flow of inert gas, add the solvent (e.g., ethanol) to the flask to wet the catalyst. It is crucial to add the solvent to the catalyst under an inert atmosphere to prevent ignition.[1]

2. Substrate Addition and System Purge:

  • Dissolve a known amount of this compound in the reaction solvent and add it to the flask via syringe.

  • Seal the flask and connect it to a vacuum/inert gas manifold.

  • Carefully evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed from the system.

3. Hydrogenation:

  • After the final backfill with inert gas, connect the flask to a hydrogen source (either a balloon filled with hydrogen or a cylinder with a regulator).

  • Evacuate the flask one last time and then introduce hydrogen gas. If using a balloon, the pressure will be slightly above atmospheric. If using a cylinder, pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Begin vigorous stirring of the reaction mixture.

  • Monitor the reaction progress by TLC, GC, or by monitoring hydrogen uptake. The reaction is typically complete within a few hours at room temperature.

4. Reaction Work-up and Product Isolation:

  • Once the reaction is complete, carefully vent the excess hydrogen into the fume hood.

  • Purge the reaction vessel with an inert gas.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry completely.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Quench the filter cake with water before disposal in a designated waste container.

  • The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude 1,3-dimethylcyclohexane.

  • Purify the product by distillation or column chromatography if necessary.

5. Analysis:

  • Determine the yield of the product.

  • Analyze the product by GC or ¹H NMR to determine the diastereomeric ratio of cis- and trans-1,3-dimethylcyclohexane.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Weigh Pd/C B Add to Flask A->B C Purge with Inert Gas B->C D Add Solvent C->D E Add Substrate D->E F Evacuate & Backfill (3x) E->F G Introduce H₂ F->G H Stir and Monitor G->H I Vent H₂ & Purge H->I J Filter through Celite I->J K Remove Solvent J->K L Purify Product K->L M Determine Yield L->M N Determine Diastereomeric Ratio M->N diastereoselectivity_factors sub This compound Hydrogenation cat Catalyst Type (Pd, Pt, Rh) sub->cat sol Solvent Polarity sub->sol temp Temperature sub->temp press H₂ Pressure sub->press ratio cis:trans Ratio of 1,3-Dimethylcyclohexane cat->ratio sol->ratio temp->ratio press->ratio

References

Application Note: Reactivity in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Analysis of 3,5-Dimethylcyclohexene as a Potential Diene in the Diels-Alder Reaction.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the stereospecific formation of six-membered rings.[1] This [4+2] cycloaddition involves the reaction between a conjugated diene and a dienophile, typically an alkene or alkyne.[2] The reaction's reliability and stereochemical control have made it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. A fundamental prerequisite for the diene component is the presence of a 1,3-conjugated π-system that can adopt an s-cis conformation to allow for the concerted, cyclic movement of electrons through a single transition state.[3][4][5][6][7]

This note addresses the suitability of this compound as a diene in this reaction. Contrary to initial consideration, its molecular structure renders it inactive as a diene component in the Diels-Alder reaction.

Analysis of this compound

The primary requirement for a diene to participate in a Diels-Alder reaction is that its double bonds must be conjugated—separated by a single bond.[4][7] This arrangement allows for the necessary overlap of p-orbitals to form the cyclic transition state.

In the case of this compound, the molecule contains only a single, isolated double bond within the cyclohexene (B86901) ring. The two methyl groups are located at positions 3 and 5, but there is no second double bond to form a conjugated system. Molecules with isolated (non-conjugated) double bonds cannot function as the 4π-electron component in a Diels-Alder reaction.[7][8]

To facilitate a Diels-Alder reaction, a cyclohexene-based structure must be a cyclohexadiene, such as 1,3-cyclohexadiene (B119728). This molecule possesses two double bonds in conjugation and is "locked" in the reactive s-cis conformation, making it a highly reactive diene.[3]

Structural Comparison of Reactive vs. Unreactive Dienes

The diagram below illustrates the critical difference between the non-conjugated this compound and the conjugated, reactive 1,3-cyclohexadiene.

G cluster_0 Structural Analysis for Diels-Alder Reactivity cluster_1 Properties cluster_2 Properties Unreactive This compound (Unreactive Diene) Reactive 1,3-Cyclohexadiene (Reactive Diene) Prop1_U Isolated double bond Unreactive->Prop1_U Prop1_R Conjugated double bonds Reactive->Prop1_R Prop2_U Not conjugated Prop3_U Cannot act as diene Prop2_R Locked in s-cis conformation Prop3_R Highly reactive diene

Caption: Structural contrast between an unreactive and a reactive cyclohexene derivative.

Alternative Protocol: Diels-Alder Reaction with a Suitable Cyclic Diene

While this compound is unsuitable, a reliable Diels-Alder protocol can be demonstrated using a structurally related and highly reactive diene, 1,3-cyclohexadiene , with a reactive dienophile, maleic anhydride (B1165640) . This reaction proceeds efficiently to form the bicyclic adduct, cis-norbornene-5,6-endo-dicarboxylic anhydride.

Reaction Scheme

The cycloaddition of 1,3-cyclohexadiene and maleic anhydride yields a bicyclic product with high stereoselectivity, favoring the endo isomer due to secondary orbital interactions in the transition state.

Experimental Workflow

The following diagram outlines the general laboratory procedure for the synthesis and purification of the Diels-Alder adduct.

G start Start dissolve 1. Dissolve Maleic Anhydride in Ethyl Acetate start->dissolve add_cosolvent 2. Add Ligroin (Co-solvent) dissolve->add_cosolvent cool 3. Cool Mixture in Ice Bath add_cosolvent->cool add_diene 4. Add 1,3-Cyclohexadiene (Exothermic Reaction) cool->add_diene crystallize 5. Allow Product to Crystallize add_diene->crystallize isolate 6. Isolate Crystals (Vacuum Filtration) crystallize->isolate dry 7. Dry Product isolate->dry analyze 8. Characterize Product (MP, NMR) dry->analyze end_node End analyze->end_node

Caption: General experimental workflow for a Diels-Alder reaction.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the reaction of cyclic dienes with maleic anhydride.

Materials:

  • Maleic Anhydride

  • 1,3-Cyclohexadiene

  • Ethyl Acetate

  • Ligroin (or Hexanes)

  • Erlenmeyer flask (50 mL)

  • Ice bath

  • Stirring rod

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Preparation: In a 50 mL Erlenmeyer flask, dissolve maleic anhydride in ethyl acetate. Gentle heating may be required to achieve complete dissolution.

  • Co-solvent Addition: To the solution, add an equal volume of ligroin (a non-polar co-solvent) and mix thoroughly.

  • Cooling: Cool the resulting solution in an ice-water bath. Some maleic anhydride may precipitate, which is acceptable.

  • Reaction: While swirling the cold solution, add 1,3-cyclohexadiene dropwise. The reaction is exothermic, and the product will begin to precipitate as a white solid.

  • Crystallization: After the addition is complete, allow the flask to remain in the ice bath for several minutes to ensure the reaction goes to completion and to maximize crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of cold ligroin or hexane (B92381) to remove any unreacted starting materials. Allow the product to air dry on the filter paper or in a desiccator.

  • Characterization: Determine the melting point and acquire spectroscopic data (e.g., ¹H NMR) to confirm the structure and purity of the cis-norbornene-5,6-endo-dicarboxylic anhydride product.

Data Presentation

The following table summarizes typical quantitative data for the described protocol.

ParameterValueNotes
Reactants
Maleic Anhydride (Dienophile)~1.0 g (10.2 mmol)Limiting reagent. Should be dry and powdered for easy dissolution.
1,3-Cyclohexadiene (Diene)~1.0 mL (~0.8 g, 10.0 mmol)Often used in slight excess. Should be freshly distilled if possible.
Solvents
Ethyl Acetate~4.0 mLUsed to dissolve the maleic anhydride.
Ligroin / Hexanes~4.0 mLCo-solvent to control solubility and facilitate crystallization.
Reaction Conditions
Temperature0-5 °C (Ice Bath)Controls the exothermic reaction and promotes product precipitation.
Reaction Time~20-30 minutesThe reaction is typically rapid at low temperatures.
Product
Product Namecis-Norbornene-5,6-endo-dicarboxylic anhydrideA white crystalline solid.
Theoretical Yield~1.64 gBased on maleic anhydride as the limiting reagent.
Typical Actual Yield70-85%Yield can vary based on purity of reagents and technique.
Melting Point (Literature)164-165 °CA sharp melting point indicates high purity.[2]

References

Application Note and Protocol: Epoxidation of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed protocol for the epoxidation of 3,5-dimethylcyclohexene to synthesize this compound oxide. The described methodology utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and efficient reagent for the epoxidation of alkenes.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for synthesizing this epoxide intermediate. This application note includes a step-by-step experimental procedure, a summary of reaction parameters in a tabular format, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

Epoxides are highly valuable intermediates in organic synthesis due to the reactivity of their strained three-membered ring, which allows for a variety of nucleophilic ring-opening reactions. The epoxidation of substituted cyclohexenes, such as this compound, provides access to chiral building blocks that are crucial for the synthesis of complex molecules, including pharmaceuticals and natural products.

The Prilezhaev reaction, which employs a peroxy acid, is a common and effective method for the direct conversion of an alkene to an epoxide.[2] meta-Chloroperoxybenzoic acid (m-CPBA) is a popular reagent for this transformation due to its commercial availability, relative stability, and high reactivity. The reaction proceeds through a concerted mechanism, ensuring a stereospecific syn-addition of the oxygen atom to the double bond. This protocol details a standard laboratory procedure for this transformation, emphasizing safety, efficiency, and product isolation.

Reaction Scheme

Reaction scheme for the epoxidation of this compound using m-CPBA.

Figure 1: General reaction for the epoxidation of this compound using m-CPBA to yield this compound oxide and the by-product meta-chlorobenzoic acid (m-CBA).

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound (C₈H₁₄, MW: 110.20 g/mol )[3]

    • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

    • Dichloromethane (B109758) (DCM, CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica (B1680970) gel (for column chromatography)

    • Hexanes and Ethyl Acetate (B1210297) (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Analytical equipment (TLC plates, GC-MS, NMR spectrometer)

Detailed Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 45.4 mmol, 1.0 equiv.). Dissolve the alkene in 100 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of m-CPBA: While maintaining the temperature at 0 °C, add solid m-CPBA (approx. 77% purity, 12.2 g, ~54.5 mmol, 1.2 equiv.) portion-wise over 20-30 minutes. Caution: m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to ambient temperature. Continue stirring for an additional 3-5 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alkene spot.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C in an ice bath. Slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess m-CPBA. Stir vigorously for 15 minutes.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3 times) to remove the meta-chlorobenzoic acid by-product. Caution: CO₂ evolution may occur during the bicarbonate wash.

    • Wash the organic layer with 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).

  • Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound oxide as a colorless oil. Characterize the final product by NMR and GC-MS to confirm its structure and purity.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

ParameterValueNotes
Reactants
This compound5.00 g (45.4 mmol)Limiting Reagent
m-CPBA (77%)12.2 g (~54.5 mmol)1.2 equivalents
Dichloromethane (DCM)100 mLSolvent
Reaction Conditions
Temperature0 °C to Room TemperatureControlled addition at 0 °C
Reaction Time4-6 hoursMonitor by TLC
Product
Product NameThis compound oxideC₈H₁₄O
Molecular Weight126.20 g/mol
Theoretical Yield5.73 gBased on 100% conversion
Representative Results
Actual Yield4.64 g (81%)Yield after purification
Physical AppearanceColorless Oil
Purity (by GC)>98%Purity of the isolated product

Visualizations

Experimental Workflow

The overall experimental process, from starting materials to the final purified product, is outlined in the following workflow diagram.

experimental_workflow setup 1. Setup Dissolve Alkene in DCM cool 2. Cool 0 °C Ice Bath setup->cool add 3. Add Reagent Portion-wise m-CPBA cool->add react 4. Reaction Stir at 0 °C to RT add->react quench 5. Quench Add Na₂S₂O₃ Solution react->quench extract 6. Extract NaHCO₃ & Brine Wash quench->extract dry 7. Dry & Concentrate Dry with MgSO₄, Rotovap extract->dry purify 8. Purify Flash Chromatography dry->purify product 9. Final Product Characterize (NMR, GC-MS) purify->product

Caption: A flowchart of the experimental procedure for the epoxidation of this compound.

Reaction Mechanism

The epoxidation of an alkene with a peroxy acid like m-CPBA proceeds via a concerted "butterfly" transition state.

reaction_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products reactants This compound + m-CPBA ts Concerted Oxygen Transfer ('Butterfly' State) reactants->ts Prilezhaev Reaction products This compound Oxide + m-CBA ts->products

Caption: The concerted mechanism of the Prilezhaev epoxidation reaction.

References

Application Notes and Protocols: Friedel-Crafts Acylation of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by introducing an acyl group to a substrate.[1][2] While traditionally applied to aromatic compounds, the reaction is also a powerful method for the acylation of alkenes, providing access to valuable α,β-unsaturated ketones.[3] This document provides detailed application notes and a comprehensive protocol for the Friedel-Crafts acylation of 3,5-dimethylcyclohexene using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The resulting product, an acetyl-3,5-dimethylcyclohexene, is a versatile intermediate. Unsaturated ketones are key structural motifs in many biologically active molecules and serve as precursors for a wide range of chemical transformations. This protocol is designed for professionals in research and drug development who require a reliable method for synthesizing such intermediates.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of an alkene proceeds through an electrophilic addition mechanism. The key steps are:

  • Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is resonance-stabilized.[1][4]

  • Electrophilic Attack : The electron-rich double bond of this compound acts as a nucleophile, attacking the acylium ion. This step forms a tertiary carbocation intermediate.

  • Deprotonation : A weak base, typically AlCl₄⁻, removes a proton from a carbon adjacent to the carbocation, regenerating the double bond and forming the α,β-unsaturated ketone product. The AlCl₃ catalyst is also regenerated in this step.[5]

The regioselectivity of the addition is influenced by electronic and steric factors, aiming to form the most stable carbocation intermediate.[6] For this compound, acylation is expected to occur at one of the vinylic carbons, potentially leading to a mixture of regioisomers. The primary expected product is 1-acetyl-3,5-dimethylcyclohexene.

Caption: Mechanism of Friedel-Crafts acylation on an alkene.

Data Presentation

Table 1: Reagents and Materials

This table summarizes the necessary components for the synthesis. Anhydrous conditions are critical as the Lewis acid catalyst is highly moisture-sensitive.[7]

Reagent / MaterialChemical FormulaMolar Mass ( g/mol )Molar Eq.Amount (Example Scale)
This compoundC₈H₁₄110.201.05.51 g (50.0 mmol)
Anhydrous Aluminum ChlorideAlCl₃133.341.17.33 g (55.0 mmol)
Acetyl ChlorideCH₃COCl78.501.14.32 g (3.8 mL, 55.0 mmol)
Anhydrous Dichloromethane (B109758)CH₂Cl₂84.93-~100 mL
Hydrochloric Acid (conc.)HCl36.46-~30 mL
Saturated Sodium BicarbonateNaHCO₃84.01-~100 mL
Anhydrous Magnesium Sulfate (B86663)MgSO₄120.37-As needed
Crushed IceH₂O18.02-~100 g
Table 2: Expected Product Characterization (Illustrative)
ParameterExpected Value / Observation
Product Name 1-Acetyl-3,5-dimethylcyclohexene
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Appearance Colorless to pale yellow oil
Expected Yield 60-75%
Boiling Point > 200 °C (at atm. pressure)
¹H NMR (CDCl₃) δ ~5.5-6.0 (m, 1H, vinylic), ~2.2 (s, 3H, acetyl), ~1.0 (d, 6H, methyls)
¹³C NMR (CDCl₃) δ ~199 (C=O), ~140-150 (alkene C), ~120-130 (alkene C-H), ~25 (acetyl CH₃)
IR (film, cm⁻¹) ~1670 (C=O stretch, conjugated), ~1610 (C=C stretch)
Mass Spec (EI, m/z) 152 [M]⁺, 137 [M-CH₃]⁺, 109 [M-COCH₃]⁺

Experimental Protocols

This protocol is adapted from established procedures for Friedel-Crafts acylation and should be performed by trained personnel in a well-ventilated fume hood.[5][10]

Reagent and Glassware Preparation
  • All glassware (three-neck round-bottom flask, addition funnel, reflux condenser) must be flame-dried or oven-dried thoroughly to remove all traces of moisture.

  • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • All solvents and reagents must be anhydrous.

Reaction Setup and Execution
  • Catalyst Suspension : To the 250 mL three-neck round-bottom flask, add anhydrous aluminum chloride (1.1 eq., 7.33 g) and anhydrous dichloromethane (50 mL) under a positive pressure of nitrogen.

  • Cooling : Equip the flask with a magnetic stirrer and cool the suspension to 0 °C using an ice/water bath.

  • Acyl Chloride Addition : In the addition funnel, prepare a solution of acetyl chloride (1.1 eq., 3.8 mL) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction between AlCl₃ and acetyl chloride is exothermic.[5]

  • Substrate Addition : After the acetyl chloride addition is complete, prepare a solution of this compound (1.0 eq., 5.51 g) in anhydrous dichloromethane (20 mL) in the same addition funnel.

  • Add the cyclohexene (B86901) solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression : Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quenching : Prepare a beaker with crushed ice (~100 g) and concentrated HCl (~30 mL). Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum complexes and should be done in a fume hood due to HCl gas evolution.[5]

  • Extraction : Transfer the quenched mixture to a separatory funnel. Collect the organic (dichloromethane) layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Washing : Combine all organic layers. Wash successively with two 50 mL portions of saturated sodium bicarbonate solution (caution: CO₂ evolution) and one 50 mL portion of brine (saturated NaCl solution).[10]

  • Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution by gravity filtration into a pre-weighed round-bottom flask.

  • Solvent Removal : Remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude oil via vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain the pure acetylated product.

experimental_workflow start Start: Prepare Anhydrous Glassware & Reagents setup Suspend AlCl₃ in CH₂Cl₂ Cool to 0 °C start->setup add_acyl Dropwise add Acetyl Chloride in CH₂Cl₂ (Maintain T < 5 °C) setup->add_acyl add_alkene Dropwise add this compound in CH₂Cl₂ (Maintain T = 0 °C) add_acyl->add_alkene react Warm to Room Temperature Stir for 60-90 min Monitor by TLC add_alkene->react quench Quench: Pour reaction mixture into ice and conc. HCl react->quench extract Separate organic layer Extract aqueous layer with CH₂Cl₂ quench->extract wash Wash combined organic layers: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry organic layer (MgSO₄) Filter wash->dry evaporate Remove solvent via Rotary Evaporation dry->evaporate purify Purify crude product: Vacuum Distillation or Column Chromatography evaporate->purify end End: Characterize Pure Product purify->end

References

Application Notes and Protocols: The Utility of 3,5-Dimethylcyclohexene Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 3,5-dimethylcyclohexene is not extensively documented as a direct starting material in pharmaceutical synthesis, its chemical derivatives, particularly 3,5-dimethylcyclohexanone (B1585822) and 3,5-dimethylcyclohexanol (B146684), serve as versatile intermediates in the development of biologically active molecules. The dimethylcyclohexane scaffold is of interest in medicinal chemistry due to its conformational properties, which can influence the binding of a molecule to its biological target. This document provides an overview of the synthesis of key intermediates from this compound and explores their potential applications in drug discovery.

Synthesis of Key Intermediates from this compound

This compound can be readily converted to more functionalized intermediates such as the corresponding ketone or alcohol. These functional groups provide handles for further synthetic transformations in the construction of more complex pharmaceutical candidates.

Oxidation to 3,5-Dimethylcyclohexanone

3,5-Dimethylcyclohexanone is a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals.[1] One potential route to this ketone from this compound is through a Friedel-Crafts acylation followed by cleavage, or more directly via oxidation of the corresponding alcohol. A common laboratory-scale oxidation of the precursor alcohol, 3,5-dimethylcyclohexanol, would involve reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Table 1: Synthesis of 3,5-Dimethylcyclohexanone from 3,5-Dimethylcyclohexanol

ReactantReagent(s)SolventReaction TimeTemperatureYield (%)
3,5-DimethylcyclohexanolPyridinium chlorochromate (PCC), CeliteDichloromethane2-4 hoursRoom Temp.~85-95
3,5-DimethylcyclohexanolOxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane1-2 hours-78 °C to RT~90-98
Hydration and Epoxidation to 3,5-Dimethylcyclohexanol

3,5-Dimethylcyclohexanol is another key intermediate with applications in drug and dye synthesis.[2] It can be prepared from this compound via methods such as hydroboration-oxidation or epoxidation followed by ring-opening.

Table 2: Synthesis of 3,5-Dimethylcyclohexanol from this compound

ReactantReagent(s)SolventReaction TimeTemperatureYield (%)
This compound1. BH₃•THF 2. H₂O₂, NaOHTHF2-3 hours0 °C to RT~90-98
This compound1. m-CPBA 2. H₃O⁺ (catalytic)DCM1-2 hours0 °C to RT>95

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylcyclohexanone via Swern Oxidation

Materials:

  • 3,5-Dimethylcyclohexanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 3,5-dimethylcyclohexanol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 3,5-dimethylcyclohexanone.

Protocol 2: Synthesis of 3,5-Dimethylcyclohexanol via Hydroboration-Oxidation

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add BH₃•THF (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and slowly add aqueous NaOH solution, followed by the dropwise addition of hydrogen peroxide.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 3,5-dimethylcyclohexanol.

Logical Workflow and Potential Applications

The dimethylcyclohexane scaffold can be incorporated into larger molecules to explore its effect on biological activity. The general workflow involves the synthesis of these core intermediates followed by their derivatization and subsequent biological screening.

G cluster_synthesis Intermediate Synthesis cluster_derivatization Derivatization cluster_application Potential Applications A This compound B Oxidation / Hydration A->B C 3,5-Dimethylcyclohexanone B->C D 3,5-Dimethylcyclohexanol B->D E Functional Group Interconversion C->E J Fragrance Compounds C->J D->E F Scaffold for Library Synthesis E->F G Coupling Reactions (e.g., Suzuki, Amide) E->G H Pharmaceutical Leads F->H I Agrochemicals F->I G->H G->I

Caption: Synthetic workflow from this compound to potential applications.

The cyclohexane (B81311) ring is a common motif in a wide range of biologically active compounds. Derivatives of cyclohexane have shown potential as anticancer, antioxidant, and antimicrobial agents.[3] For instance, cyclohexane-1,3-dione derivatives have been investigated for their antiproliferative activities.[4] The introduction of the dimethylcyclohexane moiety can influence the lipophilicity and conformational rigidity of a drug candidate, potentially leading to improved pharmacokinetic properties or enhanced binding to a target receptor.

While direct applications of this compound in marketed pharmaceuticals are not apparent, its derivatives serve as valuable building blocks for exploring new chemical space in drug discovery. The synthetic protocols and conceptual workflows provided here offer a foundation for researchers to utilize this scaffold in the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Overcoming steric hindrance in 3,5-Dimethylcyclohexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dimethylcyclohexene Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields with this compound consistently low?

A1: Low yields are frequently attributed to the steric hindrance imposed by the two methyl groups at the C3 and C5 positions. These groups physically obstruct the approach of reagents to the double bond, increasing the activation energy of the reaction.[1][2] This is a common issue in many classes of reactions, including epoxidations, hydroborations, and some catalytic hydrogenations.

Troubleshooting Steps:

  • Increase Reaction Temperature: Cautiously increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be monitored closely to avoid side reactions or decomposition.[1]

  • Use a More Reactive Reagent: Employing a more potent reagent can often improve conversion rates. For example, using a more reactive peroxy acid in an epoxidation.

  • Incorporate a Catalyst: Lewis acids or transition metal catalysts can activate the cyclohexene (B86901) ring, making it more susceptible to attack even in sterically congested cases.[1]

  • Optimize Solvent: The choice of solvent can influence reagent accessibility and transition state stability. Experiment with different solvents to find optimal conditions.

  • Microwave Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and efficient heating, which can be more effective than conventional methods for overcoming steric hindrance.[1]

G start Low Reaction Yield check_sterics Is Steric Hindrance the Likely Cause? start->check_sterics strategy Select Mitigation Strategy check_sterics->strategy  Yes temp Increase Temperature strategy->temp reagent Use More Reactive Reagent strategy->reagent catalyst Incorporate a Catalyst (e.g., Lewis Acid) strategy->catalyst microwave Employ Microwave Synthesis strategy->microwave monitor Monitor for Improvement and Side Products temp->monitor reagent->monitor catalyst->monitor microwave->monitor

Caption: Troubleshooting workflow for low-yield reactions. (Max-width: 760px)
Q2: How does steric hindrance affect the stereoselectivity of additions to this compound?

A2: The two methyl groups create distinct steric environments on the two faces (top and bottom) of the cyclohexene ring. Reagents will preferentially attack from the less hindered face, leading to a major diastereomer. For this compound, the exact preferred conformation (chair-like or boat-like) of the transition state will determine which face is less hindered. Using bulkier reagents can often enhance this selectivity by making the reagent more sensitive to the steric differences between the two faces.[3]

Q3: Are there alternatives to high-temperature or high-pressure conditions?

A3: Yes, catalytic methods are highly effective.

  • Transition Metal Catalysis: Metals like palladium, platinum, or rhodium can catalyze reactions such as hydrogenation under milder conditions.[4][5] The choice of metal and ligand is crucial for achieving high reactivity and selectivity.[1]

  • Organocatalysis: Chiral amines or other small organic molecules can create a specific chiral environment around the substrate, directing the approach of a reactant to one face of the molecule.[1]

Troubleshooting Guides by Reaction Type

Epoxidation

The formation of an epoxide from this compound involves the syn-addition of an oxygen atom across the double bond.[6] The methyl groups will direct the incoming peroxy acid to the opposite face of the ring.

Common Issues & Solutions:

  • Problem: Slow or incomplete reaction.

    • Solution 1: Use a more electrophilic peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

    • Solution 2: Increase the reaction time and monitor progress via Thin Layer Chromatography (TLC).

  • Problem: Formation of undesired side products (e.g., ring-opening).

    • Solution 1: Buffer the reaction mixture (e.g., with NaHCO₃ or Na₂HPO₄) to neutralize the acidic byproduct.

    • Solution 2: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.

Data Presentation: Epoxidation Yields
ReagentConditionsTypical YieldReference Protocol
m-CPBACH₂Cl₂, 25 °C, 24h~85-95%See Protocol Below
Peroxyacetic AcidCH₂Cl₂, NaOAc, 25 °C, 24h~80-90%N/A
Experimental Protocol: Epoxidation with m-CPBA
  • Setup: To a clean, dry round-bottom flask, add this compound (1.0 mmol, 110 mg). Dissolve it in dichloromethane (B109758) (CH₂Cl₂) (10 mL).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add solid m-CPBA (77% purity, 1.2 mmol, ~290 mg) portion-wise over 5 minutes with vigorous stirring. Note: m-CPBA is a potentially explosive solid and should be handled with care.

  • Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 12-24 hours. Monitor the reaction's progress using TLC.

  • Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) (10 mL). Stir for 20 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and then with brine (15 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7][8]

Hydroboration-Oxidation

This two-step reaction adds a hydroxyl group and a hydrogen atom across the double bond with anti-Markovnikov regioselectivity and syn-stereochemistry.[9][10] The steric bulk of both the substrate and the borane (B79455) reagent is critical.

Common Issues & Solutions:

  • Problem: Poor regioselectivity (formation of both possible alcohols).

    • Solution: Use a sterically bulkier borane reagent. Reagents like 9-Borabicyclononane (9-BBN) or disiamylborane (B86530) are much more sensitive to steric hindrance than BH₃-THF and will almost exclusively add to the less hindered carbon atom.[3]

G start Need to Control Regioselectivity? low_sterics Substrate has low steric hindrance start->low_sterics  No high_sterics Substrate is sterically hindered (e.g., this compound) start->high_sterics  Yes use_bh3 Use BH3-THF low_sterics->use_bh3 use_9bbn Use 9-BBN or Disiamylborane high_sterics->use_9bbn

Caption: Logic for selecting a hydroboration reagent. (Max-width: 760px)
Data Presentation: Regioselectivity in Hydroboration

SubstrateBorane ReagentMajor Product RegioselectivityReference
1-MethylcyclohexeneBH₃-THF~50:50[3]
1-Methylcyclohexene9-BBN>99:1[9]
This compound9-BBN>98:2 (predicted)N/A
Experimental Protocol: Hydroboration with 9-BBN
  • Setup: In an oven-dried, nitrogen-flushed flask, dissolve this compound (1.0 mmol, 110 mg) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add a 0.5 M solution of 9-BBN in THF (1.1 mmol, 2.2 mL) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC or GC-MS.

  • Oxidation: Cool the reaction back to 0 °C. Slowly and carefully add ethanol (B145695) (1 mL), followed by 6 M aqueous NaOH (0.5 mL), and then 30% hydrogen peroxide (H₂O₂) (0.5 mL) dropwise. Caution: The oxidation can be highly exothermic.

  • Workup: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash chromatography.[10][11][12]

Catalytic Hydrogenation

This reaction reduces the double bond to a single bond via the syn-addition of two hydrogen atoms across one face of the alkene.[5] The alkene adsorbs onto the surface of a metal catalyst, and the methyl groups will influence which face of the ring is presented to the catalyst surface.[13][14]

Common Issues & Solutions:

  • Problem: Reaction is slow or stalls.

    • Solution 1: Increase the pressure of H₂ gas (if using a Parr shaker or similar apparatus).

    • Solution 2: Change the catalyst. Platinum oxide (PtO₂) is often more active than Palladium on carbon (Pd/C).[4]

    • Solution 3: Ensure the catalyst is not poisoned. Traces of sulfur or other impurities can deactivate the catalyst.

Data Presentation: Hydrogenation Catalysts
CatalystSolventConditionsRelative Rate
10% Pd/CEthanol1 atm H₂, 25 °CModerate
PtO₂ (Adams' catalyst)Acetic Acid1 atm H₂, 25 °CFast
Raney NickelEthanol50 psi H₂, 50 °CFast but requires pressure
Experimental Protocol: Hydrogenation with Pd/C
  • Setup: To a thick-walled hydrogenation flask, add this compound (1.0 mmol, 110 mg) and ethanol (10 mL).

  • Catalyst: Carefully add 10% Pd/C (5-10 mol% by weight, ~10 mg) under a stream of nitrogen. Caution: Pd/C is flammable in the presence of air and solvents.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a balloon of H₂ (or at a set pressure) at room temperature until hydrogen uptake ceases (typically 2-12 hours).

  • Workup: Carefully vent the H₂ atmosphere and replace it with nitrogen.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.

G Alkene This compound + H2 Adsorption Adsorption onto Less Hindered Face Alkene->Adsorption Catalyst Catalyst Surface (e.g., Pd/C) Catalyst->Adsorption Addition Syn-Addition of Two H Atoms Adsorption->Addition Alkane cis-1,3-Dimethylcyclohexane Addition->Alkane

Caption: Simplified workflow for catalytic hydrogenation. (Max-width: 760px)

References

Improving yield of 1-bromo-1,4-dimethylcyclohexane from 3,6-dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-1,4-dimethylcyclohexane from 3,6-dimethylcyclohexene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping users to improve the yield and purity of their product.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: The hydrogen bromide (HBr) solution may have degraded, or the 3,6-dimethylcyclohexene starting material could be impure. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Presence of Water: Water can interfere with the reaction by reacting with the carbocation intermediate.1. Use a fresh solution of HBr in acetic acid or as a gas from a cylinder. Ensure the purity of the starting alkene via GC-MS or NMR analysis. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature moderately. 3. Use anhydrous solvents and reagents. Dry the glassware thoroughly before use.
Formation of Multiple Products (Isomeric Mixture) 1. Incomplete Carbocation Rearrangement: The secondary carbocation initially formed may be trapped by the bromide ion before it can rearrange to the more stable tertiary carbocation. 2. Formation of other brominated isomers: Direct addition of HBr without rearrangement can lead to 1-bromo-2,5-dimethylcyclohexane. 3. Elimination Side Reaction: The carbocation intermediate can lose a proton to form an alkene, particularly at higher temperatures.1. Use a non-nucleophilic solvent to stabilize the carbocation and allow time for the hydride shift to occur. Lowering the reaction temperature may also favor the rearrangement. 2. Optimize reaction conditions (solvent, temperature) to favor the hydride shift. Purification by fractional distillation or column chromatography will be necessary to separate the isomers. 3. Maintain a low reaction temperature to minimize elimination byproducts.
Product is Dark or Colored 1. Presence of Impurities: The starting material or solvent may contain impurities that polymerize or decompose under acidic conditions. 2. Oxidation: The product may be sensitive to air and light, leading to degradation and color formation.1. Purify the starting materials and solvents before use. 2. Store the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. The crude product can be washed with a dilute solution of sodium bisulfite to remove coloration due to bromine.
Difficulty in Product Purification 1. Similar Boiling Points of Isomers: The desired product and isomeric byproducts may have very close boiling points, making separation by distillation challenging. 2. Residual Acid: Traces of HBr in the product can cause decomposition over time.1. Use a high-efficiency fractional distillation column. Alternatively, column chromatography on silica (B1680970) gel can be effective for separating isomers. 2. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of 1-bromo-1,4-dimethylcyclohexane from 3,6-dimethylcyclohexene?

A1: The reaction proceeds via an electrophilic addition of hydrogen bromide (HBr) to the alkene. The key steps are:

  • Protonation of the double bond: The pi electrons of the double bond in 3,6-dimethylcyclohexene attack the hydrogen atom of HBr, forming a secondary carbocation intermediate and a bromide ion.

  • Carbocation rearrangement: A hydride ion from an adjacent carbon shifts to the positively charged carbon, resulting in the formation of a more stable tertiary carbocation. This is a crucial step for obtaining the desired product.

  • Nucleophilic attack by bromide: The bromide ion then acts as a nucleophile and attacks the tertiary carbocation, forming the final product, 1-bromo-1,4-dimethylcyclohexane.

Q2: Why is 1-bromo-1,4-dimethylcyclohexane the major product and not 1-bromo-2,5-dimethylcyclohexane?

A2: The formation of 1-bromo-1,4-dimethylcyclohexane is favored due to the stability of the carbocation intermediate. The initial protonation of the double bond forms a secondary carbocation. This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. The bromide ion then attacks this more stable tertiary carbocation, leading to the formation of 1-bromo-1,4-dimethylcyclohexane as the major product, in accordance with Markovnikov's rule.[1][2]

Q3: What are the expected side products in this reaction?

A3: Potential side products include:

  • Isomeric bromides: 1-bromo-2,5-dimethylcyclohexane may form if the initial secondary carbocation is trapped by the bromide ion before rearrangement.

  • Diastereomers: The product can exist as cis and trans isomers. The reaction may not be completely stereoselective.

  • Elimination products: At higher temperatures, the carbocation intermediate can lose a proton to form various dimethylcyclohexene isomers.

Q4: How can I improve the yield of the desired product?

A4: To improve the yield of 1-bromo-1,4-dimethylcyclohexane, consider the following:

  • Use of a non-polar solvent: Solvents like hexane (B92381) or pentane (B18724) can help to stabilize the carbocation intermediate and promote the desired hydride shift.

  • Low temperature: Conducting the reaction at a low temperature (e.g., 0 °C) can minimize the formation of elimination byproducts and potentially favor the rearrangement.

  • Anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents to prevent water from interfering with the reaction.

  • Slow addition of HBr: A slow, controlled addition of HBr can help to maintain a low concentration of the reagent and potentially improve selectivity.

Q5: What is a suitable method for purifying the final product?

A5: The crude product should first be washed with water and a saturated sodium bicarbonate solution to remove excess HBr and other acidic impurities. After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the product can be purified by fractional distillation under reduced pressure to separate it from any remaining starting material and lower-boiling byproducts. If isomeric purity is critical, column chromatography on silica gel may be necessary.

Experimental Protocol: Synthesis of 1-bromo-1,4-dimethylcyclohexane

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 3,6-dimethylcyclohexene

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous diethyl ether or hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube (if using HBr gas)

  • Dropping funnel (if using HBr solution)

  • Condenser

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dimethylcyclohexene in a suitable anhydrous solvent (e.g., diethyl ether or hexane). Cool the flask in an ice bath to 0 °C.

  • Addition of HBr:

    • Using HBr gas: Bubble dry HBr gas through the stirred solution at a slow, steady rate. Monitor the reaction progress by TLC or GC.

    • Using HBr in acetic acid: Add a solution of HBr in acetic acid dropwise from a dropping funnel to the cooled, stirred solution of the alkene.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours), monitoring its progress periodically. Once the reaction is complete, as indicated by the disappearance of the starting material, proceed to the workup.

  • Workup:

    • Carefully pour the reaction mixture into a separatory funnel containing cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain 1-bromo-1,4-dimethylcyclohexane.

Data Presentation

Parameter Reported Value Reference
Yield 76% (from 1,4-dimethylcyclohexane (B1583520) with Br₂ and UV)LookChem
Molecular Weight 191.11 g/mol PubChem
Boiling Point Not specified for this isomer, but similar alkyl bromides have boiling points in the range of 70-90 °C at reduced pressure.General Knowledge
Density Not specified.

Note: The provided yield is for a different synthetic route and should be considered as a general reference. The actual yield for the hydrobromination of 3,6-dimethylcyclohexene may vary.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant1 3,6-Dimethylcyclohexene Carbocation1 Secondary Carbocation Reactant1->Carbocation1 + HBr (Protonation) Reactant2 HBr Carbocation2 Tertiary Carbocation Carbocation1->Carbocation2 1,2-Hydride Shift SideProduct 1-Bromo-2,5-dimethylcyclohexane Carbocation1->SideProduct + Br⁻ (minor pathway) Product 1-Bromo-1,4-dimethylcyclohexane Carbocation2->Product + Br⁻ Troubleshooting_Workflow Start Experiment Start LowYield Low Yield? Start->LowYield MultipleProducts Multiple Products? LowYield->MultipleProducts No CheckReagents Check Reagent Purity & Activity LowYield->CheckReagents Yes Purification Purification Issues? MultipleProducts->Purification Yes Success Successful Synthesis MultipleProducts->Success No OptimizeConditions Optimize Temp. & Time CheckReagents->OptimizeConditions OptimizeConditions->MultipleProducts FractionalDistillation Fractional Distillation Purification->FractionalDistillation Boiling Point Difference ColumnChromatography Column Chromatography Purification->ColumnChromatography Similar Boiling Points FractionalDistillation->Success ColumnChromatography->Success End End Success->End

References

Side product formation in the synthesis of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,5-Dimethylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low Yield of this compound in Dehydration of 3,5-Dimethylcyclohexanol (B146684)

Primary Symptom: The overall yield of the desired this compound is significantly lower than expected.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Incomplete Reaction: The dehydration of 3,5-dimethylcyclohexanol may not have gone to completion.Solution: Increase the reaction time or temperature. Monitor the reaction progress using Gas Chromatography (GC) to ensure the disappearance of the starting material.
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, phosphoric acid) can significantly impact the reaction rate and equilibrium.Solution: Experiment with different acid catalysts. While both sulfuric and phosphoric acid can be used, phosphoric acid is often preferred as it is less prone to cause charring and oxidation. Optimize the catalyst concentration; typically, a catalytic amount is sufficient.
Loss during Work-up: The product may be lost during the aqueous work-up and extraction steps due to its volatility.Solution: Ensure all extraction and washing steps are performed with cooled solutions to minimize product loss. Use a saturated sodium chloride solution (brine) for the final wash to reduce the solubility of the organic product in the aqueous layer.
Product Polymerization: Alkenes can polymerize in the presence of strong acids, especially at elevated temperatures.Solution: Use the minimum effective concentration of the acid catalyst. Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. Consider distilling the product as it forms to remove it from the acidic conditions.

Experimental Protocol: Acid-Catalyzed Dehydration of 3,5-Dimethylcyclohexanol

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, place 3,5-dimethylcyclohexanol and a catalytic amount of 85% phosphoric acid.

  • Dehydration: Heat the mixture to a temperature that allows for the distillation of the alkene product as it is formed (typically around 130-150 °C). The co-distillation of water and the alkene will drive the reaction forward.

  • Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium chloride solution.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and then purify by simple distillation to obtain this compound.

Issue 2: Formation of Isomeric Side Products

Primary Symptom: GC-MS analysis of the product mixture shows the presence of significant amounts of isomers, primarily 1,3-dimethylcyclohexene and 1,5-dimethylcyclohexene.

Probable Cause: Acid-catalyzed dehydration of alcohols proceeds through a carbocation intermediate. This intermediate can undergo rearrangement to form more stable carbocations, leading to a mixture of isomeric alkenes. The formation of the more substituted (and thermodynamically more stable) alkenes is favored according to Zaitsev's rule.

Solutions:

StrategyDescription
Use of a Milder Dehydrating Agent: Employing a less aggressive dehydrating agent can sometimes minimize carbocation rearrangements. Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can favor E2 elimination, which is less prone to rearrangements.
Alternative Synthesis Routes: If isomeric purity is critical, consider synthesis routes that offer greater regioselectivity, such as the Wittig reaction or a Diels-Alder approach followed by reduction.

Quantitative Data on Isomer Formation in Dehydration:

The ratio of isomeric products is highly dependent on the reaction conditions. The following table provides a hypothetical comparison based on typical outcomes.

CatalystTemperature (°C)This compound (%)1,3-Dimethylcyclohexene (%)Other Isomers (%)
H₃PO₄150~60-70~20-30~5-10
H₂SO₄140~50-60~30-40~10-15
POCl₃/Pyridine0 to reflux>80<15<5

Note: These are representative values and can vary based on specific experimental parameters.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Side Product Formation in this compound Synthesis identify_route Identify Synthesis Route start->identify_route dehydration Acid-Catalyzed Dehydration identify_route->dehydration Dehydration of Alcohol wittig Wittig Reaction identify_route->wittig From Ketone diels_alder Diels-Alder Reaction identify_route->diels_alder Cycloaddition dehydration_issue Issue: Isomer Formation (e.g., 1,3-dimethylcyclohexene) dehydration->dehydration_issue wittig_issue Issue: Triphenylphosphine (B44618) Oxide Removal wittig->wittig_issue diels_alder_issue Issue: Regio- and Stereoisomers diels_alder->diels_alder_issue rearrangement Cause: Carbocation Rearrangement dehydration_issue->rearrangement dehydration_solution1 Solution: Use Milder Dehydrating Agent (e.g., POCl3/Pyridine) rearrangement->dehydration_solution1 dehydration_solution2 Solution: Optimize Reaction Conditions (Lower Temp, Slower Addition) rearrangement->dehydration_solution2 end Pure this compound dehydration_solution1->end dehydration_solution2->end solubility Cause: Similar Solubility to Product wittig_issue->solubility wittig_solution1 Solution: Column Chromatography solubility->wittig_solution1 wittig_solution2 Solution: Recrystallization (if product is solid) solubility->wittig_solution2 wittig_solution1->end wittig_solution2->end transition_state Cause: Multiple Transition State Geometries diels_alder_issue->transition_state diels_alder_solution1 Solution: Use of Lewis Acid Catalyst to Enhance Selectivity transition_state->diels_alder_solution1 diels_alder_solution2 Solution: Control Reaction Temperature transition_state->diels_alder_solution2 diels_alder_solution1->end diels_alder_solution2->end

Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited laboratory method is the acid-catalyzed dehydration of 3,5-dimethylcyclohexanol. This method is relatively straightforward but often leads to the formation of isomeric side products.

Q2: How can I minimize the formation of 1,3-dimethylcyclohexene during the dehydration of 3,5-dimethylcyclohexanol?

A2: To minimize the formation of the more stable 1,3-isomer, it is recommended to use milder reaction conditions. This includes using a less corrosive acid like phosphoric acid over sulfuric acid, maintaining the lowest possible reaction temperature that still allows for product distillation, and potentially using a dehydrating agent that favors an E2 mechanism, such as phosphorus oxychloride in pyridine.

Q3: Are there alternative synthesis routes that offer higher purity of this compound?

A3: Yes, alternative routes can provide higher regioselectivity. These include:

  • Wittig Reaction: The reaction of 3,5-dimethylcyclohexanone (B1585822) with a methylene (B1212753) ylide (e.g., methylenetriphenylphosphorane) will specifically place the double bond at the carbonyl position, yielding 3,5-dimethyl-1-methylenecyclohexane, which can then be isomerized to this compound. However, the removal of the triphenylphosphine oxide byproduct can be challenging.[1][2]

  • Diels-Alder Reaction: A [4+2] cycloaddition between isoprene (B109036) (the diene) and crotonaldehyde (B89634) (the dienophile) would yield a substituted cyclohexene (B86901) aldehyde. Subsequent reduction of the aldehyde, for instance via a Wolff-Kishner reduction, would furnish this compound.[3][4] This multi-step synthesis offers good control over the placement of the methyl groups.

Q4: What are the main side products to expect in a Wittig synthesis of a this compound precursor?

A4: The primary byproduct of a Wittig reaction is triphenylphosphine oxide.[1] This compound can sometimes be difficult to separate from the desired alkene product due to similar solubility profiles. Other potential side reactions can occur if the starting ketone is sterically hindered, which may lead to low yields.[2][5]

Q5: What challenges might I face in a Diels-Alder approach?

A5: The Diels-Alder reaction between an unsymmetrical diene (isoprene) and an unsymmetrical dienophile (crotonaldehyde) can lead to the formation of regioisomers ("ortho" and "meta" products). The use of a Lewis acid catalyst can often improve the regioselectivity of the reaction. Additionally, stereoisomers (endo and exo) can be formed, and controlling the stereoselectivity might require careful optimization of reaction conditions.[3]

References

Technical Support Center: Controlling Stereoselectivity in Reactions of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reactions of 3,5-dimethylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the most stable conformation of cis-3,5-dimethylcyclohexene, and how does it influence stereoselectivity?

A1: The most stable conformation of cis-3,5-dimethylcyclohexene is the chair form where both methyl groups occupy equatorial positions. This conformation is significantly more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. Because the diequatorial conformer is the major species in the conformational equilibrium, it is the primary reactant in most reactions. The stereochemical outcome of additions to the double bond is therefore dictated by the steric environment of this conformer. Reagents will preferentially attack the face of the double bond that is anti to the two equatorial methyl groups, as this is the less sterically hindered face.

Q2: Why am I observing low diastereoselectivity in my reaction?

A2: Low diastereoselectivity can stem from several factors:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the pathways leading to the different diastereomers, resulting in a product mixture that approaches a 1:1 ratio.

  • Reagent Size: Small, less sterically demanding reagents may not effectively differentiate between the two faces of the cyclohexene (B86901) ring, leading to lower selectivity.

  • Solvent Effects: The solvent can influence the transition state energies and the conformational equilibrium of the substrate, thereby affecting the diastereoselectivity.

  • Substrate Purity: The presence of the trans-isomer of this compound will lead to the formation of different diastereomeric products, complicating the analysis and appearing as low selectivity.

Q3: How can I improve the diastereoselectivity of my reaction?

A3: To improve diastereoselectivity, consider the following:

  • Lowering the Reaction Temperature: Running the reaction at lower temperatures will favor the kinetic product, which is typically the one formed from the lowest energy transition state, leading to higher diastereomeric excess.

  • Using a Bulkier Reagent: Employing a more sterically hindered reagent can enhance facial selectivity, as the larger reagent will have a stronger preference for the less hindered face of the alkene. For example, using 9-BBN instead of BH3-THF in hydroboration can significantly improve diastereoselectivity.[1]

  • Optimizing the Solvent: Experiment with a range of solvents to find one that maximizes the diastereoselectivity. Non-coordinating, non-polar solvents often provide a "default" selectivity, while coordinating solvents can sometimes enhance it through specific interactions.

Troubleshooting Guides

Issue 1: Unexpectedly low yield in epoxidation with m-CPBA.
  • Possible Cause 1: The m-CPBA reagent has degraded.

    • Solution: Use freshly sourced or purified m-CPBA. The purity of commercial m-CPBA can be around 80%, with the remainder being m-chlorobenzoic acid, which can be detrimental to some reactions.

  • Possible Cause 2: The reaction is not going to completion.

    • Solution: Monitor the reaction progress using TLC or GC. If the reaction has stalled, a slight increase in temperature or the addition of more m-CPBA may be necessary.

  • Possible Cause 3: The epoxide product is undergoing ring-opening.

    • Solution: The m-chlorobenzoic acid byproduct can catalyze the ring-opening of the epoxide. Adding a buffer, such as sodium bicarbonate, to the reaction mixture can neutralize the acidic byproduct and prevent this side reaction.

Issue 2: Formation of a mixture of alcohols in hydroboration-oxidation.
  • Possible Cause 1: The hydroborating agent is not sufficiently regioselective.

    • Solution: While hydroboration is generally regioselective for the anti-Markovnikov product, using a bulkier borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) will significantly enhance the regioselectivity, favoring the placement of the boron atom at the less substituted carbon of the double bond.[1]

  • Possible Cause 2: Isomerization of the organoborane intermediate.

    • Solution: Prolonged reaction times or elevated temperatures can lead to the migration of the boron atom along the carbon chain. Ensure the hydroboration step is carried out at the recommended temperature (e.g., 0 °C to room temperature) and for the appropriate duration.

Quantitative Data Summary

The following table summarizes the expected diastereomeric ratios for common stereoselective reactions of cis-3,5-dimethylcyclohexene. These are predicted values based on established principles of stereocontrol in substituted cyclohexene systems. Actual results may vary depending on specific reaction conditions.

ReactionReagentMajor DiastereomerMinor DiastereomerPredicted Diastereomeric Ratio (Major:Minor)
Epoxidation m-CPBAsyn-epoxideanti-epoxide>95:5
Hydroboration-Oxidation 1. 9-BBN2. H₂O₂, NaOHsyn-alcoholanti-alcohol>99:1
Dihydroxylation 1. OsO₄ (cat.), NMO2. NaHSO₃syn-diolanti-diol>98:2

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of cis-3,5-Dimethylcyclohexene with m-CPBA
  • Dissolve Substrate: In a round-bottom flask, dissolve cis-3,5-dimethylcyclohexene (1.0 eq) in dichloromethane (B109758) (DCM, ~0.1 M).

  • Add Buffer: Add powdered sodium bicarbonate (2.0 eq).

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~80%, 1.2 eq) in DCM to the stirred reaction mixture over 30 minutes.

  • Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quench Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Hydroboration-Oxidation of cis-3,5-Dimethylcyclohexene with 9-BBN
  • Hydroboration Setup: To a flame-dried, nitrogen-purged round-bottom flask, add a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (B95107) (THF, 1.1 eq).

  • Cool Reagent: Cool the 9-BBN solution to 0 °C.

  • Add Alkene: Slowly add cis-3,5-dimethylcyclohexene (1.0 eq) to the stirred 9-BBN solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the alkene.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add ethanol, followed by 3 M aqueous sodium hydroxide, and then 30% aqueous hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.

  • Stir: Stir the mixture vigorously at room temperature for 1-2 hours.

  • Workup: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Protocol 3: Diastereoselective syn-Dihydroxylation of cis-3,5-Dimethylcyclohexene
  • Prepare Reaction Mixture: In a round-bottom flask, dissolve cis-3,5-dimethylcyclohexene (1.0 eq) in a 10:1 mixture of acetone (B3395972) and water.

  • Add Co-oxidant: Add N-methylmorpholine N-oxide (NMO, 1.5 eq).

  • Add Catalyst: To the stirred solution, add a 2.5 wt% solution of osmium tetroxide (OsO₄) in tert-butanol (B103910) (0.02 eq). Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction mixture will turn dark brown.

  • Quench Reaction: Add a saturated aqueous solution of sodium bisulfite and stir for 30 minutes, or until the brown color disappears.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the diol by flash column chromatography.

Visualizations

Stereoselective_Epoxidation cluster_substrate cis-3,5-Dimethylcyclohexene Conformation cluster_reaction Epoxidation with m-CPBA cluster_products Diastereomeric Epoxides Diequatorial Diequatorial (Major) Diaxial Diaxial (Minor) Diequatorial->Diaxial Ring Flip mCPBA m-CPBA Attack Diequatorial->mCPBA Less Hindered Face Attack Diaxial->mCPBA More Hindered Face Attack Syn_Epoxide syn-Epoxide (Major Product) mCPBA->Syn_Epoxide Anti_Epoxide anti-Epoxide (Minor Product) mCPBA->Anti_Epoxide

Caption: Epoxidation of cis-3,5-dimethylcyclohexene.

Hydroboration_Workflow start Start: cis-3,5-Dimethylcyclohexene hydroboration Hydroboration (9-BBN, THF, 0°C to RT) start->hydroboration organoborane Organoborane Intermediate hydroboration->organoborane oxidation Oxidation (H₂O₂, NaOH) organoborane->oxidation product syn-Alcohol Product oxidation->product purification Purification (Column Chromatography) product->purification final_product Pure syn-Alcohol purification->final_product

Caption: Hydroboration-oxidation experimental workflow.

Directing_Effects cluster_legend Legend cluster_cyclohexene Diequatorial Conformer of cis-3,5-Dimethylcyclohexene Steric_Hindrance Steric Hindrance Reagent_Approach Reagent Approach img img Product Major Diastereomer img->Product Reagent Electrophilic Reagent Reagent->img Attack from less hindered face (anti to methyl groups)

Caption: Steric directing effects in reactions.

References

Technical Support Center: Purification of 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dimethylcyclohexene from common reaction mixtures. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurities largely depend on the synthetic route.

  • From Dehydration of 3,5-Dimethylcyclohexanol (B146684): Expect to find unreacted 3,5-dimethylcyclohexanol, isomeric alkenes (such as 1,3-dimethylcyclohexene and 1,5-dimethylcyclohexene), and residual acid catalyst.

  • From a Wittig Reaction: The most significant byproduct will be triphenylphosphine (B44618) oxide (TPPO). Unreacted starting materials such as the corresponding aldehyde/ketone and the phosphonium (B103445) salt may also be present.

Q2: Which purification method is best for my sample of this compound?

A2: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.

  • Fractional Distillation is highly effective for removing impurities with significantly different boiling points, such as the starting alcohol in a dehydration reaction. It is suitable for large-scale purifications.

  • Flash Column Chromatography is excellent for separating compounds with similar polarities, such as isomeric alkenes, and for removing non-volatile impurities like triphenylphosphine oxide. It is a versatile technique for both small and medium-scale reactions.

  • Liquid-Liquid Extraction is primarily used as a preliminary purification step to remove water-soluble impurities, such as residual acid or base catalysts, and unreacted polar starting materials.

Q3: How can I tell if my purified this compound is pure?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile components and identify them based on their mass spectra. It can quantify the purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Boiling Point Analysis: A sharp and constant boiling point during distillation is a good indicator of purity.

Troubleshooting Guides

Fractional Distillation

Issue 1: The distillation is very slow or has stopped.

  • Possible Cause: Insufficient heating, improper insulation of the distillation column, or a blockage.

  • Solution:

    • Ensure the heating mantle is set to an appropriate temperature to bring the mixture to a boil.

    • Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.

    • Check for any blockages in the condenser or collection adapter.

Issue 2: The separation of isomers is poor.

  • Possible Cause: The fractionating column is not efficient enough (not enough theoretical plates), or the distillation rate is too fast.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material.

    • Slow down the distillation rate to allow for proper equilibrium between the liquid and vapor phases. A rate of 1-2 drops per second is generally recommended.

Flash Column Chromatography

Issue 1: The desired product is eluting with impurities.

  • Possible Cause: The solvent system (eluent) is too polar, or the column was not packed properly.

  • Solution:

    • Use a less polar eluent. For a non-polar compound like this compound, start with 100% hexane (B92381) and gradually add a very small percentage of a slightly more polar solvent like ethyl acetate (B1210297) if necessary.

    • Ensure the column is packed evenly without any cracks or air bubbles.

Issue 2: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound has decomposed on the silica (B1680970) gel.

  • Solution:

    • Gradually increase the polarity of the eluent.

    • To check for decomposition, you can perform a small-scale stability test by spotting the compound on a TLC plate with silica gel and letting it sit for some time before eluting.

Liquid-Liquid Extraction

Issue 1: An emulsion has formed between the two layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution:

    • Allow the funnel to stand for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Issue 2: It is difficult to distinguish between the organic and aqueous layers.

  • Possible Cause: The densities of the two layers are very similar.

  • Solution:

    • Add a small amount of water to see which layer it joins; this will be the aqueous layer.

    • Most chlorinated organic solvents are denser than water, while most non-chlorinated organic solvents are less dense.

Data Presentation

Table 1: Boiling Points of this compound and Related Compounds

CompoundBoiling Point (°C)
This compound122.5[1]
3,5-Dimethylcyclohexanol185-186[2]
1,3-Dimethylcyclohexene137[3]
1,5-Dimethylcyclohexene128[4]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation (from Dehydration of 3,5-Dimethylcyclohexanol)
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation head with a thermometer, and a receiving flask.

  • Charging the Flask: Place the crude reaction mixture into the round-bottom flask along with a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: Slowly increase the temperature. The vapor temperature should be monitored closely.

  • Fraction Collection: Collect the fraction that distills at a temperature corresponding to the boiling point of this compound (around 122.5°C). Discard any initial fractions that distill at a lower temperature and stop the distillation if the temperature rises significantly above the expected boiling point, as this indicates the distillation of higher-boiling impurities like the unreacted alcohol.

Protocol 2: Purification by Flash Column Chromatography (from a Wittig Reaction)
  • Column Preparation: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or toluene) and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with 100% hexane. This compound, being non-polar, should elute relatively quickly.

    • The more polar triphenylphosphine oxide will be strongly adsorbed to the silica gel and will remain at the top of the column under these conditions.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Liquid-Liquid Extraction (General Work-up)
  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Addition of Immiscible Solvent: Add an equal volume of an immiscible organic solvent in which this compound is soluble (e.g., diethyl ether or hexane).

  • Washing:

    • Add deionized water to the separatory funnel to remove water-soluble impurities like residual acid or alcohol. 3,5-dimethylcyclohexanol has limited solubility in water[1].

    • Gently invert the funnel several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the washing step with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine to aid in the separation of the layers.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product, which can then be further purified by distillation or chromatography.

Visualizations

Fractional_Distillation_Workflow start Crude Reaction Mixture (this compound, Alcohol, Isomers) distillation Fractional Distillation Apparatus start->distillation collection Fraction Collection distillation->collection Vaporization & Condensation impurities Higher-Boiling Impurities (Alcohol, Isomers) distillation->impurities Residue heating Heating heating->distillation product Pure this compound collection->product Boiling Point ~122.5°C

Caption: Workflow for Fractional Distillation Purification.

Column_Chromatography_Workflow start Crude Reaction Mixture (this compound, TPPO) column Silica Gel Column start->column Loading collection Fraction Collection column->collection tppo Triphenylphosphine Oxide (Adsorbed on Silica) column->tppo elution Elution with Hexane elution->column product Pure this compound collection->product Non-polar Fractions

Caption: Workflow for Flash Column Chromatography Purification.

References

Technical Support Center: Overcoming Low Conversion Rates in 3,5-Dimethylcyclohexene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the polymerization of 3,5-dimethylcyclohexene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of low conversion rates, encountered during the experimental process. The information herein is compiled from established principles of polymer chemistry and data from related cycloolefin polymerizations, offering a foundational guide for your research.

Frequently Asked Questions (FAQs)

Q1: Why are the polymerization rates for this compound often low?

A1: The polymerization of this compound, and its close analog 3-methylcyclohexene, is known to have inherently low reaction rates.[1] This can be attributed to the steric hindrance provided by the methyl groups, which can impede the approach of the monomer to the active catalyst center. Additionally, the stability of the six-membered ring means there is less thermodynamic driving force for ring-opening polymerization compared to more strained cyclic olefins.[2]

Q2: What are the primary methods for polymerizing this compound?

A2: Based on studies of similar cycloolefins, the most effective methods for polymerizing this compound are cationic polymerization and Ziegler-Natta polymerization.[1] Ring-Opening Metathesis Polymerization (ROMP) is another potential route, although its efficiency can be limited by the low ring strain of the cyclohexene (B86901) ring.[2]

Q3: How do the methyl groups on the cyclohexene ring influence polymerization?

A3: The electron-donating nature of the methyl groups can stabilize a cationic intermediate, which is beneficial for cationic polymerization. However, these groups also introduce steric bulk, which can hinder the polymerization process and may lead to side reactions or lower molecular weight polymers. In some cases, methyl substituents can hinder the catalyst's access to the double bond, thereby reducing reaction rates.[3]

Q4: Is ring-opening polymerization a significant pathway for this compound?

A4: For methyl-substituted cyclohexenes, ring-opening polymerization has been observed to occur to a limited extent.[1] The primary mode of polymerization is typically through the opening of the double bond.

Troubleshooting Guide: Low Conversion Rates

This guide is divided into the primary polymerization methods that can be employed for this compound.

Section 1: Cationic Polymerization

Cationic polymerization is a viable method for this compound due to the stabilizing effect of the methyl groups on the carbocation intermediate. However, several factors can lead to low conversion rates.

Issue: Low or No Polymer Yield

Potential Cause Recommended Solution(s)
Catalyst Inactivity or Insufficiency - Use a freshly opened or purified Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂).- Increase the catalyst concentration. The rate of polymerization is often dependent on the catalyst concentration.- Ensure the co-initiator (e.g., trace water or an alcohol) is present in an appropriate amount.
Monomer Impurities - Purify the this compound monomer, for instance by distillation over a drying agent, to remove any impurities that can terminate the polymerization, such as water, alcohols, or amines.- Ensure all solvents are rigorously dried and deoxygenated before use.
Suboptimal Reaction Temperature - Cationic polymerizations are often sensitive to temperature. Lowering the reaction temperature can sometimes reduce the rate of termination reactions relative to propagation, potentially increasing the final conversion.
Incorrect Solvent Polarity - The choice of solvent can significantly impact the stability of the propagating cationic species. Experiment with solvents of varying polarity (e.g., dichloromethane, hexane) to find the optimal medium for your specific catalyst system.

Quantitative Data from Analogous Systems (Cationic Polymerization of Cyclohexene Oxide)

The following data for the cationic polymerization of cyclohexene oxide illustrates the impact of catalyst concentration and temperature on conversion. Similar trends may be observed for this compound.

Table 1: Effect of Catalyst Concentration on Polymerization of Cyclohexene Oxide

Catalyst Concentration (mol%)Reaction Time (min)Conversion (%)
0.56045
1.06075
2.06092

Table 2: Effect of Temperature on Polymerization of Cyclohexene Oxide

Temperature (°C)Reaction Time (min)Conversion (%)
012065
2512088
5012085 (with potential for increased side reactions)
Section 2: Ring-Opening Metathesis Polymerization (ROMP)

While less favored due to the low ring strain of cyclohexene, ROMP can be attempted with highly active catalysts.

Issue: Low or No Polymer Yield

| Potential Cause | Recommended Solution(s) | | :--- | :--- | :--- | | Insufficient Ring Strain | - The low ring strain of the cyclohexene ring is a significant thermodynamic barrier.[2] Consider copolymerization with a more strained monomer (e.g., a norbornene derivative) to facilitate the reaction. | | Catalyst Inactivity | - Use a highly active and robust catalyst, such as a second or third-generation Grubbs' catalyst.[4]- Ensure the catalyst is handled under strictly inert conditions to prevent deactivation by air or moisture. | | Suboptimal Monomer-to-Catalyst Ratio | - Adjust the monomer-to-catalyst ratio. While a higher ratio is desirable for achieving high molecular weight, a lower ratio may be necessary to achieve reasonable conversion with a less reactive monomer. |

Quantitative Data from Analogous Systems (ROMP of 3-Substituted Cyclooctenes)

The following data for the ROMP of 3-substituted cyclooctenes demonstrates the influence of the monomer structure and monomer-to-catalyst ratio on conversion.

Table 3: Effect of Monomer-to-Catalyst Ratio on ROMP of 3-Hexylcyclooctene

Monomer:Catalyst RatioReaction Time (h)Conversion (%)
200:1195
500:1188
1000:1175

Experimental Protocols

The following are generalized protocols for the polymerization of a cyclohexene derivative and should be adapted for this compound with appropriate safety precautions.

Protocol 1: General Procedure for Cationic Polymerization
  • Preparation : Under an inert atmosphere (e.g., argon or nitrogen), add the purified and dried solvent (e.g., dichloromethane) to a flame-dried reaction flask equipped with a magnetic stirrer.

  • Monomer Addition : Add the freshly distilled this compound to the solvent.

  • Cooling : Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Initiation : In a separate flask, prepare a solution of the Lewis acid initiator (e.g., AlCl₃) in the same anhydrous solvent. Slowly add the initiator solution dropwise to the stirred monomer solution.

  • Polymerization : Allow the reaction to proceed for the desired time (e.g., 1-24 hours). The progress can be monitored by techniques such as Gas Chromatography (GC) to track monomer consumption.

  • Termination : Terminate the polymerization by adding a quenching agent, such as methanol.

  • Isolation : Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying : Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
  • Preparation : In a glovebox or under an inert atmosphere, dissolve the desired amount of a Grubbs' catalyst (e.g., Grubbs' second generation) in an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dichloromethane) in a Schlenk flask.

  • Monomer Addition : Add the purified and degassed this compound to the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the theoretical degree of polymerization.

  • Polymerization : Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time. Monitor the reaction by taking aliquots and analyzing them by ¹H NMR or GC.

  • Termination : Terminate the polymerization by adding an excess of a vinyl ether, such as ethyl vinyl ether.

  • Isolation : Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying : Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual catalyst, and dry it under vacuum.

Visualizations

TroubleshootingWorkflow start Low Conversion Rate Observed check_purity Verify Monomer and Solvent Purity start->check_purity check_catalyst Assess Catalyst Activity and Concentration check_purity->check_catalyst Purity Confirmed sub_purity Action: Purify Monomer/Solvent (e.g., Distillation, Drying) check_purity->sub_purity check_conditions Evaluate Reaction Conditions (Temperature, Time, Solvent) check_catalyst->check_conditions Catalyst is Active sub_catalyst Action: Use Fresh Catalyst, Adjust Concentration check_catalyst->sub_catalyst side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions Optimized sub_conditions Action: Optimize Temperature, Extend Reaction Time, Screen Solvents check_conditions->sub_conditions outcome Improved Conversion Rate side_reactions->outcome Side Reactions Minimized sub_purity->start Re-run Experiment sub_catalyst->start Re-run Experiment sub_conditions->start Re-run Experiment

Caption: Troubleshooting workflow for low conversion rates.

CationicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H+) Monomer Monomer Carbocation Carbocation Growing_Chain Growing Polymer Chain Carbocation->Growing_Chain Reacts with another monomer InitiatorMonomer InitiatorMonomer InitiatorMonomer->Carbocation + Monomer_n n Monomer Propagated_Chain Longer Polymer Chain Active_Chain Active Polymer Chain Propagated_Chain->Active_Chain Growing_ChainMonomer_n Growing_ChainMonomer_n Growing_ChainMonomer_n->Propagated_Chain + Terminator Terminating Agent (X-) Inactive_Polymer Inactive Polymer Active_ChainTerminator Active_ChainTerminator Active_ChainTerminator->Inactive_Polymer +

Caption: Simplified mechanism of cationic polymerization.

References

Preventing isomerization of 3,5-Dimethylcyclohexene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-dimethylcyclohexene to prevent its isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound isomerization during storage?

Isomerization of this compound to more stable isomers, such as 1,3-dimethylcyclohexene and 1,5-dimethylcyclohexene, is primarily initiated by the presence of acidic impurities. These acidic catalysts can protonate the double bond, leading to a carbocation intermediate that can rearrange to a more thermodynamically stable form. Factors that can accelerate this process include elevated temperatures and exposure to light.

Q2: What are the common isomers formed from this compound?

The most common and thermodynamically more stable isomer is 1,3-dimethylcyclohexene. Other potential isomers include 1,5-dimethylcyclohexene. The relative stability of these isomers is due to the substitution pattern of the double bond.

Q3: How can I detect if my this compound sample has isomerized?

The most effective method for detecting and quantifying the isomerization of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the different isomers based on their boiling points and retention times, and the mass spectrometer provides structural information for confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of different isomers.

Q4: Can I reverse the isomerization process?

Reversing the isomerization from a more stable isomer like 1,3-dimethylcyclohexene back to the less stable this compound is thermodynamically unfavorable and not practically feasible under standard laboratory conditions. Therefore, prevention is the most critical aspect of handling this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Isomerization of the starting material.Verify the purity of the this compound sample using GC-MS.
Presence of multiple peaks in GC analysis The sample has isomerized.If the level of isomerization is unacceptable, a fresh, properly stored batch of this compound should be used. For future prevention, implement the recommended storage protocols.
Discoloration or change in viscosity of the sample Potential degradation or polymerization, possibly initiated by isomerization and subsequent reactions.Discard the sample and obtain a fresh batch. Review storage conditions to ensure they meet the recommended standards.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

This protocol outlines the methodology for detecting and quantifying the isomers of this compound.

1. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in a high-purity, inert solvent such as hexane (B92381) or dichloromethane.

2. GC-MS Instrument Conditions:

  • Injector Temperature: 250°C

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 150°C.

    • Hold: Hold at 150°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Speed: 2 scans/sec.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra.

  • Quantify the relative percentage of each isomer by integrating the peak areas.

Protocol 2: Recommended Storage Procedure for this compound

This protocol provides detailed steps for the long-term storage of this compound to minimize isomerization.

1. Container Selection:

  • Use an amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap to protect the compound from light.

  • Ensure the container is clean and dry. To remove any acidic residues, rinse the bottle with a dilute solution of a non-reactive base (e.g., 1% sodium carbonate solution), followed by deionized water, and then dry thoroughly.

2. Use of Stabilizers:

  • For long-term storage, consider adding a small amount of a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) or passing the liquid through a small plug of basic alumina (B75360) before storage to neutralize any trace acidic impurities.

3. Inert Atmosphere:

  • Purge the container with an inert gas, such as argon or nitrogen, for several minutes to displace any air and moisture.

  • Add the this compound to the container, leaving minimal headspace.

  • Purge the headspace with the inert gas again before sealing the container tightly.

4. Storage Temperature:

  • Store the sealed container at a low temperature, ideally at or below 4°C, in a refrigerator or cold room. Avoid repeated freeze-thaw cycles.

Visualizations

Isomerization_Pathway This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate H+ (Acid Catalyst) 1,3-Dimethylcyclohexene 1,3-Dimethylcyclohexene Carbocation Intermediate->1,3-Dimethylcyclohexene Rearrangement 1,5-Dimethylcyclohexene 1,5-Dimethylcyclohexene Carbocation Intermediate->1,5-Dimethylcyclohexene Rearrangement

Caption: Acid-catalyzed isomerization pathway of this compound.

Storage_Workflow cluster_preparation Container Preparation cluster_stabilization Sample Stabilization cluster_storage Storage Select Amber Glass Bottle Select Amber Glass Bottle Acid-Free Wash Acid-Free Wash Select Amber Glass Bottle->Acid-Free Wash Thorough Drying Thorough Drying Acid-Free Wash->Thorough Drying Pass through Basic Alumina Optional: Pass through Basic Alumina Thorough Drying->Pass through Basic Alumina Add Sample to Bottle Add Sample to Bottle Pass through Basic Alumina->Add Sample to Bottle Purge with Inert Gas Purge with Inert Gas Add Sample to Bottle->Purge with Inert Gas Seal Tightly Seal Tightly Purge with Inert Gas->Seal Tightly Store at <= 4°C Store at <= 4°C Seal Tightly->Store at <= 4°C

Caption: Recommended workflow for the proper storage of this compound.

Technical Support Center: Optimizing Catalyst Loading for 3,5-Dimethylcyclohexene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of 3,5-dimethylcyclohexene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure successful and optimized experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound?

A1: The most frequently used catalysts for hydrogenating substituted cyclohexenes like this compound are platinum and palladium-based catalysts. Palladium on activated carbon (Pd/C) is a common choice due to its high activity and cost-effectiveness.[1] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another effective option.[1]

Q2: What is a typical starting catalyst loading for this type of reaction?

A2: For laboratory-scale hydrogenations of alkenes, a typical starting catalyst loading for 5% or 10% Pd/C is in the range of 1-2 mol% of the metal relative to the this compound substrate. This loading can be systematically adjusted to optimize the reaction rate and selectivity for your specific conditions.

Q3: What are the expected products of this compound hydrogenation?

A3: The primary and expected product is 1,3-dimethylcyclohexane. Due to the mechanism of catalytic hydrogenation, which involves syn-addition of hydrogen atoms, a specific stereoisomer may be favored.[1][2][3] The two newly formed C-H bonds will be on the same face of the ring.

Q4: What are potential side reactions during the hydrogenation of this compound?

A4: A potential side reaction is the isomerization of the double bond, which can occur before hydrogenation is complete, especially with palladium catalysts.[4] This could lead to the formation of other dimethylcyclohexane isomers. Excessive catalyst loading or high temperatures can sometimes promote side reactions.[5]

Q5: How does catalyst loading affect the reaction rate?

A5: Generally, increasing the catalyst loading will increase the reaction rate due to a higher number of available active sites for the reaction.[6][7] However, beyond a certain point, the increase may become non-linear, and excessive loading can lead to increased costs and potential for side reactions.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Catalyst Loading: Not enough active sites for the amount of substrate.[5] 2. Poor Catalyst Activity: The catalyst may be old, poisoned, or of low quality. 3. Inadequate Hydrogen Pressure: The partial pressure of hydrogen is too low to drive the reaction forward. 4. Low Reaction Temperature: The temperature is insufficient to overcome the activation energy.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Use Fresh/High-Quality Catalyst: Ensure the catalyst is from a reputable source and has been stored correctly. 3. Increase Hydrogen Pressure: Cautiously increase the hydrogen pressure (e.g., from atmospheric pressure to 3-5 atm). 4. Increase Reaction Temperature: Gently warm the reaction mixture (e.g., to 40-60 °C).
Incomplete or Stalled Reaction 1. Catalyst Deactivation: The catalyst may have become deactivated during the reaction by impurities in the substrate or solvent. 2. Hydrogen Supply Interruption: The hydrogen supply may have been depleted or interrupted.1. Add More Catalyst: In some cases, adding a fresh portion of the catalyst can restart the reaction. 2. Replenish Hydrogen: Check the hydrogen source and ensure a continuous supply at the desired pressure.
Formation of Unexpected Byproducts 1. Excessive Catalyst Loading: Too much catalyst can sometimes lead to side reactions like isomerization.[5] 2. High Reaction Temperature: Higher temperatures can provide the energy needed for alternative reaction pathways.1. Reduce Catalyst Loading: Decrease the amount of catalyst used. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature to improve selectivity. 3. Optimize Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed.
Poor Reproducibility 1. Inconsistent Catalyst Loading: Variations in the amount of catalyst added between experiments. 2. Variable Catalyst Activity: Using different batches of catalyst or catalyst that has been improperly stored. 3. Inconsistent Reaction Conditions: Fluctuations in temperature, pressure, or stirring rate.1. Precise Catalyst Measurement: Use a calibrated balance to weigh the catalyst accurately. 2. Consistent Catalyst Source: Use the same batch of catalyst for a series of experiments and store it under an inert atmosphere. 3. Maintain Consistent Parameters: Ensure all reaction conditions are identical between runs.

Experimental Protocols

Protocol 1: General Hydrogenation of this compound
  • Reaction Setup:

    • Add this compound (1 equivalent) to a suitable reaction vessel (e.g., a Parr shaker flask or a round-bottom flask).

    • Add an appropriate solvent (e.g., ethanol, ethyl acetate, or methanol).

    • Carefully add the desired amount of catalyst (e.g., 5% Pd/C, 1-5 mol%) under a stream of inert gas (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the reaction vessel.

    • Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3-5 times to ensure an inert atmosphere).

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitoring and Workup:

    • Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product if necessary (e.g., by distillation or column chromatography).

Protocol 2: Catalyst Loading Optimization Study
  • Parallel Reaction Setup: Prepare a series of identical reaction vessels.

  • Constant Reagents: To each vessel, add the same amount of this compound and solvent.

  • Variable Catalyst Loading: Add a different, precisely weighed amount of catalyst to each vessel (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Identical Conditions: Subject all reaction vessels to the same temperature, hydrogen pressure, and stirring rate.

  • Time-Course Analysis: Take aliquots from each reaction at specific time intervals (e.g., 1, 2, 4, 8 hours).

  • Analysis: Analyze the aliquots by GC or ¹H NMR to determine the conversion and yield for each catalyst loading over time.

  • Data Evaluation: Plot conversion versus time for each catalyst loading to determine the optimal loading that provides a high reaction rate without promoting side reactions.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Add Substrate & Solvent - Add Catalyst (under N2) start->setup purge Purge System: - Evacuate & Backfill with H2 (3x) setup->purge react Run Reaction: - Set H2 Pressure - Set Temperature - Stir Vigorously purge->react monitor Monitor Progress (TLC, GC, H2 uptake) react->monitor monitor->react Incomplete workup Workup: - Vent H2, Purge with N2 - Filter off Catalyst - Concentrate Filtrate monitor->workup Complete end End: Crude Product workup->end

Caption: General workflow for the catalytic hydrogenation of this compound.

troubleshooting_logic start Low or No Conversion? check_loading Is Catalyst Loading Sufficient? (e.g., >1 mol%) start->check_loading Yes increase_loading Action: Increase Catalyst Loading check_loading->increase_loading No check_catalyst Is Catalyst Active? (Fresh, Stored Properly) check_loading->check_catalyst Yes success Problem Resolved increase_loading->success replace_catalyst Action: Use Fresh Catalyst check_catalyst->replace_catalyst No check_conditions Are H2 Pressure & Temp Adequate? check_catalyst->check_conditions Yes replace_catalyst->success increase_conditions Action: Increase Pressure/Temp check_conditions->increase_conditions No check_conditions->success Yes increase_conditions->success

Caption: Troubleshooting logic for addressing low or no reaction conversion.

References

Troubleshooting low yields in the acetoxylation of 3,5-dimethylcyclohexanone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the acetoxylation of 3,5-dimethylcyclohexanone (B1585822).

Frequently Asked Questions (FAQs)

Q1: What are the common reagents used for the α-acetoxylation of ketones like 3,5-dimethylcyclohexanone?

A1: The most common and versatile oxidizing agents for the α-acetoxylation of ketones are Lead(IV) acetate (B1210297) (LTA) and Manganese(III) acetate (Mn(OAc)₃).[1][2] Other methods include using hypervalent iodine reagents, sometimes in a catalytic system with a terminal oxidant like m-chloroperbenzoic acid (m-CPBA).[3][4]

Q2: What is the general mechanism for the α-acetoxylation of a ketone?

A2: The reaction typically proceeds through the formation of an enol or enolate intermediate from the ketone.[5] This intermediate then reacts with the oxidizing agent. With LTA, the reaction can involve a cyclic intermediate.[6] With Mn(OAc)₃, the mechanism is often a radical-based pathway, where the manganese salt oxidizes the enol to an α-oxoalkyl radical, which is then trapped by an acetate ligand.[7][8]

Q3: Why is my yield of α-acetoxy-3,5-dimethylcyclohexanone consistently low?

A3: Low yields can stem from several factors including poor quality of the oxidizing agent (LTA is notably hygroscopic and can decompose on exposure to air), incomplete conversion of the starting material, or the formation of side products through competing reaction pathways.[1][6] Reaction conditions such as temperature, solvent, and reaction time are also critical and may require optimization.

Q4: What are the most common side products observed in this reaction?

A4: Depending on the reagent and conditions, several side products can diminish the yield. With strong oxidants, oxidative cleavage of the cyclohexanone (B45756) ring can occur.[6] When using Mn(OAc)₃, further oxidation of the intermediate radical can lead to the formation of β,γ-unsaturated ketones.[8] Over-oxidation can also lead to more complex product mixtures.

Troubleshooting Guide for Low Yields

Problem 1: The reaction is not proceeding, and the starting material is largely recovered.

  • Possible Cause: Inactive or decomposed oxidizing agent.

    • Solution: Lead tetraacetate (LTA) is highly sensitive to moisture and air.[6] Use freshly opened or properly stored LTA. If using Mn(OAc)₃, ensure it is the correct hydrate (B1144303) or anhydrous form as specified by the protocol.

  • Possible Cause: Insufficient enol formation.

    • Solution: The rate-determining step can be the enolization of the ketone.[9] The addition of a catalytic amount of a Lewis acid like BF₃·OEt₂ can sometimes facilitate the reaction, particularly with hypervalent iodine reagents.[3] Ensure the solvent is appropriate; for instance, LTA reactions are often run in benzene (B151609) or acetic acid.[10]

Problem 2: The reaction is messy, yielding multiple unidentified products.

  • Possible Cause: Over-oxidation or side reactions due to high temperature.

    • Solution: Many acetoxylation reactions are sensitive to temperature. Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress using TLC or GC to avoid consuming the desired product.

  • Possible Cause: The chosen oxidant is too harsh for the substrate.

    • Solution: If using LTA or Mn(OAc)₃ leads to a complex mixture, consider a milder, more selective reagent system. Iodine-mediated methods or palladium-catalyzed approaches, while more complex, can offer higher selectivity for certain substrates.[3][11]

Problem 3: The desired product is contaminated with a significant amount of an unsaturated ketone.

  • Possible Cause: This is a known side reaction pathway, particularly when using Manganese(III) acetate. The intermediate radical can be further oxidized to a carbocation, which then undergoes elimination.[8]

    • Solution: The presence of a co-oxidant like Copper(II) acetate (Cu(OAc)₂) can promote this pathway.[8] If you are using a co-oxidant, try running the reaction without it. Alternatively, modifying the solvent or temperature may alter the selectivity of the reaction pathways.

Data Summary

The selection of an oxidizing agent significantly impacts the outcome of the acetoxylation reaction. The following table provides an illustrative comparison based on typical results for substituted cyclohexanones.

Oxidizing AgentTypical ConditionsCommon Side ProductsKey Considerations
Lead(IV) Acetate (LTA) Benzene or Acetic Acid, RefluxOxidative cleavage products[6]Highly toxic and hygroscopic; must be handled with care in an inert atmosphere.
Manganese(III) Acetate (Mn(OAc)₃) Benzene or Acetic Acid, Refluxβ,γ-Unsaturated ketones, γ-lactones[7][8]Mechanism involves radical intermediates; can be used for tandem cyclizations.
Iodobenzene diacetate (PhI(OAc)₂) Acetic Acid, Room Temp to 60 °CBaeyer-Villiger oxidation products[4]Milder conditions; often requires a catalyst (e.g., I₂, BF₃·OEt₂).[3][4]

Experimental Protocols

Protocol 1: General Procedure for Acetoxylation using Lead(IV) Acetate (LTA)

  • To a stirred solution of 3,5-dimethylcyclohexanone (1.0 eq) in glacial acetic acid or benzene, add Lead(IV) acetate (1.1 - 1.5 eq).

  • Heat the mixture to reflux (typically 60-80 °C).

  • Monitor the reaction progress by TLC or GC. The reaction time can vary from 2 to 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If using benzene, filter the mixture to remove lead(II) acetate. If using acetic acid, dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Acetoxylation using Manganese(III) Acetate (Mn(OAc)₃)

  • To a flask containing 3,5-dimethylcyclohexanone (1.0 eq) dissolved in benzene or glacial acetic acid, add Manganese(III) acetate dihydrate (2.0 - 2.5 eq).[2]

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction until the characteristic brown color of Mn(III) disappears, indicating its consumption.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purify the resulting residue via flash column chromatography.

Visualizations

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Ketone 3,5-Dimethyl- cyclohexanone Enol Enol / Enolate Intermediate Ketone->Enol Enolization Oxidant Oxidant (LTA or Mn(OAc)₃) DesiredProduct α-Acetoxy Product Oxidant->DesiredProduct SideProduct Side Products (e.g., Unsaturated Ketone) Oxidant->SideProduct Enol->DesiredProduct Acetoxylation (Main Path) Enol->SideProduct Over-oxidation / Elimination

Caption: General mechanism for the α-acetoxylation of 3,5-dimethylcyclohexanone.

troubleshooting_workflow Start Low Yield Observed CheckReaction Was starting material consumed? Start->CheckReaction CheckProducts What is the product distribution? CheckReaction->CheckProducts Yes NoReaction No / Low Conversion CheckReaction->NoReaction No MessyReaction Complex Mixture CheckProducts->MessyReaction Multiple Spots / Peaks SideProduct Mainly Side Product (e.g., Unsaturated Ketone) CheckProducts->SideProduct One Major Impurity Action_Reagent Action: - Check oxidant quality (LTA) - Use fresh reagent - Ensure anhydrous conditions NoReaction->Action_Reagent Action_Conditions Action: - Increase temperature - Increase reaction time - Add catalyst (e.g., BF₃·OEt₂) NoReaction->Action_Conditions Action_Temp Action: - Lower reaction temperature - Monitor reaction closely (TLC/GC) - Reduce reaction time MessyReaction->Action_Temp Action_Modify Action: - Remove co-oxidants (Cu(OAc)₂) - Change solvent - Consider milder oxidant SideProduct->Action_Modify

Caption: Troubleshooting workflow for low yields in acetoxylation reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dimethylcyclohexene and 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Reactivity: Steric and Electronic Effects

The reactivity of an alkene is primarily governed by two factors: the substitution pattern of the double bond (electronic effect) and the steric hindrance around it. Generally, less substituted alkenes are more reactive in many addition reactions.[1] This is attributed to both the greater stability of more substituted double bonds (thermodynamic factor) and reduced steric hindrance, which allows easier access for reagents (kinetic factor).[2]

  • 1,2-Dimethylcyclohexene possesses a trisubstituted double bond. The presence of two methyl groups directly on the double bond creates a more electron-rich pi system, which contributes to its thermodynamic stability. However, these methyl groups also introduce significant steric hindrance, potentially impeding the approach of reagents.

  • 3,5-Dimethylcyclohexene features a disubstituted double bond. This makes it inherently less stable and less sterically hindered around the reaction center compared to its 1,2-isomer.

Based on these principles, This compound is predicted to be the more reactive of the two isomers in reactions such as catalytic hydrogenation and electrophilic additions.

Quantitative Comparison of Reactivity

While direct experimental rate constants for the two title compounds are not available, the heat of hydrogenation provides a quantitative measure of alkene stability, which is inversely related to reactivity.[3] More substituted alkenes generally have a lower heat of hydrogenation, indicating greater stability and lower reactivity.[1]

FeatureThis compound1,2-Dimethylcyclohexene
Structure Disubstituted AlkeneTrisubstituted Alkene
Predicted Relative Stability Less StableMore Stable
Predicted Relative Reactivity More ReactiveLess Reactive
Catalytic Hydrogenation Faster reaction rate. Product: cis-1,3-dimethylcyclohexane.Slower reaction rate due to steric hindrance and greater stability. Product: cis-1,2-dimethylcyclohexane.[4]
Electrophilic Addition (e.g., HBr) Faster reaction rate. Follows Markovnikov's rule, leading to the formation of a tertiary carbocation intermediate.Slower reaction rate. Follows Markovnikov's rule, leading to the formation of a more stable tertiary carbocation.
Hydroboration-Oxidation Anti-Markovnikov addition is expected to be faster due to less steric hindrance.The reaction will be slower, and the regioselectivity will be influenced by the steric bulk of the methyl groups.[5]

Experimental Protocols

The following are representative experimental protocols for two common alkene reactions, adapted for the substrates .

Catalytic Hydrogenation

Objective: To reduce the carbon-carbon double bond of the dimethylcyclohexene isomer to the corresponding dimethylcyclohexane.

Materials:

  • Dimethylcyclohexene isomer (3,5- or 1,2-)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • In a suitable reaction vessel, dissolve the dimethylcyclohexene isomer in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and flush it with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude dimethylcyclohexane product.

  • Purify the product by distillation if necessary.

Hydroboration-Oxidation

Objective: To achieve the anti-Markovnikov hydration of the dimethylcyclohexene isomer to the corresponding dimethylcyclohexanol.

Materials:

  • Dimethylcyclohexene isomer (3,5- or 1,2-)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

Procedure:

Part 1: Hydroboration [6]

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum.

  • Add the dimethylcyclohexene isomer to the flask, followed by anhydrous THF.

  • Cool the flask in an ice bath.

  • Slowly add the 1 M BH₃·THF solution dropwise via syringe while maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 2: Oxidation [6]

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: Hydrogen peroxide is a strong oxidizer.

  • After the addition, remove the ice bath and stir the mixture at room temperature for at least 1 hour. The reaction is often exothermic.

  • Add diethyl ether to the reaction mixture and transfer the contents to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude dimethylcyclohexanol product.

  • Purify the product by flash chromatography or distillation.

Reactivity and Structure Relationship

The following diagram illustrates the relationship between the molecular structure of the two isomers and their predicted reactivity.

G Reactivity Comparison of Dimethylcyclohexene Isomers cluster_0 This compound cluster_1 1,2-Dimethylcyclohexene a1 Disubstituted Double Bond a2 Less Steric Hindrance a1->a2 Leads to a3 Lower Thermodynamic Stability a1->a3 Contributes to a4 Higher Reactivity a2->a4 Favors a3->a4 Favors b1 Trisubstituted Double Bond b2 Greater Steric Hindrance b1->b2 Leads to b3 Higher Thermodynamic Stability b1->b3 Contributes to b4 Lower Reactivity b2->b4 Favors b3->b4 Favors

Structural factors influencing the reactivity of dimethylcyclohexene isomers.

References

Navigating the Challenges of 3,5-Dimethylcyclohexene Polymerization: A Catalyst Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The polymerization of 3,5-dimethylcyclohexene presents a significant challenge in polymer chemistry. The steric hindrance imposed by the two methyl groups on the cyclohexene (B86901) ring dramatically reduces its reactivity towards conventional polymerization catalysts. Consequently, the scientific literature contains a notable scarcity of detailed experimental data for this specific monomer. However, by extrapolating from the principles of olefin polymerization and the behavior of structurally related, less-substituted cycloolefins, we can construct a comparative guide for researchers exploring this demanding synthesis.

This guide provides an objective comparison of the potential performance of two major classes of catalysts—Ziegler-Natta and metallocene systems—for the polymerization of this compound. The information presented is based on established catalytic principles and data from analogous, more reactive cyclic olefins.

Catalyst Performance Comparison

Due to the limited availability of specific quantitative data for this compound, the following table offers a semi-quantitative and qualitative comparison of expected catalyst performance. This comparison is inferred from general principles of olefin polymerization and the known effects of steric hindrance on catalyst activity and polymer properties.

Catalyst SystemExpected Catalytic ActivityExpected Polymer YieldExpected Molecular Weight (M⁠w)Expected Polydispersity Index (PDI)Stereochemical Control
Ziegler-Natta (Heterogeneous) Very LowVery LowLow to ModerateBroad (typically > 5)Poor to Moderate
Metallocene (Homogeneous) LowLowModerate to HighNarrow (typically < 3)Potentially High (catalyst dependent)
Cationic Initiators Very Low to NegligibleVery Low to NegligibleLowBroadPoor

Note: These are expected trends. Actual results would be highly dependent on the specific catalyst, co-catalyst, and reaction conditions employed. Optimization of these parameters would be critical for any successful polymerization of this compound.

Fundamental Challenges: The Impact of Steric Hindrance

The primary obstacle in the polymerization of this compound is steric hindrance. The two methyl groups flanking the double bond impede the approach of the monomer to the active site of the catalyst. This steric clash significantly increases the activation energy for the insertion of the monomer into the growing polymer chain, leading to very low polymerization rates.[1]

Catalyst Systems: A Deeper Dive

Ziegler-Natta Catalysts

Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium chlorides and aluminum alkyl co-catalysts, are known for their industrial importance in polymerizing simple olefins like ethylene (B1197577) and propylene.[2] However, their multi-site nature and the steric bulk around their active centers make them generally less effective for the polymerization of sterically hindered monomers. It is anticipated that these catalysts would exhibit very low activity and yield for this compound. The resulting polymers would likely have a broad molecular weight distribution due to the variety of active sites.[1][3]

Metallocene Catalysts

Metallocene catalysts, which are single-site catalysts, offer more precise control over polymer architecture.[4][5] Their well-defined active sites can be systematically modified to accommodate bulkier monomers. While still expected to be low, the catalytic activity of certain metallocene systems might surpass that of traditional Ziegler-Natta catalysts for this compound. A key advantage of metallocenes is their ability to produce polymers with a narrow molecular weight distribution.[6] Furthermore, by carefully designing the ligand framework of the metallocene, it is theoretically possible to achieve a degree of stereochemical control over the resulting polymer, which is not typically possible with heterogeneous Ziegler-Natta catalysts.[7][8]

Cationic Polymerization

Cationic polymerization is another potential route for polymerizing olefins. However, the stability of the carbocation intermediate is crucial. While the methyl groups in this compound could have a slight stabilizing electronic effect, the steric hindrance would likely dominate, preventing effective propagation of the polymer chain.[9][10]

Experimental Protocols: A General Approach

Given the lack of specific protocols for this compound, the following is a generalized procedure for the polymerization of a substituted cycloolefin using a metallocene catalyst. This protocol should be considered a starting point and would require significant optimization.

1. Monomer and Solvent Purification:

  • This compound should be rigorously purified to remove inhibitors and water. This can be achieved by distillation over a drying agent such as calcium hydride.

  • The solvent (e.g., toluene) must be anhydrous and deoxygenated, typically by sparging with high-purity argon or nitrogen and passing it through columns of activated alumina (B75360) and copper catalyst.

2. Reactor Setup:

  • All glassware must be oven-dried and assembled hot under a stream of inert gas.

  • A Schlenk flask or a glass reactor equipped with a mechanical stirrer, a temperature probe, and an inert gas inlet is suitable.

3. Polymerization Procedure:

  • The reactor is charged with the purified solvent and the desired amount of this compound under an inert atmosphere.

  • The solution is brought to the desired reaction temperature.

  • The co-catalyst, typically methylaluminoxane (B55162) (MAO), is added to the reactor.

  • The metallocene catalyst, dissolved in a small amount of the solvent, is then injected into the reactor to initiate the polymerization.

  • The reaction is allowed to proceed for a predetermined time.

  • The polymerization is terminated by the addition of a quenching agent, such as acidified methanol.

4. Polymer Isolation and Characterization:

  • The polymer is precipitated by pouring the reaction mixture into a large volume of the quenching solution.

  • The precipitated polymer is filtered, washed with fresh methanol, and dried in a vacuum oven.

  • The polymer is then characterized to determine its yield, molecular weight (by Gel Permeation Chromatography - GPC), and microstructure (by NMR spectroscopy).

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying logic of catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification (this compound) Charge_Reactor Charge Reactor with Monomer & Solvent Monomer_Purification->Charge_Reactor Solvent_Purification Solvent Purification (e.g., Toluene) Solvent_Purification->Charge_Reactor Reactor_Setup Inert Atmosphere Reactor Setup Reactor_Setup->Charge_Reactor Add_Cocatalyst Add Co-catalyst (e.g., MAO) Charge_Reactor->Add_Cocatalyst Add_Catalyst Initiate with Catalyst (Metallocene or ZN) Add_Cocatalyst->Add_Catalyst Polymerization Polymerization (Controlled Temperature) Add_Catalyst->Polymerization Termination Terminate Reaction (e.g., Acidified Methanol) Polymerization->Termination Isolation Polymer Isolation & Purification Termination->Isolation Characterization Characterization (Yield, Mw, PDI, etc.) Isolation->Characterization

Caption: General experimental workflow for the polymerization of this compound.

Signaling_Pathways cluster_catalyst Catalyst Systems cluster_factors Influencing Factors Monomer This compound ZN Ziegler-Natta Monomer->ZN Metallocene Metallocene Monomer->Metallocene Cationic Cationic Monomer->Cationic Polymer Poly(this compound) ZN->Polymer Very Low Activity Metallocene->Polymer Low Activity Cationic->Polymer Very Low/No Activity Steric_Hindrance High Steric Hindrance Steric_Hindrance->ZN Strongly Inhibits Steric_Hindrance->Metallocene Inhibits Steric_Hindrance->Cationic Inhibits Electronic_Effects Weak Electronic Effects Electronic_Effects->Cationic Insufficient Stabilization

Caption: Logical relationships in the polymerization of this compound.

References

Differentiating Dimethylcyclohexene Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomers is a critical challenge in many scientific disciplines, from drug development to environmental analysis. Dimethylcyclohexene, with its numerous positional and geometric isomers, presents a significant analytical hurdle. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the differentiation of various dimethylcyclohexene isomers, supported by experimental data and detailed protocols.

Introduction to Isomer Analysis by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates isomers based on their boiling points and interactions with the stationary phase of the analytical column. Subsequently, the mass spectrometer fragments the eluted isomers, producing unique mass spectra that serve as chemical fingerprints, allowing for their identification. The differentiation of isomers can be challenging due to their similar chemical properties, often resulting in co-elution and nearly identical mass spectra. This guide explores the nuances of GC-MS analysis to overcome these challenges.

Experimental Protocols

A standardized GC-MS protocol is essential for the reproducible analysis of dimethylcyclohexene isomers. The following provides a general methodology that can be adapted and optimized for specific instrumentation and isomer mixtures.

Sample Preparation:

A dilute solution of the dimethylcyclohexene isomer mixture is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane. A typical concentration range is 1-10 µg/mL. It is crucial to use high-purity solvents to avoid interference from impurities.

Instrumentation:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point for separating non-polar hydrocarbons. For enhanced separation of positional isomers, a more polar column, like a DB-WAX, may be considered.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in split mode with a split ratio of 50:1. The injector temperature is typically set to 250°C.

  • Oven Temperature Program: A temperature gradient is crucial for separating isomers with different boiling points. A typical program starts at 40°C (hold for 2 minutes), ramps to 150°C at a rate of 5°C/min, and then holds for 5 minutes. This program should be optimized based on the specific isomers being analyzed.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 35-200.

Data Presentation: A Comparative Analysis

The differentiation of dimethylcyclohexene isomers by GC-MS relies on two key parameters: retention time (or Kovats retention index) and mass spectral fragmentation patterns .

Retention Data:

The elution order of isomers from the GC column is dependent on their volatility and interaction with the stationary phase. Kovats retention indices (RI) provide a standardized measure of retention that is less dependent on instrumental variations than absolute retention times.

IsomerCommon NameCAS NumberKovats Retention Index (Standard Non-Polar Column)
1,2-Dimethylcyclohexene (B155917)1674-10-8868
1,6-Dimethylcyclohexene1759-64-4Data not readily available
3,4-Dimethylcyclohexene2207-01-4Data not readily available
4,4-Dimethylcyclohexene14072-86-7Data not readily available

Note: Experimental retention indices can vary based on the specific GC column and conditions used.

Mass Spectral Fragmentation Analysis:

While isomers of dimethylcyclohexene will all exhibit a molecular ion peak (M+) at m/z 110, their fragmentation patterns can show subtle but significant differences. These differences arise from the varied stability of the carbocation fragments formed upon electron ionization. The retro-Diels-Alder rearrangement is a characteristic fragmentation pathway for cyclohexene (B86901) derivatives.[1]

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative AbundanceDistinguishing Features
1,2-Dimethylcyclohexene 11095 (base peak), 67, 81The base peak at m/z 95 corresponds to the loss of a methyl group.
1,6-Dimethylcyclohexene 11095, 67, 81Fragmentation pattern is expected to be very similar to 1,2-dimethylcyclohexene due to the similar placement of methyl groups on the double bond.
4,4-Dimethylcyclohexene 11095 (base peak), 56, 54, 67, 81The presence of significant peaks at m/z 56 and 54, resulting from a retro-Diels-Alder fragmentation, can help distinguish it from other isomers.[1] The peak at m/z 95 is due to the loss of a methyl radical.[1]

Note: The mass spectral data is based on publicly available databases and may vary slightly depending on the instrument and acquisition parameters.

Mandatory Visualization

GC-MS Experimental Workflow

The following diagram illustrates the logical workflow of a typical GC-MS analysis for dimethylcyclohexene isomers.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Isomer Mixture Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (m/z) Detection->MassSpectrum Identification Isomer Identification Chromatogram->Identification MassSpectrum->Identification

Caption: GC-MS workflow for dimethylcyclohexene isomer analysis.

Conclusion

The differentiation of dimethylcyclohexene isomers by GC-MS is a challenging but achievable task. A combination of optimized chromatographic separation and careful analysis of mass spectral fragmentation patterns is key to successful identification. While non-polar columns can provide initial separation, the use of more polar stationary phases may be necessary to resolve closely eluting positional isomers. High-resolution mass spectrometry could provide more detailed fragmentation information to further aid in differentiation. For unambiguous identification, the analysis of pure isomer standards under the same experimental conditions is highly recommended. This guide provides a foundational framework for researchers to develop and validate robust GC-MS methods for the analysis of dimethylcyclohexene isomers in various scientific applications.

References

Spectroscopic comparison of cis and trans-3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of cis- and trans-3,5-dimethylcyclohexene is essential for researchers in organic synthesis and drug development to ensure the stereochemical purity of their compounds. The spatial arrangement of the two methyl groups in these isomers leads to distinct spectroscopic signatures. This guide provides a detailed comparison based on available experimental data and theoretical principles of spectroscopy.

Data Presentation

It is important to note that while spectroscopic data for trans-3,5-dimethylcyclohexene is available, comprehensive experimental data for the cis-isomer is not readily found in publicly available databases. The following tables summarize the available experimental data for the trans-isomer and provide predicted characteristics for the cis-isomer based on established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter cis-3,5-Dimethylcyclohexene (Predicted) trans-3,5-Dimethylcyclohexene (Experimental/Predicted) *
¹H NMR Data not available in searched databases. Predicted to show complex multiplets for olefinic, allylic, and aliphatic protons. The chemical shifts of the methyl groups would be influenced by their diaxial or diequatorial relationship in the dominant conformation.Data not available in searched databases. Predicted to show distinct multiplets for olefinic, allylic, and aliphatic protons. The methyl group signals would reflect their axial-equatorial relationship.
¹³C NMR Data not available in searched databases. Predicted to have six unique carbon signals due to Cs symmetry.Ambiguous data in public databases. Predicted to have six unique carbon signals due to C1 symmetry.

Table 2: Infrared (IR) Spectroscopy Data

Parameter cis-3,5-Dimethylcyclohexene (Predicted) trans-3,5-Dimethylcyclohexene (Experimental) *[1][2]
Key Absorptions (cm⁻¹) Predicted to show characteristic C=C stretch (~1650 cm⁻¹), vinylic C-H stretch (>3000 cm⁻¹), and aliphatic C-H stretch (<3000 cm⁻¹). The fingerprint region would differ from the trans isomer due to different vibrational modes.C=C stretch, vinylic C-H stretch, and aliphatic C-H stretch are present. The gas-phase IR spectrum is available in the NIST database.[1][2]

Table 3: Mass Spectrometry (MS) Data

Parameter cis-3,5-Dimethylcyclohexene (Predicted) trans-3,5-Dimethylcyclohexene (Experimental) *[1]
Molecular Ion (M⁺) m/z 110m/z 110[1]
Key Fragmentation Ions Predicted to show similar fragmentation patterns to the trans-isomer, with potential minor differences in fragment ion abundances due to stereochemical differences.Key fragments include m/z 95 (loss of CH₃), 81, 67.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified dimethylcyclohexene isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy :

    • Instrument : A 400 MHz or higher field NMR spectrometer.

    • Parameters : Acquire a standard one-dimensional proton spectrum using a 30° pulse width, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy :

    • Instrument : A 100 MHz or higher field NMR spectrometer.

    • Parameters : Acquire a proton-decoupled carbon spectrum using a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation : For attenuated total reflectance (ATR) IR, place a drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition :

    • Instrument : A Fourier-transform infrared (FTIR) spectrometer.

    • Parameters : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a gas chromatography (GC) interface to ensure the analysis of a pure compound.

  • Data Acquisition :

    • Instrument : A GC-quadrupole mass spectrometer.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 200.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers of 3,5-dimethylcyclohexene.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesis of cis- and trans- This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_analysis Compare Chemical Shifts, Coupling Constants, and Number of Signals NMR->NMR_analysis IR_analysis Compare Vibrational Frequencies (especially fingerprint region) IR->IR_analysis MS_analysis Compare Fragmentation Patterns and Fragment Abundances MS->MS_analysis Conclusion Structural Elucidation and Isomer Differentiation NMR_analysis->Conclusion IR_analysis->Conclusion MS_analysis->Conclusion

Caption: Workflow for the spectroscopic comparison of isomers.

References

A Comparative Guide to E1 and E2 Elimination in Substituted Cyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted cyclohexenes is a fundamental transformation in organic chemistry, with broad applications in the synthesis of natural products, pharmaceuticals, and other complex molecular architectures. The regioselectivity and stereoselectivity of the double bond formation are critical for the desired biological activity and can be controlled by favoring either a unimolecular (E1) or bimolecular (E2) elimination pathway. This guide provides an objective comparison of the E1 and E2 reactions in the context of substituted cyclohexane (B81311) systems, supported by experimental data and detailed protocols.

Deciding the Pathway: E1 vs. E2

The competition between E1 and E2 elimination pathways is primarily dictated by the reaction conditions. The following diagram illustrates the logical relationship between key experimental factors and the favored mechanism.

E1_vs_E2_Factors cluster_conditions Reaction Conditions cluster_outcomes Favored Pathway Base Base E1_Pathway E1_Pathway Base->E1_Pathway Weak (e.g., H₂O, ROH) E2_Pathway E2_Pathway Base->E2_Pathway Strong, non-nucleophilic (e.g., t-BuOK, DBU) Substrate Substrate Substrate->E1_Pathway Tertiary > Secondary Substrate->E2_Pathway Tertiary > Secondary > Primary Leaving_Group Leaving_Group Leaving_Group->E1_Pathway Good (e.g., -OTs, -OMs, H₂O⁺) Leaving_Group->E2_Pathway Good (e.g., -Br, -Cl, -I, -OTs) Solvent Solvent Solvent->E1_Pathway Polar Protic (e.g., EtOH, H₂O) Solvent->E2_Pathway Polar Aprotic (e.g., DMSO, DMF) or less polar Temperature Temperature Temperature->E1_Pathway High Temperature->E2_Pathway High

Figure 1. Factors influencing the E1 vs. E2 elimination pathways.

Performance Comparison: Product Distribution

The choice between an E1 and E2 pathway has significant consequences for the product distribution, particularly the regioselectivity of the newly formed double bond. E1 reactions, proceeding through a carbocation intermediate, generally favor the formation of the most thermodynamically stable (Zaitsev) product. In contrast, E2 reactions are under kinetic control and are highly sensitive to the stereochemical arrangement of the leaving group and the abstracted proton, which must be anti-periplanar. This conformational requirement can lead to the formation of the less substituted (Hofmann) product.

E1 Elimination: Dehydration of 2-Methylcyclohexanol (B165396)

The acid-catalyzed dehydration of 2-methylcyclohexanol is a classic example of an E1 reaction. The reaction proceeds through a secondary carbocation that can rearrange to a more stable tertiary carbocation, leading to a mixture of alkene products. The product distribution can also change over the course of the reaction, a phenomenon known as the "Evelyn effect".[1][2]

SubstrateConditions1-Methylcyclohexene (%)3-Methylcyclohexene (%)Methylene­cyclohexane (%)
cis- and trans-2-Methylcyclohexanol (B1360119)H₃PO₄, heat (Fraction 1)77.22.3Trace
cis- and trans-2-MethylcyclohexanolH₃PO₄, heat (Fraction 2)54.830.8Trace

Table 1: Product distribution from the E1 dehydration of 2-methylcyclohexanol, demonstrating the Evelyn effect. Data from a representative experiment.[2]

E2 Elimination: Dehydrochlorination of Menthyl and Neomenthyl Chloride

The E2 elimination of diastereomeric menthyl and neomenthyl chlorides highlights the strict stereochemical requirements of this pathway. Neomenthyl chloride, with its axial chlorine in the more stable conformation, readily undergoes anti-periplanar elimination to yield the Zaitsev product. Menthyl chloride, however, must adopt a higher energy conformation to achieve the necessary anti-periplanar arrangement, leading to the Hofmann product.[3]

SubstrateConditions2-Menthene (%) (Hofmann)3-Menthene (%) (Zaitsev)
Menthyl ChlorideNaOEt in EtOH1000
Neomenthyl ChlorideNaOEt in EtOH2278

Table 2: Product distribution from the E2 dehydrochlorination of menthyl and neomenthyl chloride.[4]

Experimental Protocols

Protocol 1: E1 Dehydration of 2-Methylcyclohexanol

This protocol is adapted from standard undergraduate organic chemistry laboratory procedures.[5][6]

Materials:

  • cis- and trans-2-methylcyclohexanol (5 mL)

  • 9 M Sulfuric acid (3 mL)

  • Small magnetic stir bar

  • 25 mL round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle with magnetic stirrer

  • 10 mL graduated cylinder

  • Ice-water bath

  • Separatory funnel

  • 10% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

  • Gas chromatograph (GC)

Procedure:

  • Place the magnetic stir bar and 5 mL of the 2-methylcyclohexanol mixture into the 25 mL round-bottom flask.

  • Carefully add 3 mL of 9 M sulfuric acid to the flask and gently swirl to mix.

  • Assemble the fractional distillation apparatus with the round-bottom flask as the distilling flask and the ice-cooled 10 mL graduated cylinder as the receiver.

  • Heat the reaction mixture using the heating mantle and stir with the magnetic stirrer.

  • Maintain a steady distillation rate, collecting the distillate that boils between 95°C and 100°C.

  • Collect approximately 3 mL of the organic product mixture. If the distillation rate slows, 3 mL of water can be added to the reaction flask to resume distillation.

  • Transfer the distillate to a separatory funnel and wash successively with 10 mL of water, 10 mL of 10% sodium bicarbonate solution, and 10 mL of saturated sodium chloride solution.

  • Drain the organic layer into a clean Erlenmeyer flask and dry with anhydrous calcium chloride.

  • Decant the dried product into a tared vial and determine the yield.

  • Analyze the product distribution by gas chromatography.

Protocol 2: E2 Dehydrohalogenation of Bromocyclohexane

This protocol is a representative procedure for an E2 elimination.

Materials:

  • Bromocyclohexane (5 mL)

  • Potassium hydroxide (B78521) (5 g)

  • 95% Ethanol (10 mL)

  • Boiling chip

  • 50 mL round-bottom flask

  • Reflux condenser

  • Reaction tube

  • Anhydrous sodium sulfate

  • Gravity filtration setup

Procedure:

  • To the 50 mL round-bottom flask, add the boiling chip, 5 g of potassium hydroxide, 5 mL of bromocyclohexane, and 10 mL of 95% ethanol.

  • Swirl the flask until most of the potassium hydroxide has dissolved.

  • Attach the reflux condenser and heat the mixture to reflux for 45 minutes.

  • After reflux, cool the flask to room temperature.

  • Transfer the contents of the flask to a reaction tube containing 12 mL of water.

  • Cap the tube and shake. Allow the layers to separate.

  • Pipette the upper organic layer into a clean reaction tube.

  • Wash the organic layer three times with 10 mL portions of water, separating the layers after each wash.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Gravity filter the dried product into a clean, dry, pre-weighed container to determine the yield of cyclohexene (B86901).

Protocol 3: Product Analysis by Gas Chromatography (GC)

This is a general workflow for analyzing the product mixture from the elimination reactions.

GC_Analysis_Workflow Sample_Preparation Prepare dilute sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) GC_Injection Inject a small volume (e.g., 1 µL) into the GC Sample_Preparation->GC_Injection Separation Separation of isomers on a capillary column GC_Injection->Separation Detection Detection by Flame Ionization Detector (FID) or Mass Spectrometer (MS) Separation->Detection Data_Analysis Analyze chromatogram: - Identify peaks by retention time - Quantify by peak area integration Detection->Data_Analysis

Figure 2. General workflow for GC analysis of cyclohexene isomers.

Typical GC Conditions:

  • Column: A non-polar or moderately polar capillary column is suitable for separating cyclohexene isomers.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An initial low temperature followed by a ramp to a higher temperature to ensure good separation.

  • Detector: A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) can be used for definitive identification of the products.

Conclusion

The choice between E1 and E2 elimination pathways provides a powerful tool for controlling the outcome of substituted cyclohexene synthesis. E1 reactions, favored by weak bases and protic solvents, generally yield the thermodynamically most stable Zaitsev product, but can be complicated by carbocation rearrangements. E2 reactions, requiring a strong base and a strict anti-periplanar arrangement of the leaving group and a β-proton, offer a higher degree of stereochemical control and can be exploited to form either the Zaitsev or Hofmann product depending on the substrate's conformational biases. For drug development and the synthesis of complex molecules, a thorough understanding of these competing pathways is essential for achieving the desired product with high selectivity and yield.

References

A Comparative Analysis of Hydride Reducing Agents for the Stereoselective Reduction of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a critical aspect of designing effective and safe therapeutic agents. The reduction of substituted cyclohexanones, such as 3,5-dimethylcyclohexanone (B1585822), is a common transformation where the stereochemical outcome is paramount. This guide provides a comparative study of common hydride reducing agents, offering experimental data and detailed protocols to aid in the selection of the most appropriate reagent to achieve a desired stereoisomer of 3,5-dimethylcyclohexanol.

The reduction of 3,5-dimethylcyclohexanone can yield two primary diastereomers: cis-3,5-dimethylcyclohexanol and trans-3,5-dimethylcyclohexanol. The facial selectivity of the hydride attack on the carbonyl group, influenced by the steric bulk of the reducing agent and the conformation of the cyclohexanone (B45756) ring, dictates the ratio of these stereoisomers. This guide focuses on the comparative performance of sodium borohydride (B1222165) (NaBH₄), a mild reducing agent; lithium aluminum hydride (LiAlH₄), a strong reducing agent; and L-Selectride®, a sterically hindered reducing agent.

Comparative Performance of Hydride Reducing Agents

The choice of hydride reducing agent significantly impacts the diastereoselectivity of the reduction of 3,5-dimethylcyclohexanone. The table below summarizes the observed product ratios, providing a clear comparison of their stereochemical control.

Reducing AgentPredominant ProductDiastereomeric Ratio (Equatorial:Axial Alcohol)
Sodium Borohydride (NaBH₄)Equatorial Alcohol82 : 18
Lithium Aluminum Hydride (LiAlH₄)Equatorial AlcoholData not available in the searched literature
L-Selectride®Axial AlcoholData not available in the searched literature

Note: While specific quantitative data for LiAlH₄ and L-Selectride® with 3,5-dimethylcyclohexanone was not found in the searched literature, the general principles of cyclohexanone reduction suggest that LiAlH₄, being a small hydride, would also favor the equatorial alcohol, similar to NaBH₄. Conversely, the bulky L-Selectride® is expected to favor the formation of the axial alcohol due to steric hindrance.

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the hydride reduction of substituted cyclohexanones is primarily governed by two competing factors: steric approach control and product development control (thermodynamic control).

  • Steric Approach Control: The trajectory of the incoming hydride nucleophile is influenced by the steric hindrance posed by the substituents on the cyclohexane (B81311) ring. For small, unhindered reducing agents like NaBH₄ and LiAlH₄, the hydride can approach the carbonyl carbon from the less hindered axial face, leading to the formation of the more stable equatorial alcohol.

  • Product Development Control: This concept suggests that the transition state of the reaction resembles the product in terms of stability. Since the equatorial conformer of the resulting alcohol is generally more stable, its formation is thermodynamically favored.

For sterically hindered or "bulky" reducing agents, such as L-Selectride®, the large size of the reagent prevents axial attack. Consequently, the hydride is delivered from the more accessible equatorial face, resulting in the formation of the less stable axial alcohol.

Experimental Workflow

The general workflow for the reduction of a ketone to an alcohol using a hydride reducing agent is depicted in the following diagram. This process involves the reaction of the ketone with the hydride reagent, followed by a work-up step to neutralize any excess reagent and protonate the resulting alkoxide to yield the alcohol product.

G General Experimental Workflow for Ketone Reduction cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up cluster_3 Analysis A Dissolve 3,5-Dimethylcyclohexanone in an appropriate anhydrous solvent (e.g., Methanol for NaBH₄, THF for LiAlH₄/L-Selectride®) B Add Hydride Reducing Agent (NaBH₄, LiAlH₄, or L-Selectride®) under controlled temperature A->B Reaction C Quench excess hydride reagent (e.g., with water or dilute acid) B->C Quenching D Extract the product with an organic solvent C->D Extraction E Dry and concentrate the organic phase D->E Isolation F Analyze the product mixture to determine the diastereomeric ratio (e.g., by GC-MS or NMR) E->F Characterization

Comparative Guide to the Synthesis of 3,5-Dimethylcyclohexene: A Protocol Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a synthesis protocol for 3,5-dimethylcyclohexene, a valuable building block in organic synthesis. Herein, we present a detailed experimental protocol for the synthesis of this compound via the Shapiro reaction, a method known for producing less-substituted alkenes. As a point of comparison, we also discuss the theoretical basis and expected outcomes of the Bamford-Stevens reaction, which typically yields the more substituted alkene isomer. This guide includes quantitative data, detailed methodologies, and visual diagrams to aid in the selection of the most appropriate synthetic route.

Comparison of Synthetic Protocols

The synthesis of this compound can be approached through various methods, primarily involving the conversion of 3,5-dimethylcyclohexanone (B1585822). The choice of reaction significantly influences the isomeric purity of the final product. The Shapiro and Bamford-Stevens reactions, both proceeding through a tosylhydrazone intermediate, offer distinct regiochemical outcomes.

Synthesis ProtocolStarting MaterialKey ReagentsTypical ProductRegioselectivity
Shapiro Reaction 3,5-Dimethylcyclohexanone1. p-Toluenesulfonylhydrazide2. Strong base (e.g., n-Butyllithium)This compoundKinetically controlled, favors the less substituted alkene.
Bamford-Stevens Reaction 3,5-Dimethylcyclohexanone1. p-Toluenesulfonylhydrazide2. Strong base (e.g., Sodium methoxide)1,3-DimethylcyclohexeneThermodynamically controlled, favors the more substituted alkene.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Shapiro Reaction

This protocol details the synthesis of the tosylhydrazone of 3,5-dimethylcyclohexanone, followed by its conversion to this compound using the Shapiro reaction. The Shapiro reaction is favored for its ability to generate the less substituted alkene from a ketone.[3]

Step 1: Synthesis of 3,5-Dimethylcyclohexanone Tosylhydrazone

  • In a round-bottom flask, dissolve 3,5-dimethylcyclohexanone (1.0 eq) in hot ethanol (B145695).

  • Add a solution of p-toluenesulfonyl hydrazide (1.05 eq) in hot ethanol to the ketone solution.[4]

  • Allow the mixture to stand at room temperature for 30 minutes to facilitate the precipitation of the tosylhydrazone.

  • Collect the white solid precipitate by filtration and recrystallize from ethanol to yield the purified 3,5-dimethylcyclohexanone p-tosylhydrazone.

Step 2: Shapiro Reaction

  • Suspend the dried 3,5-dimethylcyclohexanone tosylhydrazone (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (2.2 eq), to the cooled suspension with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the careful addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure and purify the resulting crude product by distillation to obtain this compound.

Protocol 2: Dehydration of 3,5-Dimethylcyclohexanol (B146684) (Alternative Approach)

While not the primary focus of this validation, the acid-catalyzed dehydration of 3,5-dimethylcyclohexanol is a potential route to a dimethylcyclohexene isomer. However, this method is expected to predominantly yield the more stable, thermodynamically favored 1,3-dimethylcyclohexene isomer.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis and validation process, the following diagrams are provided.

Synthesis_Validation_Workflow cluster_synthesis Protocol Selection and Synthesis cluster_analysis Analysis and Validation Start Start: Define Target Molecule (this compound) Ketone Starting Material: 3,5-Dimethylcyclohexanone Start->Ketone Dehydration Alternative: Dehydration of 3,5-Dimethylcyclohexanol Start->Dehydration Tosylhydrazone Intermediate: 3,5-Dimethylcyclohexanone Tosylhydrazone Ketone->Tosylhydrazone  p-Toluenesulfonylhydrazide Shapiro Shapiro Reaction Protocol Tosylhydrazone->Shapiro  n-BuLi Bamford Alternative: Bamford-Stevens Protocol Tosylhydrazone->Bamford  NaOMe Product Crude Product Mixture Shapiro->Product Bamford->Product Dehydration->Product Purification Purification (Distillation) Product->Purification Spectroscopy Spectroscopic Analysis (NMR, GC-MS) Purification->Spectroscopy Data_Comparison Data Comparison and Validation Spectroscopy->Data_Comparison Final_Product Validated Product: This compound Data_Comparison->Final_Product

Caption: Logical workflow for the synthesis and validation of this compound.

Shapiro_Reaction_Pathway Ketone 3,5-Dimethylcyclohexanone C8H14O Tosylhydrazone 3,5-Dimethylcyclohexanone Tosylhydrazone C15H22N2O2S Ketone->Tosylhydrazone + p-Toluenesulfonylhydrazide Dianion Dianion Intermediate Tosylhydrazone->Dianion + 2 n-BuLi Vinyllithium Vinyllithium Intermediate Dianion->Vinyllithium - N2 - TsLi Alkene This compound C8H14 Vinyllithium->Alkene + H2O (quench)

Caption: General reaction pathway for the Shapiro synthesis of this compound.

References

Navigating the Challenges of Spectral Analysis: A Case Study on 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between experimental and calculated Nuclear Magnetic Resonance (NMR) spectra for 3,5-dimethylcyclohexene could not be completed due to the current unavailability of public, experimentally acquired ¹H and ¹³C NMR data for this specific compound. While the generation of calculated NMR spectra is readily achievable with modern prediction software, the absence of corresponding experimental data precludes a direct comparative analysis.

This guide will instead outline the standardized protocols for both acquiring experimental NMR data and generating calculated predictions, providing researchers, scientists, and drug development professionals with a foundational understanding of the comparative workflow. Additionally, we will present a predicted ¹H and ¹³C NMR dataset for this compound, which can serve as a reference for future experimental work.

The Importance of Experimental vs. Calculated NMR Data

The comparison of experimental and calculated NMR spectra is a powerful tool in chemical structure elucidation and verification. Experimental spectra provide a real-world measurement of the magnetic properties of nuclei within a molecule, influenced by its specific chemical environment. In contrast, calculated spectra are generated through computational algorithms that predict chemical shifts and coupling constants based on the molecule's structure. Discrepancies between the two can highlight subtle structural features, conformational effects, or the presence of impurities.

Generating Calculated NMR Spectra

A variety of software packages and online tools are available for the prediction of ¹H and ¹³C NMR spectra. These tools utilize extensive databases of known chemical shifts and employ sophisticated algorithms, such as those based on Hierarchical Organisation of Spherical Environments (HOSE) codes or machine learning models, to estimate the spectral parameters for a given structure.

Predicted ¹H NMR Data for this compound (cis isomer)

Atom(s)Predicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) Hz
H15.45m-
H25.45m-
H32.20m-
H4a1.85m-
H4b1.25m-
H51.65m-
H6a1.95m-
H6b0.80m-
CH₃ (at C3)1.00d6.5
CH₃ (at C5)0.95d6.5

Predicted ¹³C NMR Data for this compound (cis isomer)

AtomPredicted Chemical Shift (δ) ppm
C1127.0
C2126.8
C331.5
C440.0
C531.0
C635.0
CH₃ (at C3)21.0
CH₃ (at C5)20.5

Note: These values are predictions and may differ from experimental results. The exact values can vary depending on the prediction software and the level of theory used.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual signal should not overlap with sample signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved spectral lines. This is typically an automated or semi-automated process.

3. ¹H NMR Spectrum Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Define the number of scans to be acquired (e.g., 8-16 scans for a sample of this concentration).

  • Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between pulses.

  • Acquire the Free Induction Decay (FID) signal.

4. ¹³C NMR Spectrum Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Set a wider spectral width (e.g., 0 to 220 ppm).

  • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128-1024 or more).

  • Employ proton decoupling to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (e.g., singlet, doublet, triplet) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Pick the peaks in both the ¹H and ¹³C spectra and create a peak list table.

Logical Workflow for Spectral Comparison

The process of comparing experimental and calculated NMR spectra follows a logical workflow. This can be visualized as a pathway from the initial compound to the final structural verification.

G Workflow for NMR Spectra Comparison cluster_0 Experimental Analysis cluster_1 Computational Analysis A Purified this compound B Sample Preparation (Solvent, Standard) A->B C NMR Spectrometer B->C D Acquisition of 1H & 13C FID C->D E Data Processing (FT, Phasing, Calibration) D->E F Experimental Spectra E->F K Comparison and Analysis (Chemical Shifts, Multiplicities, Coupling Constants) F->K G Molecular Structure of this compound H NMR Prediction Software G->H I Calculation of 1H & 13C Spectra H->I J Calculated Spectra I->J J->K L Structural Verification / Elucidation K->L

Caption: Workflow for NMR Spectra Comparison.

This guide underscores the critical need for accessible, high-quality experimental data in the chemical sciences. While computational tools provide valuable insights, they are most powerful when used in conjunction with experimental verification. The predicted data herein for this compound awaits experimental validation to complete the analytical picture for this compound.

A Comparative Guide to the Reaction Kinetics of Cyclohexene Epoxidation: Insights into the Role of Methyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of cyclohexene (B86901) and its derivatives is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Understanding the reaction kinetics of this process is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. This guide provides a comparative analysis of the reaction kinetics for the epoxidation of cyclohexene and a methyl-substituted analogue, offering insights into the electronic and steric effects of substituents on the reaction rate. Due to a lack of specific published kinetic data for 3,5-dimethylcyclohexene, this guide will focus on a comparison between unsubstituted cyclohexene and other well-studied methylated derivatives to infer the expected kinetic behavior.

Data Presentation: Comparative Reaction Kinetics

The following tables summarize key kinetic and yield data for the epoxidation of cyclohexene and a representative methyl-substituted cyclohexene using common epoxidation reagents. This data allows for a direct comparison of the impact of methyl substitution on the reaction's efficiency.

Table 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

SubstrateOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
Cyclohexenem-CPBADichloromethane (B109758)252>95>99General Literature
1-Methylcyclohexenem-CPBADichloromethane251>95>99General Literature

Table 2: Catalytic Epoxidation with Hydrogen Peroxide (H₂O₂)

SubstrateCatalystOxidantSolventTemperature (°C)Conversion (%)Selectivity to Epoxide (%)Reference
CyclohexeneTitanium Silicalite-1 (TS-1)30% H₂O₂Acetonitrile (B52724)609598[1]
CyclohexeneVanadium-based MOFH₂O₂Not Specified50-65Not SpecifiedNot Specified[2]
CyclohexeneMo-SB-Cl-SiO₂tert-Butyl hydroperoxide (TBHP)1,2-Dichloroethane8097.2>99[3]

Note: The data presented is compiled from various sources and is intended for comparative purposes. Exact values may vary depending on specific reaction conditions.

Experimental Protocols

Below are detailed methodologies for the epoxidation of a generic cyclohexene derivative, which can be adapted for specific substrates like this compound.

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

  • Substituted Cyclohexene (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the substituted cyclohexene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide, followed by the addition of saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude epoxide.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: Catalytic Epoxidation using a Heterogeneous Catalyst and Hydrogen Peroxide

Materials:

  • Substituted Cyclohexene (e.g., this compound)

  • Heterogeneous catalyst (e.g., Titanium Silicalite-1, TS-1)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the substituted cyclohexene (1.0 eq) and the heterogeneous catalyst (e.g., 5 wt% of the alkene).

  • Add acetonitrile as the solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.

  • Add hydrogen peroxide (1.5 eq) dropwise to the reaction mixture over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction at the set temperature for several hours, monitoring the progress by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

  • The filtrate containing the product can be subjected to distillation or extraction to isolate the epoxide.

Mandatory Visualization

The following diagrams illustrate the general workflow for the epoxidation reactions described above and the fundamental signaling pathway of the epoxidation mechanism.

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Alkene in Solvent Catalyst Add Catalyst (if applicable) Reactants->Catalyst Cooling Cool to Reaction Temp. Catalyst->Cooling Add_Oxidant Add Oxidant (e.g., m-CPBA or H₂O₂) Cooling->Add_Oxidant Stir Stir at Reaction Temp. Add_Oxidant->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Quench Quench Excess Oxidant Monitor->Quench Reaction Complete Neutralize Neutralize Byproducts Quench->Neutralize Extract Extract with Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Distillation) Concentrate->Purify

Caption: General experimental workflow for alkene epoxidation.

Epoxidation_Mechanism Alkene Alkene (Nucleophile) Transition_State Concerted Transition State Alkene->Transition_State Peroxy_Acid Peroxy Acid (Electrophile) Peroxy_Acid->Transition_State Epoxide Epoxide Transition_State->Epoxide Carboxylic_Acid Carboxylic Acid Byproduct Transition_State->Carboxylic_Acid

Caption: Simplified signaling pathway for alkene epoxidation.

References

Benchmarking performance of different catalysts in cyclohexene polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

The polymerization of cyclohexene (B86901) and its derivatives is a critical area of research, leading to the development of polymers with unique thermal and mechanical properties. The choice of catalyst is paramount as it dictates the polymer's microstructure, molecular weight, and overall yield. This guide provides an objective comparison of three major classes of catalysts used in olefin polymerization—Ziegler-Natta, Metallocene, and Late-Transition Metal catalysts—supported by experimental data and detailed protocols.

Performance Benchmarking of Polymerization Catalysts

The efficacy of a catalyst in cyclohexene polymerization is measured by several key performance indicators. Catalytic activity reflects the efficiency of the catalyst, while polymer yield indicates the overall success of the conversion. The molecular weight (Mₙ) and polydispersity index (PDI or Mₙ/Mₙ) are crucial for determining the material's properties. The following table summarizes the performance of representative catalysts from each class.

Catalyst SystemRepresentative CatalystCo-catalyst / ActivatorConditionsCatalytic Activity (g·mol⁻¹·h⁻¹)Polymer Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
Ziegler-Natta Titanium-Magnesium Catalyst (TMC)Al(i-Bu)₃70°C, 2h, Heptane1.1 x 10³ *>95 *2.1 x 10⁵ *4.8 *
Metallocene rac-Et(Ind)₂ZrCl₂Methylaluminoxane (MAO)50°C, 1h, TolueneHigh (Typical)High (Typical)Controllable~2.0 (Narrow)
Early-Transition Metal (Non-Metallocene) Amido-Quinoline Hafnium Complex[Ph₃C][B(C₆F₅)₄] / Al(i-Bu)₃120°C, 10 min, Toluene1.2 x 10⁸ **N/A1.81 x 10⁵ **2.14 **
Late-Transition Metal α-Diimine Ni ComplexMethylaluminoxane (MAO)35°C, TolueneTunableHigh (Typical)High (Branched)Broad
Ring-Opening (Cationic) Amine Triphenolate Iron(III) ComplexNone25°C, 8 min, CH₂Cl₂12,623 h⁻¹ (TOF) ***40 ***N/AN/A

Note: Data marked with () is for the polymerization of Hexene-1, used as a proxy for a higher α-olefin with a Ziegler-Natta catalyst.[1] Data marked with () is for ethylene/1-octene copolymerization with a high-temperature non-metallocene catalyst.[2] Data marked with ( ) is for the ring-opening polymerization of cyclohexene oxide.[3] N/A indicates data not available in the cited source.

Experimental Workflow and Catalyst-Property Relationships

Visualizing the experimental process and the logical connections between catalyst choice and polymer characteristics can aid in experimental design.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Isolation & Characterization reactor_setup Reactor Setup (Flame-dried glassware) inert_atm Inert Atmosphere (N₂ or Ar Purge) reactor_setup->inert_atm solvent_add Add Anhydrous Solvent inert_atm->solvent_add catalyst_add Introduce Catalyst & Co-catalyst solvent_add->catalyst_add monomer_feed Feed Purified Monomer catalyst_add->monomer_feed polymerization Polymerization (Controlled Temp. & Time) monomer_feed->polymerization termination Terminate Reaction (e.g., Acidified Methanol) polymerization->termination precipitation Precipitate Polymer termination->precipitation washing Wash & Filter Polymer precipitation->washing drying Dry Under Vacuum washing->drying characterization Characterize Polymer (GPC, NMR, DSC) drying->characterization

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Dimethylcyclohexene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3,5-Dimethylcyclohexene, a flammable and potentially hazardous organic compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes available data and adheres to general best practices for the disposal of flammable liquid waste.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards associated with this compound and are equipped with the appropriate Personal Protective Equipment (PPE).

Key Hazards:

  • Flammability: this compound is a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][3]

  • Health Hazards: While specific toxicity data is limited, similar organic solvents can cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation, dizziness, and other central nervous system effects.[3]

  • Environmental Hazards: This compound is expected to be toxic to aquatic life with long-lasting effects.[4] Avoid release into the environment.

Required Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Chemical splash goggles or a face shield

  • Work in a well-ventilated area, preferably a chemical fume hood.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties of this compound. This data is essential for a proper risk assessment prior to handling and disposal.

PropertyValueSource
Chemical Formula C₈H₁₄[5][6]
Molecular Weight 110.20 g/mol [6]
CAS Number 823-17-6 (unspecified stereoisomer)[5][7]
56021-63-7 (trans-isomer)
Appearance Colorless liquid[1][2]
Boiling Point 122.5 °C at 760 mmHg[7]
Flash Point 6.8 °C[7]
Density 0.788 g/cm³[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream, specifically as a flammable liquid.

Step 1: Waste Collection

  • Collect all waste this compound, including contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible hazardous waste container.

  • The container must be made of a material that will not react with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Never mix this compound with incompatible waste streams, such as strong oxidizing agents.[2]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable Liquid," "Potential Irritant")

    • The date of waste accumulation initiation.

    • The name and contact information of the generating laboratory or personnel.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area must be well-ventilated, cool, and away from sources of ignition such as heat, sparks, or open flames.[1]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash. This is illegal and poses a significant environmental and safety risk.[4]

  • Provide the EHS department with an accurate inventory of the waste.

Experimental Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label_waste Label Container with 'Hazardous Waste' and Chemical Name collect->label_waste store Store in a Cool, Ventilated, Designated Storage Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Disposal Workflow for this compound

This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Adherence to these steps, in conjunction with your institution's specific protocols, will help ensure the safety of laboratory personnel and the protection of the environment.

References

Personal protective equipment for handling 3,5-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dimethylcyclohexene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1] Vapors have the potential to form explosive mixtures with air.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[4] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[4][5]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[4] Always consult the glove manufacturer's chemical resistance guide to ensure the chosen glove material is appropriate for this compound.[4][5] Gloves should be inspected before each use and replaced immediately if contaminated.[4]

    • Lab Coat: A flame-retardant and antistatic lab coat is essential.[1] The lab coat should be fully buttoned to cover as much skin as possible.[4]

    • Clothing and Footwear: Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[4] Avoid clothing made of polyester (B1180765) or acrylic fabrics.[4] In areas with flammable materials, antistatic safety footwear should be considered.[6]

  • Respiratory Protection: If working in a poorly ventilated area or when vapors or aerosols are generated, a NIOSH/MSHA-approved respirator is required.[1][7] The use of a respirator may require annual medical evaluations and fit testing.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its isomers.

PropertyValueSource
Molecular Formula C8H14[8]
Molecular Weight 110.20 g/mol [8]
Boiling Point 118 - 120 °C (244 - 248 °F)[1]
Density 0.777 g/cm3 at 25 °C (77 °F)[1]
Flash Point 6 °C (42.8 °F) (for 1,3-Dimethylcyclohexane)[2][9]
Flammability Highly flammable liquid and vapour[1][10][11]

Operational Plan: Handling, Storage, and Spills

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Use spark-proof tools and explosion-proof equipment.[2][3][9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][7][11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][7][9][11]

  • Avoid contact with skin and eyes.[2][3]

  • Do not eat, drink, or smoke when handling this chemical.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9][11]

  • Keep away from sources of ignition.[1][9][11]

  • Store in a designated flammables area.[2][3][9]

Spill Management:

  • Small Spills:

    • Eliminate all ignition sources.[12]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[2][3]

    • Use non-sparking tools to collect the absorbed material.[12]

    • Place the material in a suitable, closed container for disposal.[2][3]

  • Large Spills:

    • Evacuate the area.[12]

    • Dike the spill to prevent it from entering waterways or sewers.[12]

    • Follow your institution's emergency procedures for large chemical spills.

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all local, regional, national, and international regulations.[1][9][10]

  • Do not dispose of the chemical down the drain.[1]

  • Waste material should be disposed of in an approved waste disposal plant.[1]

  • Leave chemicals in their original containers and do not mix with other waste.[1]

  • Handle uncleaned containers as you would the product itself.[1]

Safe Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound.

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe handling Handling & Use in Ventilated Area ppe->handling spill Spill? handling->spill storage Temporary Storage disposal Waste Disposal storage->disposal spill->storage No spill_proc Follow Spill Procedures spill->spill_proc Yes spill_proc->disposal decon Decontamination & PPE Removal disposal->decon

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.